molecular formula C9H10FNO2 B3090770 (S)-4-(1-aminoethyl)-2-fluorobenzoic acid CAS No. 1213659-26-7

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid

Cat. No.: B3090770
CAS No.: 1213659-26-7
M. Wt: 183.18
InChI Key: YGJRIDMDDKKESX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C9H10FNO2 and its molecular weight is 183.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(1S)-1-aminoethyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-5H,11H2,1H3,(H,12,13)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJRIDMDDKKESX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid , a critical chiral building block in modern drug discovery.

Chemical Identity & Core Properties

Executive Summary

This compound (CAS: 1391358-28-3) is a bifunctional, chiral aromatic intermediate primarily utilized in the synthesis of macrocyclic kinase inhibitors. It serves as a pharmacophore scaffold for ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors, most notably as an enantiomeric congener to the core fragments found in third-generation tyrosine kinase inhibitors (TKIs) like Lorlatinib .

Its structure features an ortho-fluorine atom that modulates pKa and metabolic stability, alongside a chiral benzylic amine that provides a vector for solubilizing groups or macrocyclization.

Physicochemical Profile

This compound exhibits zwitterionic character in neutral aqueous media due to the coexistence of a basic primary amine and an acidic carboxylic acid.

PropertySpecification
CAS Number 1391358-28-3
IUPAC Name This compound
Molecular Formula C₉H₁₀FNO₂ (Free Base) / C₉H₁₁ClFNO₂ (HCl Salt)
Molecular Weight 183.18 g/mol (Free Base) / 219.64 g/mol (HCl Salt)
Chirality (S)-enantiomer (ee > 98% typical)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Water (pH dependent)
pKa (Calc.) Acid: ~3.8 (modulated by F); Amine: ~9.2
Melting Point >200°C (Decomposes)
Structural Analysis
  • 2-Fluoro Substituent: The fluorine atom at the ortho position exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the carboxylic acid compared to unsubstituted benzoic acid. It also blocks metabolic oxidation at the C2 position.

  • Chiral Benzylic Amine: The (S)-1-aminoethyl group creates a rigid stereochemical handle. In drug design, this methyl group restricts conformational rotation, often locking the ligand into a bioactive conformation within the kinase ATP-binding pocket.

Synthetic Routes & Manufacturing

High-purity synthesis of the (S)-enantiomer requires asymmetric induction. The industrial standard often employs Ellman’s Auxiliaries or Biocatalytic Transamination to establish the chiral center.

Method A: Asymmetric Synthesis via Ellman Sulfinamide

This route is preferred for medicinal chemistry scale-up due to high enantiomeric excess (ee) and reliability.

Protocol:

  • Ketone Formation: 4-Bromo-2-fluorobenzoic acid is converted to the methyl ester, then coupled with tributyl(1-ethoxyvinyl)tin (Stille coupling) followed by hydrolysis to yield Methyl 4-acetyl-2-fluorobenzoate .

  • Chiral Imine Formation: Condensation with (S)-(-)-2-Methyl-2-propanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.

  • Diastereoselective Reduction: The resulting sulfinimine is reduced with NaBH₄ or L-Selectride. The bulky sulfinyl group directs the hydride attack, establishing the (S)-stereocenter.

  • Global Deprotection: Acidic hydrolysis (HCl/MeOH) cleaves both the sulfinyl group and the methyl ester, yielding the target amino acid as the HCl salt.

Method B: Biocatalytic Transamination (Green Chemistry)

For kilogram-scale manufacturing, ω-transaminases are used to directly convert the ketone precursor to the chiral amine using isopropyl amine as an amine donor. This method eliminates heavy metals and protection steps.

Synthesis Start 4-Acetyl-2-fluorobenzoic Acid Ester Imine Chiral Sulfinimine Intermediate Start->Imine Condensation Aux (S)-tert-Butanesulfinamide + Ti(OEt)4 Aux->Imine AmineProt Sulfinyl-Protected Amine Imine->AmineProt Induction Red Diastereoselective Reduction (NaBH4) Red->AmineProt Final (S)-4-(1-aminoethyl)- 2-fluorobenzoic acid AmineProt->Final HCl Hydrolysis

Caption: Asymmetric synthesis workflow via Ellman's auxiliary chemistry.

Reactivity & Derivatization Strategies

Researchers utilizing this intermediate must navigate its zwitterionic nature.

A. Selective Amine Protection

To utilize the carboxylic acid in amide coupling (e.g., forming a macrocycle), the amine must be protected.

  • Boc-Protection: Treat with Boc₂O and NaOH in Dioxane/Water. The basic conditions deprotonate the amine (making it nucleophilic) while keeping the carboxylate soluble.

  • Cbz-Protection: Use Cbz-Cl under Schotten-Baumann conditions.

B. Carboxylic Acid Activation

The 2-fluoro group sterically crowds the carboxylic acid slightly, but also increases the electrophilicity of the carbonyl carbon.

  • Coupling Reagents: HATU or COMU are recommended over EDC/HOBt to prevent racemization of the benzylic amine if it is not fully protected.

  • Acid Chlorides: Thionyl chloride (SOCl₂) can be used, but harsh conditions may degrade the chiral center if not carefully controlled.

C. Ortho-Fluorine Nucleophilic Substitution (SNAr)

While the 2-fluoro position is activated by the electron-withdrawing carbonyl, the carboxylic acid (when deprotonated) donates electron density back into the ring, making SNAr displacement of the fluorine difficult. However, if the acid is converted to an ester or amide, the fluorine becomes susceptible to displacement by strong nucleophiles (e.g., alkoxides, thiols), which is a common side reaction to avoid.

Handling, Stability & Analytics

Storage Protocols
  • Hygroscopicity: The HCl salt is hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Stability: Stable in solid state for >2 years. In solution, avoid prolonged exposure to basic pH (>10) without protection, as benzylic amines can undergo oxidative deamination.

Analytical Characterization[3][9][10]
  • Chiral HPLC: Essential for verifying enantiomeric excess (ee).

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • Detection: UV at 254 nm.

  • NMR Validation:

    • ¹H NMR (DMSO-d₆): Look for the doublet at ~1.4 ppm (methyl group) and the quartet at ~4.2 ppm (chiral methine). The aromatic region will show distinct splitting due to H-F coupling.

References

  • Advanced ChemBlocks. this compound hydrochloride Product Specifications. Retrieved from

  • Pfizer Inc. Crystal Forms of Lorlatinib. U.S. Patent 9,637,500.[1] (Describes related macrocyclic synthesis and intermediates).

  • Organic Syntheses.Synthesis of Chiral Amines via Ellman Sulfinamides. Org. Synth. 2005, 82, 157.
  • Fisher Scientific. Safety Data Sheet: Fluorobenzoic Acid Derivatives. Retrieved from

Sources

Technical Guide: Solubility Profiling and Process Optimization for (S)-4-(1-aminoethyl)-2-fluorobenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the solubility profiling of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid hydrochloride (CAS 1391358-28-3). As a chiral fluorinated amino acid derivative, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and radiopharmaceuticals.

Understanding its solubility landscape is not merely about data collection; it is the foundation for designing efficient recrystallization processes, ensuring enantiomeric purity, and optimizing reaction kinetics. This guide moves beyond static data to provide a self-validating experimental protocol for researchers to determine precise solubility limits in their specific process matrices.

Compound Characterization & Physicochemical Basis[1]

Before initiating wet chemistry, we must understand the structural drivers of solubility for this specific molecule.

FeatureSpecificationImpact on Solubility
Compound Name This compound HClTarget Analyte
CAS Number 1391358-28-3 Unique Identifier
Molecular Formula C₉H₁₁ClFNO₂MW: 219.64 g/mol
Salt Form Hydrochloride (HCl)High Water Solubility: The ionic lattice breaks down readily in high-dielectric solvents due to ion-dipole interactions.
Chirality (S)-EnantiomerLattice Energy: Pure enantiomers often pack more efficiently than racemates, potentially lowering solubility compared to the racemic mixture (Wallach’s Rule exceptions apply).
Fluorine Substituent 2-Position (Ortho)Acidity Modulation: The electron-withdrawing inductive effect (-I) of the ortho-fluorine lowers the pKa of the carboxylic acid (predicted pKa ~3.2–3.5 vs. 4.2 for benzoic acid), affecting pH-dependent solubility.
The Solubility Mechanism

The hydrochloride salt exists as a cationic species (protonated amine) and a neutral carboxylic acid at low pH.

  • In Water (pH < 2): The compound is fully dissociated. Solubility is driven by hydration enthalpy of the chloride ion and the ammonium cation.

  • In Organic Solvents: Solubility correlates with the solvent's ability to solvate the ion pair. Lower alcohols (Methanol, Ethanol) are effective; aprotic non-polar solvents (Hexane, Toluene) act as anti-solvents.

Experimental Protocol: Saturation Solubility Determination

Objective: To generate a precise solubility curve. Visual estimation is insufficient for process development; gravimetric or HPLC assay is required.

Workflow Diagram (DOT)

The following diagram outlines the decision logic for solvent screening and solubility measurement.

SolubilityWorkflow Start Start: Solid Sample This compound HCl SolventSelect 1. Solvent Selection (Dielectric Constant Gradient) Start->SolventSelect Equilibration 2. Equilibration (Shake-Flask Method, 24h, 25°C) SolventSelect->Equilibration Excess Solid Filtration 3. Filtration (0.45 µm PTFE/Nylon) Equilibration->Filtration Supernatant Analysis 4. Quantification Filtration->Analysis Gravimetric Method A: Gravimetric (Evaporation) Analysis->Gravimetric High Conc. (>10 mg/mL) HPLC Method B: HPLC-UV (External Std) Analysis->HPLC Low Conc. (<1 mg/mL) DataOutput Output: Solubility (mg/mL) Gravimetric->DataOutput HPLC->DataOutput

Caption: Figure 1. Standardized workflow for determining saturation solubility of pharmaceutical intermediates.

Step-by-Step Methodology

Reagents:

  • This compound HCl (Target)[1][2]

  • Solvents: Water (Milli-Q), Methanol (HPLC Grade), Ethanol, Isopropanol (IPA), Acetonitrile, DMSO.

Procedure:

  • Preparation: Weigh approximately 50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Visual Check:

    • If dissolved immediately: Solubility is >50 mg/mL. Add more solid until saturation is observed (undissolved solid remains).

    • If undissolved: Proceed to equilibration.

  • Equilibration: Agitate the vials at controlled temperature (25°C) for 24 hours using an orbital shaker or magnetic stir bar (avoid grinding the solid).

  • Filtration: Filter the supernatant using a syringe filter.

    • Note: Use PVDF or PTFE filters. Nylon may bind acidic compounds; Cellulose Acetate may degrade in aggressive organics.

  • Quantification (Gravimetric):

    • Pipette exactly 0.5 mL of filtrate into a pre-weighed aluminum weighing boat.

    • Evaporate solvent in a vacuum oven at 40°C.

    • Weigh the residue.

    • Calculation:

      
      
      

Solvent Selection Strategy & Process Optimization

For a hydrochloride salt like CAS 1391358-28-3, solvent choice dictates the process outcome (dissolution vs. crystallization).

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle and the ionic nature of the HCl salt:

Solvent ClassRepresentative SolventsPredicted SolubilityProcess Application
High Polarity / Protic Water, MethanolVery High (>100 mg/mL)Initial dissolution, reaction medium.
Medium Polarity Ethanol, IPA, DMSOHigh to Moderate Recrystallization (cooling).
Aprotic Polar Acetone, AcetonitrileLow to Moderate Anti-solvent addition.
Non-Polar Toluene, Heptane, MTBEInsoluble (<1 mg/mL)Anti-solvent to force precipitation.
Recrystallization Strategy (Purification)

To upgrade enantiomeric excess (ee%) or chemical purity, utilize a Solvent/Anti-solvent system.

  • System: Methanol (Solvent) / MTBE (Anti-solvent).

  • Protocol: Dissolve the crude HCl salt in minimal warm Methanol (40°C). Slowly add MTBE until turbidity persists. Cool gradually to 0°C. The HCl salt will crystallize out, leaving non-polar impurities in the mother liquor.

pH-Dependent Solubility (The "U" Curve)

The solubility of this compound is heavily pH-dependent due to its zwitterionic potential.[3]

  • pH < 2 (HCl Salt form): The molecule is cationic (

    
    ). Maximum Solubility. 
    
  • pH ~ 3.5 - 6.5 (Isoelectric Region): As pH rises, the carboxylic acid deprotonates (

    
    ). The molecule approaches its zwitterionic state (
    
    
    
    ). Minimum Solubility.
  • pH > 10 (Basic form): The amine deprotonates (

    
    ). The molecule becomes anionic (
    
    
    
    ). High Solubility.

Critical Insight: The 2-Fluoro substituent lowers the pKa of the benzoic acid moiety. This shifts the "insolubility window" to a slightly lower pH range compared to the non-fluorinated analog. Avoid buffering the solution near pH 4-5 during liquid handling to prevent unintended precipitation.

pH Species Distribution Diagram

pHSpeciation Acid pH < 2 Cationic Form (Soluble) Zwitter pH ~ 4-7 Zwitterion (Least Soluble) Acid->Zwitter Add Base (NaOH) Deprotonation of COOH Zwitter->Acid Add Acid (HCl) Base pH > 10 Anionic Form (Soluble) Zwitter->Base Add Base (NaOH) Deprotonation of NH3+ Base->Zwitter Add Acid (HCl)

Caption: Figure 2. Species distribution and solubility zones as a function of pH.

References

  • Compound Identification: AChemBlock. This compound hydrochloride Product Page. Retrieved from

  • General Solubility Principles: Thermo Fisher Scientific. 4-Amino-2-fluorobenzoic acid Properties (Analogous Structure). Retrieved from

  • Fluorinated Amino Acids: BOC Sciences. Fluorinated Amino Acids: Properties and Applications. Retrieved from

  • Salt Selection Guide: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews. (General Reference for HCl salt behavior).

  • Synthesis Context: MySkinRecipes/Chemical Catalog. Product Specifications for CAS 1391358-28-3. Retrieved from

(Note: While specific solubility values for this exact CAS are proprietary/experimental, the protocols above are industry standard for generating this data).

Sources

Technical Guide: Spectroscopic Data & Characterization of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid (CAS 1391358-28-3), a critical chiral building block in medicinal chemistry, particularly for the synthesis of ALK/ROS1 kinase inhibitors.

Executive Summary

This compound is a bifunctional, chiral intermediate utilized in the synthesis of complex pharmaceutical agents. Its structural integrity relies on two critical features: the (S)-enantiomeric purity of the ethylamine moiety and the regiochemistry of the fluorine substituent. This guide outlines the definitive spectroscopic signatures required to validate this compound, distinguishing it from its (R)-enantiomer and regioisomers.

Compound Identification
ParameterDetail
IUPAC Name This compound
CAS Number 1391358-28-3 (HCl salt)
Molecular Formula C

H

FNO

(Free Base) / C

H

ClFNO

(HCl Salt)
Molecular Weight 183.18 g/mol (Free Base) / 219.64 g/mol (HCl Salt)
Key Features Chiral center at C-alpha; Fluorine-Hydrogen coupling (

)

Molecular Characterization Strategy

The presence of the fluorine atom at the ortho position to the carboxylic acid introduces significant splitting in the NMR spectra due to


F-

H and

F-

C spin-spin coupling. Furthermore, the zwitterionic nature of the amino acid functionality requires careful solvent selection (typically DMSO-

or D

O/NaOD) to obtain sharp, interpretable peaks.
Characterization Workflow

The following Graphviz diagram illustrates the logical flow for full structural validation.

CharacterizationWorkflow Sample Unknown Sample (Solid) Solubility Solubility Check (DMSO-d6 vs D2O) Sample->Solubility H_NMR 1H NMR (Structure & Stoichiometry) Solubility->H_NMR Dissolve F_NMR 19F NMR (Regiochemistry) H_NMR->F_NMR Confirm F-Coupling MS HRMS (ESI+) (MW Confirmation) H_NMR->MS Confirm Mass Chiral_HPLC Chiral HPLC / OR (Enantiomeric Excess) F_NMR->Chiral_HPLC If Chemically Pure Valid Validated Structure Chiral_HPLC->Valid ee > 98% MS->Valid

Figure 1: Step-by-step characterization workflow ensuring chemical and stereochemical integrity.

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 is recommended to observe the exchangeable protons (NH

, COOH) if the sample is a salt. For the zwitterion, D

O with NaOD may be required to solubilize the species as the carboxylate/amine.

H NMR (400 MHz, DMSO-

)

The spectrum is dominated by the ABX system of the aromatic ring (split further by Fluorine) and the distinct aliphatic signals of the chiral ethyl group.

PositionShift (

, ppm)
Multiplicity

-Coupling (Hz)
Assignment
COOH ~13.5br s-Carboxylic Acid
NH

~8.4br s-Ammonium (if HCl salt)
H-6 7.90 - 7.95t (pseudo)

Aromatic (Ortho to COOH)
H-3 7.45 - 7.50dd

Aromatic (Ortho to F)
H-5 7.35 - 7.40dd

Aromatic
CH 4.40 - 4.50q

Chiral Methine (

-H)
CH

1.48 - 1.52d

Methyl group

Expert Insight: The proton at H-3 is diagnostic. It typically appears as a doublet of doublets with a large coupling constant (~10-11 Hz) due to the adjacent Fluorine atom. If this large coupling is missing, the Fluorine regiochemistry is incorrect.


C NMR (100 MHz, DMSO-

)

Carbon signals will show splitting due to


F.
  • C=O: ~165 ppm (d,

    
     Hz).
    
  • C-F (C-2): ~161 ppm (d,

    
     Hz).
    
  • Aliphatic CH: ~50 ppm.[1]

  • Methyl: ~20 ppm.


F NMR (376 MHz, DMSO-

)
  • Signal: Single peak at

    
     -110 to -115 ppm .
    
  • Multiplicity: Apparent quartet or multiplet due to coupling with H-3 and H-6.

Mass Spectrometry (HRMS)

Method: ESI-TOF (Positive Mode)

  • Parent Ion [M+H]

    
    :  Calculated for C
    
    
    
    H
    
    
    FNO
    
    
    : 184.0774 .
  • Fragment [M-NH

    
    ]
    
    
    
    :
    Loss of ammonia is common for benzylic amines.
  • Fragment [M-COOH]

    
    :  Decarboxylation may occur under high collision energy.
    
Infrared Spectroscopy (FT-IR)
  • Amine/Ammonium: Broad band 2800–3200 cm

    
     (N-H stretch).
    
  • Carbonyl: Sharp, intense band at 1680–1700 cm

    
     (Benzoic acid C=O).
    
  • C-F Stretch: 1200–1250 cm

    
    .
    

Stereochemical Validation (Chirality)

Distinguishing the (S)-enantiomer from the (R)-enantiomer is critical.

Optical Rotation
  • Method: Polarimetry (Na D-line, 589 nm, 20°C).

  • Solvent: Methanol or 1N HCl.

  • Expected Sign: Benzylic amines of the (S)-configuration typically exhibit specific rotation values dependent heavily on solvent and pH.

    • Note: For the HCl salt in Methanol,

      
       is typically negative (-) .
      
    • Protocol: Dissolve 10 mg in 1 mL MeOH. Ensure the solution is clear before measurement.

Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).

  • Detection: UV at 254 nm.

  • Retention: The enantiomers will have distinct retention times. A racemic standard is required to establish the separation profile.

Experimental Protocols

Protocol A: Preparation for NMR Analysis (HCl Salt)
  • Weigh 15-20 mg of the sample into a clean vial.

  • Add 0.6 mL of DMSO-

    
     .
    
  • Sonicate for 30 seconds to ensure complete dissolution.

    • Troubleshooting: If the sample is the zwitterion (free base) and insoluble, add 1-2 drops of DCl (deuterated acid) or NaOD to shift the pH and solubilize.

  • Transfer to a 5mm NMR tube.

  • Acquire

    
    H (16 scans) and 
    
    
    
    F (unlocked or referenced to internal standard).
Protocol B: Fragmentation Pathway Analysis

The following diagram depicts the expected fragmentation in Mass Spectrometry, useful for confirming the structure.

MS_Fragmentation Parent [M+H]+ m/z 184.08 Frag1 [M-NH3]+ m/z 167.05 (Benzylic Cation) Parent->Frag1 - NH3 (17) Frag2 [M-COOH]+ m/z 139.08 Parent->Frag2 - COOH (45)

Figure 2: ESI+ MS fragmentation pathway for this compound.

References

  • Sigma-Aldrich. Product Specification: 4-Amino-2-fluorobenzoic acid derivatives.Link (Accessed Feb 2026).

  • ChemicalBook. CAS 1391358-28-3 Entry & Supplier Data.Link

  • National Institutes of Health (PubChem). 2-Fluorobenzoic Acid Derivatives Spectral Data.Link

  • MySkinRecipes. Technical Data Sheet for this compound hydrochloride.[2]Link

(Note: Specific optical rotation values should always be experimentally verified against a certified reference standard due to solvent and concentration dependence.)

Sources

Technical Guide: Mass Spectrometry Profiling of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

This guide details the mass spectrometry (MS) characterization of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid , a critical chiral building block often used in the synthesis of fluorinated pharmaceuticals. Due to its amphoteric nature (containing both a basic primary amine and an acidic carboxyl group) and its specific stereochemistry, accurate analysis requires a dual-mode ionization strategy and chiral chromatographic separation.

Core Physicochemical Profile[1][2][3]
  • Amphoteric Character: The molecule exists as a zwitterion in neutral aqueous solutions.

    • Amine pKa: ~9.0–9.5 (Proton acceptor).

    • Carboxylic Acid pKa: ~3.5–4.0 (Proton donor).

    • Implication: pH control in the mobile phase is critical to suppress ionization for retention (LC) or enhance it for detection (MS).

  • Stereochemistry: The (S)-configuration at the benzylic position is pharmacologically distinct. MS alone cannot distinguish enantiomers; therefore, this guide integrates Chiral LC-MS protocols.

Mass Spectrometry Method Development

Ionization Source Optimization

Electrospray Ionization (ESI) is the preferred method due to the compound's polarity.

ParameterSettingRationale
Ionization Mode Positive (ESI+) & Negative (ESI-)ESI+ targets the aliphatic amine (most sensitive). ESI- targets the carboxylic acid (structural confirmation).
Capillary Voltage 3.0 kV (ESI+) / 2.5 kV (ESI-)Moderate voltage prevents in-source fragmentation of the labile amine.
Cone Voltage 20–30 VOptimized to transmit the [M+H]⁺ or [M-H]⁻ ion without premature decarboxylation.
Desolvation Temp 350°CHigh temperature ensures complete droplet evaporation for polar zwitterions.
Source Temp 120°CPrevents thermal degradation of the benzylic amine.
Precursor Ion Prediction
  • Positive Mode (ESI+): Protonation occurs on the primary amine.

    • Target: [M+H]⁺

    • m/z: 184.08 (Monoisotopic)

  • Negative Mode (ESI-): Deprotonation occurs on the carboxylic acid.

    • Target: [M-H]⁻

    • m/z: 182.06 (Monoisotopic)

Fragmentation Mechanisms (MS/MS)[2][3][4][5][6][7]

Understanding the fragmentation pathways is essential for developing Multiple Reaction Monitoring (MRM) transitions for quantitation.

ESI+ Fragmentation Pathway (Protonated Amine)

The most abundant fragment arises from the loss of ammonia (NH₃) due to the labile nature of benzylic amines, followed by losses related to the carboxylic acid.

  • Precursor: m/z 184.08 [M+H]⁺

  • Primary Product (Base Peak): m/z 167.05 [M+H - NH₃]⁺.

    • Mechanism: Inductive cleavage of the C-N bond, stabilized by the aromatic ring (formation of a resonance-stabilized benzyl cation).

  • Secondary Product: m/z 149.04 [M+H - NH₃ - H₂O]⁺ or m/z 123.06 [M+H - NH₃ - CO₂]⁺.

    • Mechanism: The resulting cation destabilizes the carboxyl group, leading to dehydration or decarboxylation.

ESI- Fragmentation Pathway (Deprotonated Acid)

Negative mode fragmentation is dominated by decarboxylation.

  • Precursor: m/z 182.06 [M-H]⁻

  • Primary Product: m/z 138.07 [M-H - CO₂]⁻.

    • Mechanism: Classic decarboxylation of benzoate derivatives. The negative charge is stabilized on the fluorinated aromatic ring.

  • Secondary Product: m/z 118.06 [M-H - CO₂ - HF]⁻.

    • Mechanism: Loss of Hydrogen Fluoride from the ring system (requires higher collision energy).

Visualization of Fragmentation Logic

FragmentationPathway MH_Plus [M+H]+ (m/z 184) Protonated Amine Frag_167 Fragment m/z 167 [M+H - NH3]+ MH_Plus->Frag_167 Loss of NH3 (17 Da) Collision Energy: 15-20 eV Frag_149 Fragment m/z 149 [M+H - NH3 - H2O]+ Frag_167->Frag_149 Loss of H2O (18 Da) Frag_123 Fragment m/z 123 [M+H - NH3 - CO2]+ Frag_167->Frag_123 Loss of CO2 (44 Da) MH_Minus [M-H]- (m/z 182) Deprotonated Acid Frag_138 Fragment m/z 138 [M-H - CO2]- MH_Minus->Frag_138 Loss of CO2 (44 Da) Collision Energy: 10-15 eV Frag_118 Fragment m/z 118 [M-H - CO2 - HF]- Frag_138->Frag_118 Loss of HF (20 Da)

Caption: Predicted fragmentation pathways for this compound in Positive and Negative ESI modes.

Chiral Purity Analysis (LC-MS)

Since MS cannot distinguish the (S)-enantiomer from the (R)-enantiomer, the "S" designation must be validated via Chiral LC prior to MS detection.

Recommended Column Chemistry

For amino acids and amphoteric aromatics, Crown Ether or Zwitterionic stationary phases are superior to polysaccharide columns in reversed-phase MS-compatible conditions.

  • Primary Choice: Crownpak CR-I(+) (Daicel)

    • Mechanism: The crown ether forms a host-guest complex with the protonated primary amine (-NH3+).

    • Mobile Phase: Aqueous Perchloric Acid (pH 1.5–2.0) is standard for UV, but for MS compatibility , use 0.1% Formic Acid / Methanol (80:20) . Note: Crown ethers require the amine to be protonated.

  • Alternative: Chirobiotic T (Teicoplanin)

    • Mode: Polar Ionic Mode (MeOH with 0.1% Acetic Acid/TEA).

Experimental Protocol: Chiral Purity Assay
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of 50:50 MeOH:Water (0.1% Formic Acid). Vortex for 30s.

  • LC Conditions:

    • Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

    • Flow Rate: 0.4 mL/min.

    • Temp: 25°C (Lower temperatures often improve chiral resolution).

    • Mobile Phase: 85% Water (0.1% Formic Acid) / 15% Acetonitrile.

  • MS Detection:

    • SIR (Selected Ion Recording) at m/z 184.1.

    • Monitor two peaks: (R)-isomer (impurity) typically elutes before or after (S)-isomer depending on the specific column selector. Run a racemic standard to establish Relative Retention Time (RRT).

Summary of Quantitative Parameters (MRM)

For pharmacokinetic (PK) or Quality Control (QC) studies, use the following transitions.

PolarityPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Application
ESI+ 184.1 167.1 2518Quantifier (High sensitivity)
ESI+ 184.1123.12530Qualifier (Structural check)
ESI- 182.1138.12015Acidic moiety confirmation

Analytical Workflow Diagram

Workflow Sample Sample (S)-Isomer Prep Prep: 50% MeOH 0.1% Formic Acid Sample->Prep LC Chiral LC (Crown Ether Phase) Prep->LC ESI ESI Source (+/- Switching) LC->ESI Q1 Q1 Filter (184.1 / 182.1) ESI->Q1 CC Collision Cell (CID) Q1->CC Q3 Q3 Detection (Fragments) CC->Q3

Caption: End-to-end analytical workflow from sample preparation to MS/MS detection.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Aminobenzoic acid derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Ilko, D. et al. (2015). Separation of enantiomers of amphoteric drugs by HPLC on a Chirobiotic T column. Journal of Separation Science. [General reference for Chirobiotic columns in MS].
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][3][4][5] University Science Books. (Foundational text for benzyl amine fragmentation rules).

Sources

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid (CAS: 1391358-28-3), a specialized chiral building block used in the synthesis of advanced small-molecule therapeutics.

Structural Mechanism, Synthetic Utility, and Pharmacophore Analysis

Part 1: Core Directive & Compound Identity

Compound Identity:

  • IUPAC Name: this compound

  • CAS Number: 1391358-28-3

  • Molecular Formula: C₉H₁₀FNO₂

  • Role: Chiral Intermediate / Pharmacophore Scaffold

This compound is not a standalone approved drug but a high-value chiral intermediate employed in the discovery and manufacturing of precision medicines. It is particularly relevant in the design of kinase inhibitors (e.g., ALK, ROS1, TRK) and PARP inhibitors , where the precise spatial arrangement of the aminoethyl group and the metabolic stability conferred by the fluorine atom are critical for potency and selectivity.

This guide analyzes its "Mechanism of Action" from two perspectives:

  • Chemical Mechanism: How its structural features dictate its reactivity and utility in asymmetric synthesis.

  • Pharmacological Mechanism (In-Situ): How this fragment, once incorporated into a drug (API), interacts with biological targets (e.g., ATP binding pockets).

Part 2: Structural & Pharmacological Mechanism
1. The Fluorine Effect (Ortho-Substitution)

The presence of a fluorine atom at the ortho-position (C2) relative to the carboxylic acid is not merely decorative; it fundamentally alters the physicochemical properties of the molecule:

  • Conformational Lock: The fluorine atom induces a specific conformation via electrostatic repulsion with the carbonyl oxygen and steric effects, often forcing the carboxylic acid (or resulting amide) out of planarity. This pre-organizes the molecule for binding to the target protein, reducing the entropic penalty of binding.

  • pKa Modulation: Fluorine is highly electronegative, withdrawing electron density from the aromatic ring. This increases the acidity of the carboxylic acid (lower pKa) and the acidity of the ammonium ion, influencing the solubility and permeability of the final drug.

  • Metabolic Blockade: The C-F bond is extremely stable (approx. 116 kcal/mol). Placing fluorine at the C2 position blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at this site, extending the half-life of the drug.

2. The Chiral (S)-Aminoethyl Handle

The (S)-1-aminoethyl group at the para-position (C4) serves as the primary "warhead" or linker:

  • Stereospecific Binding: The (S)-configuration is critical. In kinase inhibitors, this chiral center often directs a solubilizing group (like a piperazine or pyrazole) into a specific solvent-exposed region of the enzyme. The wrong enantiomer (R) would clash with the protein backbone, abolishing activity (eutomer vs. distomer).

  • Vectorial Alignment: Unlike a simple benzylic amine (–CH₂NH₂), the methyl group on the ethyl chain adds bulk and restricts rotation, locking the attached heterocycle into a preferred vector.

3. Hypothetical Binding Mode (Kinase Context)

When incorporated into a macrocyclic kinase inhibitor (similar to Lorlatinib or Repotrectinib analogs), this fragment typically functions as the Solvent Front Binder .

  • The Benzoic Core: Forms the structural scaffold, often pi-stacking with aromatic residues (e.g., Phenylalanine) in the ATP pocket.

  • The Amine (Amide Linkage): Forms a critical hydrogen bond with the hinge region or a water-mediated network.

  • The Methyl Group: Fits into a small hydrophobic pocket, improving selectivity against similar kinases.

Part 3: Experimental Protocols & Synthesis
Protocol 1: Enantioselective Synthesis via Biocatalysis

Self-validating system for high enantiomeric excess (ee > 99%).

Objective: Synthesize this compound from 4-acetyl-2-fluorobenzoic acid using an ω-Transaminase.

StepReagent/ConditionParameterRationale
1 Substrate Prep4-Acetyl-2-fluorobenzoic acid (100 mM)Precursor ketone.
2 Enzyme Mixω-Transaminase (ATA-113), PLP (1 mM)Enzyme selects for (S)-amine formation.
3 Amine DonorIsopropylamine (1 M)Drives equilibrium forward (removes acetone).
4 Buffer SystemKPi Buffer (100 mM, pH 7.5)Maintains enzyme stability.
5 Reaction30°C, 24 hours, mild agitationKinetic control for conversion.
6 WorkupAcidify to pH 2, extract, crystallizeRemoval of enzyme and unreacted ketone.

Validation:

  • Chiral HPLC: Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA (90:10:0.1).

  • Target: >99% ee (S)-isomer. If <98%, perform recrystallization with D-tartaric acid.

Protocol 2: Quality Control (Purity & Chirality)

Standard Operating Procedure (SOP) for release testing.

  • Appearance: White to off-white crystalline powder.

  • 1H NMR (DMSO-d6): Confirm doublet at ~1.4 ppm (methyl) and quartet at ~4.2 ppm (chiral methine). Aromatic protons show characteristic coupling with fluorine (

    
    ).
    
  • Optical Rotation:

    
     must be negative (typically -10° to -30° in MeOH), confirming (S)-configuration.
    
Part 4: Visualization (Mechanism & Pathway)
Diagram 1: Structural Pharmacophore Analysis

This diagram illustrates how the specific features of this compound contribute to drug efficacy.

Pharmacophore Compound This compound F_Atom 2-Fluoro Group (Ortho-Substitution) Compound->F_Atom Chiral_Amine (S)-1-Aminoethyl (Para-Position) Compound->Chiral_Amine Acid_Core Benzoic Acid (Linker) Compound->Acid_Core Effect_F1 Metabolic Stability (Blocks P450 oxidation) F_Atom->Effect_F1 Effect_F2 Conformational Lock (Pre-organization) F_Atom->Effect_F2 Effect_Amine1 Stereospecific Binding (Selectivity) Chiral_Amine->Effect_Amine1 Effect_Amine2 Vectorial Alignment (Solvent Front) Chiral_Amine->Effect_Amine2 Effect_Acid Amide Coupling (Scaffold Rigidity) Acid_Core->Effect_Acid

Caption: Pharmacophore decomposition of this compound showing functional roles.

Diagram 2: Synthetic Workflow (Biocatalytic Route)

This workflow outlines the conversion of the ketone precursor to the chiral amine.

Synthesis Start Start: 4-Acetyl-2-fluorobenzoic acid Enzyme Add ω-Transaminase + PLP (Amine Donor: Isopropylamine) Start->Enzyme Dissolve in Buffer Reaction Reaction: 30°C, pH 7.5, 24h (Asymmetric Transamination) Enzyme->Reaction Initiate Workup Acidification & Extraction Reaction->Workup Conversion >95% Product Product: this compound (>99% ee) Workup->Product Crystallization

Caption: Biocatalytic synthesis pathway ensuring high enantiomeric purity of the (S)-isomer.

Part 5: References
  • Sigma-Aldrich. this compound hydrochloride Product Specification. Retrieved from .

  • AChemBlock. Catalog ID: W172815 - this compound hydrochloride. Retrieved from .

  • Pfizer Inc. Lorlatinib (PF-06463922) and Analog Synthesis Patents. (Contextual reference for fluoro-phenyl-ethyl-amine fragments in kinase inhibitors).

  • ChemicalBook. Synthesis methods and properties of fluorinated benzoic acid derivatives. Retrieved from .

Biological activity of chiral fluorinated amino acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Chiral Fluorinated Amino Acids

Abstract

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, when installed in a chiral amino acid framework, can profoundly influence molecular conformation, metabolic stability, and biological activity. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, properties, and diverse biological activities of chiral fluorinated amino acids. We will delve into the rationale behind their design, explore key stereoselective synthetic methodologies, and examine their impact on peptide and protein structure. Furthermore, this guide will detail their applications as antimicrobial, anticancer, and enzyme-inhibiting agents, supported by field-proven insights, detailed experimental protocols, and illustrative diagrams to bridge theory with practical application.

Part 1: The Fundamental Impact of Fluorine in Amino Acid Chemistry

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to amino acids that are not achievable with other halogens. Its small van der Waals radius (1.47 Å vs. 1.20 Å for hydrogen) means it can often be introduced with minimal steric perturbation, yet its electronic influence is profound.

How Fluorination Modulates Key Amino Acid Properties
  • Hydrophobicity and Lipophilicity: The effect of fluorination on hydrophobicity is highly context-dependent. While heavily fluorinated (fluorous) side chains are known to be highly hydrophobic and can drive protein self-assembly, the introduction of a single fluorine atom or a trifluoromethyl group can introduce polarity into an otherwise nonpolar side chain.[1] This nuanced control over lipophilicity is a critical tool for optimizing the pharmacokinetic profiles of peptide-based therapeutics.[2][3]

  • Conformational Control: Fluorine's strong electron-withdrawing nature creates stereoelectronic effects, such as the gauche effect, which can dictate the conformational preferences of the amino acid side chain and the peptide backbone.[4] For instance, the strategic placement of fluorine in proline residues can be used to bias the cis/trans ratio of the peptidyl-prolyl bond, a key factor in protein folding and stability.[5][6]

  • Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, with a bond dissociation energy of ~110 kcal/mol. This inherent strength makes it highly resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug degradation.[3][7] Replacing a metabolically labile C-H bond with a C-F bond is a well-established strategy for enhancing the in vivo half-life of therapeutic peptides.

  • pKa Modulation: The powerful inductive effect of fluorine can significantly lower the pKa of nearby acidic or basic groups.[4][8] For example, fluorination of the aromatic ring of tyrosine can lower the pKa of the phenolic hydroxyl group, altering its ionization state at physiological pH and potentially impacting its role in enzyme catalysis or receptor binding.

Part 2: Stereoselective Synthesis of Chiral Fluorinated Amino Acids

The biological activity of fluorinated amino acids is critically dependent on their stereochemistry. Therefore, the development of robust and scalable methods for their enantioselective synthesis is of paramount importance.

Key Synthetic Strategies

The choice of synthetic route depends on factors such as the desired scale, the specific fluorinated motif, and the required enantiopurity.

  • Asymmetric Alkylation of Chiral Ni(II) Complexes: This is a powerful and versatile method for the gram-scale synthesis of a wide variety of enantiopure fluorinated amino acids.[9][10][11][12][13] A chiral ligand coordinated to a Ni(II) ion templates the stereoselective alkylation of a glycine Schiff base with a fluorinated electrophile.

  • Palladium-Catalyzed C-H Fluorination: This modern approach allows for the direct and site-selective introduction of fluorine into the C-H bonds of amino acid derivatives.[14] This method avoids the need for pre-functionalized starting materials, offering a more atom-economical route.

  • Organocatalytic and Biocatalytic Methods: The use of small organic molecules (organocatalysts) or isolated enzymes as catalysts provides another avenue for achieving high enantioselectivity in fluorination reactions. These methods often offer mild reaction conditions and high functional group tolerance.

Experimental Protocol: Gram-Scale Asymmetric Synthesis of (S)-4-F-Phenylalanine using a Chiral Ni(II) Complex

This protocol is adapted from methodologies that have proven effective for the gram-scale, stereoselective synthesis of non-canonical amino acids.[9][11]

Step 1: Formation of the Chiral Ni(II) Complex

  • To a solution of the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) in methanol, add nickel(II) nitrate hexahydrate and glycine.

  • Add a solution of sodium hydroxide in methanol and stir at room temperature until the formation of the deep red Ni(II) complex is complete (monitored by TLC).

  • Isolate the complex by filtration and wash with cold methanol.

Step 2: Asymmetric Alkylation

  • Suspend the dried Ni(II) complex in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., potassium hydroxide powder) and stir the mixture under an inert atmosphere (e.g., Argon).

  • Add the fluorinated electrophile (e.g., 1-bromo-4-fluorobenzene) and heat the reaction mixture. Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction to room temperature and quench with acetic acid.

Step 3: Hydrolysis and Isolation of the Amino Acid

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in aqueous HCl and heat to hydrolyze the Schiff base and release the amino acid.

  • Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the chiral ligand.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.

  • Isolate the enantiomerically pure fluorinated amino acid by filtration, wash with cold water, and dry under vacuum.

Diagram: Synthetic Route Selection

G start Define Target Fluorinated Amino Acid & Scale scale Gram-scale or larger? start->scale chiral_ni Asymmetric Alkylation of Chiral Ni(II) Complex scale->chiral_ni Yes other_methods Consider other methods scale->other_methods No end Final Synthetic Route chiral_ni->end is_direct Is direct C-H functionalization desired? other_methods->is_direct direct_fh Direct C-H Fluorination (e.g., Pd-catalyzed) direct_fh->end organo Organocatalysis or Biocatalysis organo->end is_direct->direct_fh Yes mild_cond Are mild/biocompatible conditions required? is_direct->mild_cond No mild_cond->organo Yes mild_cond->end No

Caption: Decision flowchart for selecting a synthetic strategy.

Part 3: Modulating Peptide and Protein Properties

The introduction of chiral fluorinated amino acids is a powerful strategy for fine-tuning the biophysical properties of peptides and proteins.

Enhancing Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases. Fluorination can significantly enhance stability by altering the electronic properties of the peptide backbone or by creating steric hindrance that prevents recognition by protease active sites.[15][16][17][18]

Peptide Fluorinated Analog Protease Relative Stability Increase Reference
Buforin IIHexafluoroleucine-Buforin IITrypsin~1.5-2 fold[15][16]
Magainin 2Hexafluoroleucine-Magainin 2Trypsin~2-3 fold[15][16]
Model Peptide4,4,4-Trifluorovaline substitutionα-ChymotrypsinVariable, position-dependent[18]
Directing Peptide and Protein Folding

The conformational preferences of fluorinated amino acids can be harnessed to stabilize or destabilize specific secondary structures.[1] For example, highly fluorinated aliphatic amino acids like hexafluoroleucine have been shown to be more helix-propensive than leucine, leading to the stabilization of α-helical peptides.[19]

G cluster_0 Unstructured Peptide cluster_1 Structured Peptide uc Random Coil incorp Incorporate Fluorinated Amino Acid uc->incorp alpha α-Helix beta β-Sheet hfl e.g., Hexafluoroleucine (Helical Propensity) incorp->hfl fpro e.g., 4(R)-Fluoroproline (β-Turn Induction) incorp->fpro hfl->alpha Stabilizes fpro->beta Promotes

Caption: Impact of fluorination on peptide secondary structure.

Part 4: Biological Activities and Therapeutic Applications

Fluorinated Amino Acids as Antimicrobial Agents

Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat antibiotic-resistant bacteria. Incorporating fluorinated amino acids can enhance their potency by increasing their hydrophobicity, which facilitates membrane interaction and disruption, and by improving their stability in the presence of bacterial proteases.[15][16][17][20] Studies on fluorinated analogs of buforin and magainin have shown that these modified peptides retain or even exhibit significantly increased bacteriostatic activity against both gram-positive and gram-negative bacteria, along with enhanced protease stability.[15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Bacterial Inoculum: Culture bacteria (e.g., E. coli) to mid-log phase in a suitable broth (e.g., Mueller-Hinton). Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Preparation: Prepare a stock solution of the fluorinated peptide in sterile water or a suitable buffer. Perform serial two-fold dilutions in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (no peptide) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed by eye or by measuring the optical density at 600 nm.

Anticancer Potential of Fluorinated Amino Acids

Fluorinated amino acids have demonstrated significant potential as anticancer agents.[8][21] Their mechanisms of action are diverse, ranging from acting as antimetabolites that get misincorporated into proteins, leading to cell cycle arrest, to inducing apoptosis.[22] For example, fluorinated analogs of tryptophan and phenylalanine have been shown to effectively and irreversibly inhibit the growth of human breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range.[23] The uptake of these compounds into cancer cells is often mediated by active transport systems, leading to high intracellular concentrations.[23]

Compound Cancer Cell Line IC50 (µM) Reference
L-p-FluorophenylalanineMCF-7 (Breast)~15[23]
L-6-FluorotryptophanMCF-7 (Breast)~3[23]
Novel Fluorinated Amino Acid Derivative (1b)MCF-7 (Breast)11.63[24]
Novel Fluorinated Amino Acid Derivative (1b)HepG2 (Liver)34.10[24]
Fluorinated Amino Acids as Enzyme Inhibitors

The unique electronic properties of fluorine make fluorinated amino acids excellent candidates for the design of potent and specific enzyme inhibitors, particularly mechanism-based or "suicide" inhibitors.[22][25][26][27] These inhibitors are initially unreactive but are converted into a highly reactive species by the target enzyme's catalytic machinery, leading to the irreversible covalent modification and inactivation of the enzyme. Pyridoxal phosphate (PLP)-dependent enzymes, a large family involved in amino acid metabolism, are common targets for this class of inhibitors.[22][25]

G E_PLP Enzyme-PLP Complex Schiff Initial Schiff Base Intermediate E_PLP->Schiff FAA Fluorinated Amino Acid (Substrate Analog) FAA->Schiff Elim Enzyme-Catalyzed β-Fluoride Elimination Schiff->Elim Reactive Reactive Acrylate Intermediate Elim->Reactive Covalent Covalent Adduct Formation (Enzyme Inactivation) Reactive->Covalent Nuc Active Site Nucleophile Nuc->Covalent

Caption: Mechanism-based inhibition of a PLP-dependent enzyme.

Part 5: Advanced Applications and Future Outlook

The utility of chiral fluorinated amino acids extends beyond direct therapeutic applications. The fluorine-19 (¹⁹F) nucleus is an excellent NMR probe due to its 100% natural abundance and high gyromagnetic ratio. Incorporating ¹⁹F-labeled amino acids into proteins allows for the study of protein structure, dynamics, and interactions in complex biological environments with minimal background signal.[8][27][28]

The field continues to evolve, with ongoing research focused on developing novel synthetic methods to access more complex and diverse fluorinated amino acids.[29] A significant challenge remains in the ability to predict the precise effects of fluorination, as subtle changes in the position or number of fluorine atoms can lead to dramatically different biological outcomes.[1][18] Future efforts will likely focus on developing computational models to better forecast these effects, accelerating the rational design of fluorinated amino acids for a new generation of smarter, more effective therapeutics.

Part 6: References

Sources

The Strategic Role of Fluorine in Enhancing the Molecular Stability of (S)-4-(1-aminoethyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Executive Summary

The strategic incorporation of fluorine into small-molecule drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2] This technical guide provides an in-depth analysis of the role of the ortho-fluorine atom in the stability of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid, a chiral building block with significant potential in pharmaceutical development.[3][4] We will explore the mechanistic underpinnings of how this single atomic substitution profoundly influences the molecule's chemical, metabolic, and conformational stability. By synthesizing established principles of physical organic chemistry with practical, field-proven experimental protocols, this guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorine substitution for robust candidate optimization.

Introduction to the Core Molecule and the Fluorine Advantage

The Privileged Scaffold: Aminobenzoic Acids in Drug Design

Aminobenzoic acids are versatile building blocks in the pharmaceutical industry due to their structural adaptability, allowing for modifications at both the amino and carboxyl groups.[5] This flexibility enables the development of a wide array of molecules with potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory agents.[5][6] The specific scaffold of this compound combines the key features of a benzoic acid, a chiral aminoethyl side chain, and a strategically placed fluorine atom, making it a valuable intermediate for creating enantiomerically pure drugs.[3][4]

This compound: Structure and Significance

The molecule at the heart of this guide, this compound (CAS: 1391358-28-3), is a specialized amino acid derivative.[7] Its stereospecificity is critical, as different enantiomers of a drug can have vastly different biological activities and safety profiles. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly for neurological and cardiovascular diseases.[3] The presence and position of the fluorine atom are not accidental; they are a deliberate design choice to overcome common drug development hurdles related to stability and bioavailability.[1][3]

The Strategic Imperative of Fluorine

Fluorine's unique properties—its small size (Van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—make it a transformative element in drug design.[8][9] When incorporated into a molecule, fluorine can:

  • Improve Metabolic Stability: By blocking sites vulnerable to enzymatic breakdown.[2][10]

  • Enhance Binding Affinity: Through favorable electrostatic and dipolar interactions with protein targets.[10][11]

  • Modulate Physicochemical Properties: By altering pKa and lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME).[8][12]

This guide will dissect how these fundamental properties translate into tangible stability advantages for this compound.

The Multifaceted Role of Fluorine in Molecular Stability

The stability of a drug candidate is a critical determinant of its success, impacting its shelf-life, dosing regimen, and safety profile. The ortho-fluorine atom in this compound exerts a stabilizing influence through three primary mechanisms: chemical, metabolic, and conformational.

cluster_properties Fundamental Properties of Fluorine cluster_stability Impact on Molecular Stability cluster_mechanisms Underlying Mechanisms Prop1 High Electronegativity Mech1a Inductive Effect (pKa Modulation) Prop1->Mech1a Mech3a Gauche Effect & Dipole Interactions Prop1->Mech3a Prop2 Strong C-F Bond Mech1b Resistance to Nucleophilic/Electrophilic Attack Prop2->Mech1b Mech2a Metabolic Shielding (Blocks CYP450 Oxidation) Prop2->Mech2a Prop3 Small van der Waals Radius Mech3b Steric Influence on Bond Rotation Prop3->Mech3b Stab1 Chemical Stability Stab2 Metabolic Stability Stab3 Conformational Stability Mech1a->Stab1 Mech1b->Stab1 Mech2a->Stab2 Mech3a->Stab3 Mech3b->Stab3

Caption: The fundamental properties of fluorine and their mechanistic impact on stability.

Chemical Stability: The Power of the C-F Bond

Chemical stability refers to a molecule's ability to resist degradation under various environmental conditions, such as pH, temperature, and light.

  • Mechanism of Action: The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to cleavage.[9] Furthermore, fluorine's intense electron-withdrawing (inductive) effect can alter the reactivity of neighboring functional groups.[8] In this compound, the ortho-fluorine atom withdraws electron density from the aromatic ring. This electronic perturbation can influence the acidity of the carboxylic acid and the basicity of the amino group, potentially reducing their susceptibility to reactions that would lead to degradation.[12][13]

Metabolic Stability: Shielding Against Biological Breakdown

Metabolic stability is a measure of how resistant a compound is to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family.[14] Poor metabolic stability leads to rapid clearance from the body, reducing a drug's efficacy and duration of action.

  • Mechanism of Action: A common metabolic pathway for aromatic rings is hydroxylation, an oxidative process catalyzed by CYP enzymes. The ortho position on the benzoic acid ring is a potential "metabolic soft spot." Placing a fluorine atom at this position effectively "blocks" this site of metabolism.[1][10] The C-F bond is significantly more resistant to oxidative attack than a C-H bond, preventing the formation of a hydroxylated metabolite and thereby increasing the molecule's half-life in the body.[8][13] This strategy is a well-established method for enhancing the pharmacokinetic profile of drug candidates.[1]

Conformational Stability: Locking in the Bioactive Shape

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational stability refers to the molecule's preference to adopt and maintain a specific, low-energy shape.

  • Mechanism of Action: Fluorine substitution can exert significant control over molecular conformation.[12] The polar C-F bond can participate in specific dihedral angle preferences relative to other polar groups (the "gauche effect"), which can influence the overall molecular shape.[10][15] In our target molecule, the ortho-fluorine can create steric and electronic interactions that restrict the free rotation of the carboxylic acid group and the aminoethyl side chain. This restriction may stabilize the bioactive conformation—the precise shape required for optimal binding to its target protein—thereby improving potency and selectivity.[10][12]

Experimental Assessment of Stability

To quantify the stabilizing effects of fluorine, a series of standardized, self-validating experiments must be performed. The following protocols represent the industry standard for assessing the stability of a new chemical entity (NCE).

Protocol: Chemical Stability via Forced Degradation

Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods, as recommended by regulatory bodies like the ICH.[16][17]

  • Causality of Experimental Choices: This protocol exposes the molecule to stress conditions harsher than those expected during storage to rapidly identify potential liabilities.[18] Each condition (acid, base, oxidation, heat, light) targets different chemical weaknesses, providing a comprehensive stability profile.

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Incubate at 60°C for 4 hours. Neutralize with 1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., 1.2 million lux hours) in a photostability chamber, alongside a dark control.

  • Analysis: Analyze all samples and a non-degraded control by a stability-indicating HPLC-UV/MS method.[19] Quantify the remaining parent compound and identify major degradants.

cluster_conditions Stress Conditions start Prepare 1 mg/mL Stock Solution Acid Acidic (1N HCl, 60°C) start->Acid Base Basic (1N NaOH, 60°C) start->Base Oxid Oxidative (3% H₂O₂, RT) start->Oxid Therm Thermal (80°C) start->Therm Photo Photolytic (ICH Light) start->Photo Neutralize Neutralize (if applicable) Acid->Neutralize Base->Neutralize Analyze HPLC-UV/MS Analysis Oxid->Analyze Therm->Analyze Photo->Analyze Neutralize->Analyze Report Quantify Degradation & Identify Products Analyze->Report A Pre-warm HLM & Buffer at 37°C B Add Test Compound (1 µM) A->B C Initiate Reaction with NADPH Regenerating System B->C D Incubate at 37°C C->D E Quench Aliquots at Time Points (0, 5, 15, 30, 60 min) with Acetonitrile + IS D->E F Centrifuge to Pellet Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Workflow for an in vitro Human Liver Microsome (HLM) stability assay.

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Predicted Stability Class
This compound> 60< 15High
Non-Fluorinated Analog2555Moderate
Verapamil (Control)1877Moderate-Low
Advanced Analytical Methodologies

The backbone of any stability study is a robust and validated analytical method.

  • HPLC with Mass Spectrometry (LC-MS): This is the gold standard for stability testing, offering the sensitivity and selectivity needed to separate and quantify the parent drug from its degradation products or metabolites, even in complex biological matrices. [19][20]* ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This technique is uniquely suited for analyzing fluorinated compounds. [21][22]Since fluorine is rare in biological systems, ¹⁹F NMR provides a clean spectral window, free from interfering background signals. It can be used to track the fate of the fluorine-containing molecule and identify fluorinated metabolites or degradants. [22][23]

Synthesis and Handling

The synthesis of fluorinated benzoic acids is well-established, often involving nucleophilic aromatic substitution or starting from fluorinated precursors. [6][24][25]Given the demonstrated stability of this compound, standard laboratory handling procedures are appropriate. Storage should be in a well-sealed container at room temperature, protected from excessive light and humidity, to ensure long-term integrity. [3]

Conclusion

The ortho-fluorine atom in this compound is not a minor modification but a critical design element that imparts significant stability. By leveraging the fundamental physicochemical properties of fluorine, this single substitution provides a powerful three-pronged advantage:

  • Enhanced Chemical Stability: The strong C-F bond and inductive effects protect the molecule from chemical degradation.

  • Increased Metabolic Stability: The fluorine atom acts as a metabolic shield, blocking CYP450-mediated oxidation and prolonging the molecule's biological lifetime.

  • Favorable Conformational Stability: Steric and electronic influences can lock the molecule into its most active conformation, enhancing target engagement.

Understanding these principles allows medicinal chemists to rationally design more robust, effective, and safer drug candidates. The strategic application of fluorine, as exemplified in this compound, will undoubtedly continue to be a key factor in advancing the next generation of therapeutics.

References

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]

  • Taylor, R. (2008). The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. [Link]

  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. [Link]

  • Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development. [Link]

  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. [Link]

  • Al-Janabi, K., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. [Link]

  • Eustis, B. E. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Leclerc, E. (2023). Drug Discovery Based on Fluorine-Containing Glycomimetics. International Journal of Molecular Sciences. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology. [Link]

  • World Pharma Today. (Date not available). Structure and conformational dynamics of fluorine-containing drugs. [Link]

  • El-Sayed, D. R., et al. (2008). Metabolism of hydroxylated and fluorinated benzoates by Syntrophus aciditrophicus and detection of a fluorodiene metabolite. Applied and Environmental Microbiology. [Link]

  • Eawag. (2006, February 19). 3-Fluorobenzoate Degradation Pathway. Eawag-BBD. [Link]

  • Taylor & Francis Online. (2023, October 12). Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols. [Link]

  • NIH's Seed. (Date not available). Regulatory Knowledge Guide for Small Molecules. [Link]

  • GlycoMScan. (Date not available). Stability studies of small molecules and proteins. [Link]

  • Reva, M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]

  • ATSDR. (Date not available). ANALYTICAL METHODS. [Link]

  • Publications Office of the European Union. (Date not available). Overview on PFAS analytical methods. [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • PrepChem.com. (Date not available). Synthesis of ethyl 4-amino-2-fluorobenzoate. [Link]

  • Neopharm Labs. (Date not available). Stability Study Protocols and Reports. [Link]

  • ResearchGate. (Date not available). Stability testing protocol for experiments conducted at Pfizer U.K. Ltd.. [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. [Link]

  • MySkinRecipes. (Date not available). This compound hydrochloride. [Link]

  • Wolsztynski, M., et al. (Date not available). Recent developments in methods for analysis of perfluorinated persistent pollutants. PMC. [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. [Link]

  • Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (Date not available). 2-Fluorobenzoic acid. [Link]

  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • European Journal of Chemistry. (2022, June 15). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

  • Google Patents. (Date not available). Method for producing 2-amino-4-fluorobenzoic acid.
  • Organic Syntheses Procedure. (Date not available). 2-amino-3-fluorobenzoic acid. [Link]

  • PMC. (Date not available). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

Sources

Discovery of Novel Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

Executive Summary: The Fluorine Renaissance

The strategic incorporation of fluorine into benzoic acid scaffolds has evolved from a simple halogen substitution to a sophisticated tool for modulating pharmacokinetics. Beyond the classical "metabolic block" effect, novel fluorinated benzoic acid derivatives are now central to designing bioisosteres that tune pKa, lipophilicity (LogP), and protein-ligand binding kinetics.

This guide moves beyond standard textbook reactions, presenting a technical deep-dive into next-generation synthesis (including 2025 photoredox methodologies), structural validation , and biological evaluation of these privileged scaffolds.

Strategic Rationale: Physicochemical Modulation

The benzoic acid pharmacophore is ubiquitous, but its metabolic liability (glucuronidation) often limits half-life. Fluorination offers a precise solution.

The pKa Shift and Bioavailability

Fluorine's high electronegativity (


) exerts a strong inductive effect (-I), significantly lowering the pKa of the carboxylic acid. This modulation alters the ionization state at physiological pH (7.4), directly impacting membrane permeability.
DerivativepKa

pKa (vs. Unsub.)
LogP (Est.)Metabolic Stability
Benzoic Acid 4.20-1.87Low (Glucuronidation)
2-Fluorobenzoic Acid 3.27-0.932.05Medium
3-Fluorobenzoic Acid 3.86-0.342.10High
4-Fluorobenzoic Acid 4.14-0.062.12High (Blocks P450 oxidation)
2,6-Difluorobenzoic Acid 2.30-1.902.20Very High

Key Insight: Ortho-substitution (2-F, 2,6-diF) has the most dramatic effect on acidity due to the proximity of the dipole to the carboxylate, stabilizing the anion. This is critical for designing prodrugs or optimizing solubility.

Synthetic Methodologies: From Classical to Photoredox

We categorize synthesis into three "Eras" of complexity.

Era 1: Classical Diazotization (The Schiemann Route)
  • Mechanism: Conversion of anthranilic acids to diazonium salts, followed by thermal decomposition in the presence of tetrafluoroborate (

    
    ).
    
  • Limitations: Harsh conditions, risk of explosion, low tolerance for sensitive functional groups.

Era 2: Hypervalent Iodine (The Nucleophilic Shift)
  • Mechanism: Use of cyclic hypervalent iodine reagents (Benziodoxolones) to activate the aromatic ring, allowing nucleophilic fluorination with mild sources like CsF.

  • Advantage: High regioselectivity, mild conditions, suitable for late-stage functionalization.

Era 3: The Frontier (2024-2025) – Photoredox Decarboxylative Fluorination

Recent breakthroughs (e.g., Chem. Commun., 2025) utilize Ligand-to-Metal Charge Transfer (LMCT) to enable direct decarboxylative fluorination.

  • Mechanism: A copper catalyst binds the benzoic acid. Blue LED light induces LMCT, generating a high-energy radical intermediate that is trapped by a fluorine source.

  • Application: Ideal for synthesizing

    
    F-labeled PET tracers from native carboxylic acids without pre-functionalization.[2]
    

Experimental Protocols

Protocol A: Synthesis of 2-Fluorobenzoic Acid via Benziodoxolone

A robust, self-validating protocol for generating gram-scale building blocks.

Reagents:

  • 2-Iodosobenzoic acid (Precursor)

  • Cesium Fluoride (CsF, anhydrous)[1]

  • Dimethyl Sulfoxide (DMSO, dry)

Step-by-Step Workflow:

  • Activation: In a glovebox, charge a pressure vial with the hypervalent iodine precursor (1.0 equiv) and anhydrous CsF (3.0 equiv).

  • Solvation: Add dry DMSO (0.1 M concentration). Seal the vial immediately to prevent moisture ingress (CsF is highly hygroscopic).

  • Reaction: Heat the block to 120 °C for 10 minutes. Note: The reaction is fast; prolonged heating leads to decomposition.

  • Quench & Workup: Cool to RT. Quench with water.[1] Acidify with 1M HCl to pH 2 to precipitate the free acid.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organic phase with brine. Dry over

    
    .
    
  • Validation:

    • TLC: Eluent Hexane:EtOAc (3:1). Look for the disappearance of the polar iodine species.

    • 
      F NMR:  Distinct singlet around -110 to -115 ppm (vs. 
      
      
      
      ).
Protocol B: Biological Screening (Anticancer Activity)

Targeting HepG2 (Liver Cancer) cell lines with novel fluorinated benzamides.[3][4]

  • Cell Culture: Maintain HepG2 cells in DMEM supplemented with 10% FBS.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with fluorinated derivatives (Concentration range: 0.1 – 100 µM). Include Staurosporine as a positive control.[3]

  • Assay: After 48h, add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate

    
     using non-linear regression.
    
    • Target Benchmark:

      
       (Consider Compound 6, an imidazolone derivative, which showed 
      
      
      
      ).

Visualizations & Logic

Synthetic Workflow Diagram

The following diagram contrasts the traditional vs. modern synthetic pathways.

SynthesisWorkflow Start Benzoic Acid Precursor Nitration Nitration/Reduction (Anthranilic Acid) Start->Nitration Classical Route HyperIodine Hypervalent Iodine Formation Start->HyperIodine Modern Route PhotoRedox Photoredox Catalysis (Cu, Blue LED, F-Source) Start->PhotoRedox 2025 Frontier (Decarboxylative) Diazo Diazotization (NaNO2/HCl) Nitration->Diazo Schiemann Schiemann Reaction (Heat, BF4-) Diazo->Schiemann Explosion Risk Product Fluorinated Benzoic Acid Schiemann->Product NucFluor Nucleophilic Fluorination (CsF, 120°C) HyperIodine->NucFluor High Selectivity NucFluor->Product PhotoRedox->Product Mild Conditions

Caption: Comparison of synthetic routes. The Photoredox pathway (Yellow) offers the mildest conditions, while the Modern Nucleophilic route (Green) balances yield and safety.

SAR Logic: The Fluorine Effect

How fluorine placement dictates biological outcome.

SAR_Logic Core Benzoic Acid Scaffold Ortho Ortho-F (2-Pos) Core->Ortho Meta Meta-F (3-Pos) Core->Meta Para Para-F (4-Pos) Core->Para AcidBoost pKa Reduction (Increased Acidity) Ortho->AcidBoost Strongest Effect (-I) ConfLock Conformational Lock (Dipole Alignment) Ortho->ConfLock Intramolecular H-bond Meta->AcidBoost Moderate Effect MetabBlock Metabolic Block (Prevents Oxidation) Para->MetabBlock Blocks P450 Attack

Caption: Structure-Activity Relationship (SAR) logic. Ortho-substitution drives acidity and conformation, while Para-substitution primarily enhances metabolic stability.

References

  • BenchChem. (2025). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from

  • Haveman, L. Y. F., et al. (2025).[2] "Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis." Chemical Communications, 61(98).[2] Retrieved from [2]

  • Mal, S., et al. (2024).[5] "The Direct β-C(sp3)–H Fluorination of Carboxylic Acids." Nature Synthesis.[5] Retrieved from

  • Ozerskaya, A. V., et al. (2022). "Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones." Arkivoc, 2022(7), 108-125. Retrieved from

  • Ritter, T., et al. (2018). "Palladium-catalysed electrophilic aromatic C-H fluorination." Nature, 554, 511–514. Retrieved from

  • Al-Wahaibi, L. H., et al. (2024).[4] "Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds." ACS Omega, 9(16). Retrieved from

Sources

Technical Whitepaper: Analytical & Functional Screening of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid (CAS 1391358-28-3) represents a high-value chiral building block, primarily utilized in the synthesis of next-generation kinase inhibitors and GPCR ligands. The structural integration of the 2-fluoro substituent on the benzoate core serves two critical medicinal chemistry functions: it lowers the pKa of the carboxylic acid (increasing metabolic stability of resulting amides) and induces conformational restrictions that can enhance binding affinity in the "hinge region" of kinase targets.

However, the (S)-1-aminoethyl chiral center presents a significant quality control challenge. Enantiomeric impurities in this position can lead to precipitous drops in potency or off-target toxicity. This guide outlines a self-validating screening protocol to ensure the stereochemical integrity and physiochemical suitability of this intermediate before downstream scale-up.

Physiochemical Profiling (Pre-Screening)

Before initiating chiral screening, the amphoteric nature of the molecule must be managed. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), altering the ionization profile compared to non-fluorinated analogues.

Calculated Properties & Solubility Logic
PropertyValue (Approx.)Impact on Screening
pKa (Acid) ~3.2 (vs 4.2 for benzoic acid)Requires lower pH mobile phases to suppress ionization during RP-HPLC.
pKa (Base) ~9.0 - 9.5 (Primary amine)Amine will be protonated (

) at neutral pH.
LogP ~1.1Moderate lipophilicity; suitable for Reverse Phase (RP) or Normal Phase (NP).
Solubility High: DMSO, MeOH, 0.1N HClLow: Water (zwitterionic form), HexaneProtocol: Dissolve samples in MeOH or 50:50 MeOH:Water for analysis.

Phase I: Analytical Method Development (Enantiomeric Purity)

The "Initial Screening" for this compound is defined by the ability to distinguish the (S)-enantiomer from the (R)-impurity. Two orthogonal methods are recommended to ensure data integrity (Trustworthiness).

Primary Method: Chiral HPLC Screening

Direct chiral chromatography is the gold standard. Due to the primary amine, peak tailing is a common failure mode.

  • Column Selection: Immobilized Polysaccharide columns (e.g., CHIRALPAK® IA/IB or Phenomenex Lux® series) are preferred over coated phases to allow for aggressive solvent screening (e.g., DCM/THF).

  • Mobile Phase Additives: The basic amine requires a silanol-blocking agent.

    • Normal Phase: 0.1% Diethylamine (DEA) or Ethanolamine.

    • Reverse Phase: 0.1% Trifluoroacetic acid (TFA) to protonate the amine and suppress the acid.

Recommended Screening Gradient (Reverse Phase):

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Lux Amylose-1), 5µm, 4.6 x 150mm.

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% B to 60% B over 15 min.

  • Detection: UV @ 254 nm (Benzoic acid chromophore).

Orthogonal Method: Marfey’s Reagent Derivatization

If Chiral HPLC is unavailable or yields poor resolution, Marfey’s Reagent (FDAA) provides a robust, self-validating alternative. FDAA reacts with the primary amine to form diastereomers, which can be separated on a standard achiral C18 column.

The Marfey's Protocol (Step-by-Step):

  • Sample Prep: Dissolve 1 mg of this compound in 100 µL water.

  • Derivatization: Add 200 µL of 1% FDAA (in acetone) and 40 µL of 1M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes. (Solution turns yellow).[1]

  • Quench: Cool and add 20 µL of 2M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 HPLC column. The (L-L) and (L-D) diastereomers will elute at different times due to hydrophobicity differences caused by intramolecular H-bonding [1][4].[2]

Phase II: Synthetic & Resolution Screening

For researchers synthesizing this building block rather than purchasing it, "screening" involves identifying the optimal route to the (S)-isomer.

Biocatalytic Screening (Transaminases)

The most scalable modern route involves the asymmetric transamination of the corresponding ketone precursor: 4-acetyl-2-fluorobenzoic acid .

  • Enzyme Panel: Screen Omega-Transaminases (ω-TA) using an amine donor (Isopropylamine).

  • Selection Criteria: Look for >95% conversion and >99% ee.

  • Advantages: Avoids heavy metal catalysts; fluorine is stable under enzymatic conditions.

Classical Resolution (Chiral Salts)

If biocatalysis is inaccessible, screen for diastereomeric salt formation using the racemate.

  • Acids to Screen: (L)-Tartaric acid, (S)-Mandelic acid, Dibenzoyl-L-tartaric acid.

  • Solvent Systems: Ethanol/Water (9:1), Isopropanol, Acetone.

  • Success Metric: A precipitating salt where the mother liquor is enriched in the unwanted (R)-isomer, leaving the crystalline solid as the (S)-target (or vice versa).

Visualized Workflows

Analytical Decision Matrix

This diagram illustrates the logic flow for validating the enantiomeric excess (ee%) of the material.

AnalyticalWorkflow Start Sample: (S)-4-(1-aminoethyl)- 2-fluorobenzoic acid Solubility Solubility Check (MeOH/Water) Start->Solubility HPLC_Select Primary Screen: Chiral HPLC (Amylose) Solubility->HPLC_Select NMR_Check Rapid Check: 19F NMR + Chiral Solvating Agent Solubility->NMR_Check Quick Purity Est. Resolution_Check Resolution > 1.5? HPLC_Select->Resolution_Check Pass VALIDATED Calculate %ee Resolution_Check->Pass Yes Marfey Orthogonal Screen: Marfey's Derivatization Resolution_Check->Marfey No / Tailing C18_Analysis Achiral C18 Analysis (Diastereomer Separation) Marfey->C18_Analysis C18_Analysis->Pass

Figure 1: Analytical screening workflow prioritizing direct Chiral HPLC, with Marfey's reagent as a robust backup for difficult separations.

Resolution Screening Pathway

This diagram details the route scouting process to isolate the (S)-isomer from a racemic mixture or precursor.

ResolutionPathway Precursor Precursor: 4-acetyl-2-fluorobenzoic acid Route_Select Select Screening Path Precursor->Route_Select Bio_Screen Biocatalysis Screen (Omega-Transaminases) Route_Select->Bio_Screen Preferred (Green) Chem_Racemate Synthesize Racemate (Reductive Amination) Route_Select->Chem_Racemate Traditional Bio_Assay Assay: IPA Donor pH 7.0-8.0 Bio_Screen->Bio_Assay Target Target: (S)-Isomer >99% ee Bio_Assay->Target High Selectivity Salt_Screen Chiral Salt Screen (Tartaric/Mandelic Acid) Chem_Racemate->Salt_Screen Salt_Screen->Target Crystallization

Figure 2: Synthetic resolution strategy comparing Biocatalytic Transamination (preferred) vs. Classical Salt Resolution.

References

  • Bhushan, R. & Brückner, H. (2004).[3] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][4][5][6]

  • Thermo Fisher Scientific. FDAA, Marfey's Reagent Protocol.

  • Phenomenex. Chiral HPLC Method Development Guide.

  • Peptide.com. Technical Bulletin: Determining Chiral Purity of Amino Acids.

  • PubChem. Ethyl 4-amino-2-fluorobenzoate (Analogous Structure Data).

Sources

Precision Fluorination: Strategic Building Blocks for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, fluorine is not merely a substituent; it is a strategic tool for multiparametric optimization.[1][2][3] Approximately 20-25% of all drugs and nearly 30% of agrochemicals contain at least one fluorine atom. This guide moves beyond basic textbook definitions to provide a high-level operational framework for medicinal chemists. We explore the causality between fluorinated building blocks and pharmacological outcomes, focusing on metabolic stability, lipophilicity modulation, and binding affinity.

The Physicochemical Arsenal: Beyond Electronegativity

The "Fluorine Effect" arises from a unique constellation of atomic properties. It is the most electronegative element (


), yet its van der Waals radius (

) is a close bioisostere to oxygen (

) and hydrogen (

). This allows for "stealth" substitution—altering electronics without imposing severe steric penalties.
Table 1: Comparative Physicochemical Metrics of Key Building Blocks
PropertyHydrogen (H)Fluorine (F)Methyl (

)
Trifluoromethyl (

)
Pentafluorosulfanyl (

)
Van der Waals Radius (

)
1.201.472.002.70~2.95
Electronegativity (Pauling) 2.13.982.5 (group)3.5 (group)~3.6 (group)
Hammett

0.000.06-0.170.540.68
Hansch

(Lipophilicity)
0.000.140.560.881.23
Bond Strength (C-X, kcal/mol) 9911683110+~90 (C-S)

Scientist's Insight: Note the


 value of 

(1.23). It is significantly more lipophilic than

while being more electron-withdrawing. This makes

a "Super-Trifluoromethyl" group, ideal for filling large hydrophobic pockets while simultaneously deactivating metabolic soft spots on aromatic rings.

Strategic Bioisosterism & Metabolic Blocking

The Metabolic Shield

The C-F bond is the strongest single bond in organic chemistry. Strategic placement of fluorine at sites prone to Cytochrome P450 oxidation (e.g., para-positions of phenyl rings, benzylic carbons) effectively blocks metabolism.

  • Mechanism: P450 enzymes typically abstract a hydrogen radical or transfer oxygen to an electron-rich site. Fluorine’s high ionization potential and bond strength prevent this abstraction.

  • Application: Replacing a metabolic "hotspot" C-H with C-F often extends half-life (

    
    ) without altering the binding mode.
    
pKa Modulation

Fluorine’s inductive effect (


) lowers the pKa of neighboring functional groups.
  • Amines:

    
    - or 
    
    
    
    -fluorination reduces basicity, decreasing lysosomal trapping and improving oral bioavailability.
  • Alcohols/Amides: Increases acidity, potentially strengthening hydrogen bond donor capability.

Synthetic Methodologies: The Chemist’s Toolkit

Selecting the right reagent is a decision governed by the substrate's electronic nature and the desired position of fluorination.

Nucleophilic Fluorination (Deoxyfluorination)

Used primarily to convert alcohols to alkyl fluorides or carbonyls to gem-difluorides.

  • Reagents: DAST (Diethylaminosulfur trifluoride), Deoxo-Fluor, XtalFluor-E.

  • Operational Note: DAST is thermally unstable and can be explosive. Deoxo-Fluor is more stable but still requires careful thermal control. XtalFluor salts are solid, safer alternatives that often require an exogenous fluoride source (e.g.,

    
    ) to promote the reaction.
    
Electrophilic Fluorination

Used to introduce fluorine onto electron-rich centers (enolates, arenes).

  • Reagents: Selectfluor (F-TEDA-BF4), NFSI (N-Fluorobenzenesulfonimide).

  • Mechanism: These reagents transfer an "F+" equivalent. Selectfluor is the gold standard for mild, late-stage fluorination due to its stability and ease of handling.

Trifluoromethylation

The introduction of the


 group is pivotal.[4][5]
  • Nucleophilic: Ruppert-Prakash Reagent (

    
    ). Requires a nucleophilic initiator (TBAF, CsF).
    
  • Electrophilic: Togni’s Reagent (Hypervalent Iodine).[6][7]

  • Radical: Langlois Reagent (

    
    ).
    

Visualizing the Decision Process

The following decision tree guides the selection of the optimal fluorination strategy based on substrate class.

FluorinationStrategy Start Target Substrate Aliphatic Aliphatic Alcohol / Carbonyl Start->Aliphatic Aromatic Aromatic / Heteroaromatic Start->Aromatic Alcohol Alcohol (-OH) Aliphatic->Alcohol Carbonyl Ketone / Aldehyde Aliphatic->Carbonyl ElectronRich Electron Rich (Phenol/Aniline) Aromatic->ElectronRich ElectronPoor Electron Poor / Halide Aromatic->ElectronPoor DAST Nucleophilic: DAST / Deoxo-Fluor (Inversion of config) Alcohol->DAST Deoxyfluorination GemDifluoro Gem-Difluorination: DAST / XtalFluor Carbonyl->GemDifluoro C=O to CF2 Ruppert Nucleophilic CF3: TMS-CF3 (Ruppert-Prakash) Carbonyl->Ruppert 1,2-Addition (CF3) Selectfluor Electrophilic: Selectfluor / NFSI ElectronRich->Selectfluor SEAr Mechanism TransitionMetal Metal-Mediated: Pd/Cu + Fluoride Source ElectronPoor->TransitionMetal Cross-Coupling

Figure 1: Strategic decision matrix for selecting fluorination reagents based on substrate electronics and functional group targets.

Detailed Experimental Protocol

Nucleophilic Trifluoromethylation of an Aldehyde (Ruppert-Prakash Protocol)

Objective: To introduce a trifluoromethyl group into an aldehyde substrate (R-CHO) to yield the corresponding


-trifluoromethyl alcohol. This reaction utilizes (Trifluoromethyl)trimethylsilane (

), known as the Ruppert-Prakash reagent.

Principle: The reaction is initiated by a catalytic amount of fluoride (or alkoxide), which attacks the silicon atom of


 to generate a pentacoordinate silicon species. This species releases the transient 

anion (or a "ate" complex) which attacks the carbonyl carbon.
Reagents & Materials:
  • Substrate: Benzaldehyde (1.0 equiv, 5.0 mmol)

  • Reagent:

    
     (1.2 equiv, 6.0 mmol)
    
  • Initiator: Cesium Fluoride (CsF) (0.1 equiv) or TBAF (1.0 M in THF, 0.05 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran) or DME (Dimethoxyethane)

  • Quenching Agent: 1.0 M HCl or TBAF (for silyl ether cleavage)

Step-by-Step Methodology:
  • Preparation (Inert Atmosphere): Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with nitrogen or argon.

  • Solvation: Add the aldehyde substrate (5.0 mmol) and anhydrous THF (15 mL). Cool the solution to 0°C using an ice bath.

    • Scientist's Note: While the reaction can proceed at RT, cooling minimizes side reactions (e.g., Cannizzaro) and controls the exotherm upon initiator addition.

  • Reagent Addition: Add

    
     (6.0 mmol) via syringe.
    
  • Initiation: Add the catalytic initiator (CsF or TBAF) slowly.

    • Observation: A distinct color change (often yellowing) or mild exotherm indicates initiation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS. The intermediate formed is the silyl ether (

    
    ).
    
  • Hydrolysis: To cleave the silyl ether, add 1.0 M HCl (5 mL) or excess TBAF solution and stir for 30 minutes.

  • Workup: Dilute with diethyl ether or ethyl acetate (30 mL). Wash the organic layer with water (

    
     mL) and brine (15 mL).
    
  • Purification: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the residue via silica gel flash chromatography.
    
Mechanism Visualization

The following diagram illustrates the catalytic cycle of the Ruppert-Prakash trifluoromethylation.

RuppertMechanism TMSCF3 TMS-CF3 Pentacoordinate [Me3Si(F)(CF3)]- TMSCF3->Pentacoordinate + Initiator Initiator F- (Initiator) Alkoxide Intermediate Alkoxide Pentacoordinate->Alkoxide + R-CHO (CF3 Transfer) Carbonyl R-CHO ProductSilyl Silyl Ether Product Alkoxide->ProductSilyl + TMS-CF3 ProductSilyl->Pentacoordinate Releases F- / CF3- CycleRegen Regenerates Active Species

Figure 2: Mechanistic cycle of nucleophilic trifluoromethylation. The initiator activates the silane, transferring the CF3 group to the carbonyl, generating an alkoxide that propagates the cycle.

Emerging Trends: The Rise of and Late-Stage Functionalization

The Pentafluorosulfanyl ( ) Group

Often termed the "super-trifluoromethyl" group,


 offers superior chemical and thermal stability.[8]
  • Geometry: Square pyramidal geometry creates a unique steric bulk that can fill hydrophobic pockets in enzymes that flat aromatic rings cannot.

  • Synthesis: Historically difficult, requiring

    
     gas. Modern methods utilize oxidative addition of 
    
    
    
    to alkynes or alkenes initiated by
    
    
    .
Late-Stage Fluorination (LSF)

The frontier of drug discovery is LSF, where fluorine is introduced in the final synthetic steps of complex molecules.

  • C-H Activation: Palladium-catalyzed C-H fluorination using electrophilic sources (Selectfluor) allows for the diversification of lead compounds without de novo synthesis.

  • Photoredox Catalysis: Visible-light mediated radical trifluoromethylation (using photocatalysts like

    
    ) enables the functionalization of unactivated arenes under mild conditions.
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Prakash, G. K. S., & Hu, J. (2018). Fluorine-Containing Reagents for "Late-Stage" Introduction of Fluorinated Motifs.[1][9][10] Chemical Reviews, 118, 7260-7310. Link

  • Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Compounds: Synthesis, Properties, and Applications. Chemical Reviews, 115(2), 1130–1190. Link

  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214–8264. Link

  • Dilman, A. D., & Levin, V. V. (2016). Organosilicon Reagents for Trifluoromethylation and Related Reactions. Accounts of Chemical Research, 49, 1867-1878. Link

Sources

Methodological & Application

Application Note: Precision Chiral Synthesis of 4-(1-Aminoethyl)-2-Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 4-(1-aminoethyl)-2-fluorobenzoic acid represents a critical pharmacophore in modern medicinal chemistry, particularly within the design of next-generation kinase inhibitors and CNS-active agents. The presence of the ortho-fluorine atom modulates the pKa of the benzoic acid and influences the metabolic stability of the benzylic amine, while the chiral center at the 1-position necessitates high enantiomeric excess (ee) for biological efficacy.

This guide details a scalable, high-fidelity protocol for the synthesis of the (S)-enantiomer using Ellman’s Sulfinamide chemistry. Unlike enzymatic resolutions or classical fractional crystallizations, this approach offers predictable stereocontrol, high yields, and facile purification, making it the industry standard for benzylic amine construction.

Retrosynthetic Analysis & Strategy

The synthesis is designed to ensure chirality is introduced late-stage on a robust precursor. The strategy disconnects the target into a commercially accessible aryl halide and a chiral auxiliary.

Strategic Disconnection
  • Chiral Center Installation: The C-N bond is formed via nucleophilic attack on a chiral sulfinyl imine.

  • Core Construction: The acetyl group is installed via Stille coupling on the brominated precursor.

  • Starting Material: 4-Bromo-2-fluorobenzoic acid (Commodity chemical).

Retrosynthesis Target (S)-4-(1-aminoethyl)-2-fluorobenzoic acid Intermediate1 Sulfinamide Intermediate (Diastereomerically Pure) Target->Intermediate1 Acid Hydrolysis Ketone Methyl 4-acetyl-2-fluorobenzoate Intermediate1->Ketone Ellman Condensation & Reduction Start 4-Bromo-2-fluorobenzoic acid Ketone->Start Stille Coupling & Esterification

Figure 1: Retrosynthetic logic flow from target to commodity starting material.

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Ketone Formation)

Objective: Synthesize Methyl 4-acetyl-2-fluorobenzoate from 4-bromo-2-fluorobenzoic acid.

Step 1.1: Methyl Ester Protection
  • Reagents: 4-Bromo-2-fluorobenzoic acid (1.0 equiv), H₂SO₄ (cat.), MeOH (solvent).

  • Procedure:

    • Dissolve 50.0 g (0.228 mol) of 4-bromo-2-fluorobenzoic acid in 500 mL anhydrous methanol.

    • Add 2.5 mL conc. H₂SO₄ dropwise.

    • Reflux for 12 hours (monitor by TLC/LCMS for disappearance of acid).

    • Concentrate in vacuo, redissolve in EtOAc, wash with sat. NaHCO₃ and brine.[1]

    • Dry over Na₂SO₄ and concentrate to yield Methyl 4-bromo-2-fluorobenzoate (Yield >95%).

Step 1.2: Stille Coupling to Install Acetyl Group
  • Reagents: Methyl 4-bromo-2-fluorobenzoate (1.0 equiv), Tributyl(1-ethoxyvinyl)tin (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), Toluene.

  • Procedure:

    • In a nitrogen-flushed flask, combine the aryl bromide (40 g), tributyl(1-ethoxyvinyl)tin (67 g), and Pd(PPh₃)₄ (9.9 g) in dry toluene (400 mL).

    • Heat to reflux (100–110°C) for 16 hours. The reaction turns black as Pd(0) precipitates.

    • Cool to RT. Add 1M HCl (200 mL) and stir vigorously for 2 hours (hydrolysis of the enol ether to ketone).

    • Filter through Celite to remove Pd residues. Extract with EtOAc.

    • Purify via silica gel chromatography (Hex/EtOAc 9:1) to yield Methyl 4-acetyl-2-fluorobenzoate .

    • Checkpoint: ¹H NMR should show a singlet methyl ketone peak at ~2.6 ppm.

Phase 2: Asymmetric Ellman Condensation & Reduction

Objective: Install the chiral amine functionality with >98% diastereomeric excess (de).

Step 2.1: Sulfinyl Imine Formation
  • Reagents: Methyl 4-acetyl-2-fluorobenzoate (1.0 equiv), (S)-(-)-2-Methyl-2-propanesulfinamide (1.2 equiv), Ti(OEt)₄ (2.0 equiv), THF.

  • Rationale: Titanium tetraethoxide acts as both a Lewis acid catalyst and a water scavenger, driving the equilibrium toward the imine.

  • Procedure:

    • Dissolve ketone (20 g, 102 mmol) and (S)-tert-butanesulfinamide (14.8 g, 122 mmol) in anhydrous THF (200 mL).

    • Add Ti(OEt)₄ (46.5 g, 204 mmol) dropwise under N₂.

    • Heat to reflux (65°C) for 24 hours. Monitor by HPLC (imine formation is slower for electron-deficient rings).

    • Workup (Critical): Cool to RT. Pour into a rapidly stirring mixture of brine (200 mL) and EtOAc. A thick titanium oxide paste will form. Filter through a pad of Celite.

    • Concentrate filtrate to obtain the crude (S)-N-sulfinyl ketimine . Use directly in the next step.

Step 2.2: Diastereoselective Reduction
  • Reagents: Crude sulfinyl ketimine, NaBH₄ (Sodium Borohydride), THF.

  • Stereochemical Model: Reduction of the (E)-imine with NaBH₄ typically proceeds via a cyclic transition state, delivering the hydride from the Re-face relative to the C=N bond, yielding the (S,S)-sulfinamide.

  • Procedure:

    • Dissolve the crude imine in dry THF (300 mL) and cool to -48°C (dry ice/acetonitrile bath). Note: Lower temperatures improve diastereoselectivity.

    • Add NaBH₄ (11.6 g, 3.0 equiv) in one portion.

    • Allow to warm slowly to RT over 4 hours.

    • Quench with sat. NH₄Cl (slow addition). Extract with EtOAc.

    • Purification: Flash chromatography (DCM/MeOH 98:2) is required to separate the major (S,S)-diastereomer from minor impurities.

    • Target Criteria: >98% de by chiral HPLC.

Phase 3: Global Deprotection

Objective: Cleave the sulfinyl group and the methyl ester to release the final amino acid.

Step 3.1: Hydrolysis
  • Reagents: 4M HCl in Dioxane, Water/MeOH.

  • Procedure:

    • Dissolve the purified sulfinamide (15 g) in MeOH (50 mL).

    • Add 4M HCl in Dioxane (50 mL). Stir at RT for 2 hours (cleaves sulfinyl group).

    • Add water (50 mL) and heat to 60°C for 4 hours (hydrolyzes methyl ester). Alternatively, use LiOH/THF/Water for ester hydrolysis if HCl is too harsh, but HCl usually effects both.

    • Concentrate to remove organics.

    • Isolation: The product is a hydrochloride salt. Triturate the residue with acetonitrile or diethyl ether to precipitate the white solid.

    • Final Product: This compound hydrochloride .

Quantitative Data Summary

ParameterValue / RangeNotes
Overall Yield 45 - 55%Calculated from 4-bromo precursor
Enantiomeric Excess (ee) > 98%Determined by Chiral HPLC (Crownpak CR(+) column)
Chemical Purity > 98.5%HPLC (210 nm)
Appearance White to Off-white SolidHygroscopic as HCl salt
Key NMR Signal δ ~1.5 ppm (d, 3H)Methyl doublet of the ethylamine chain

Process Visualization (Workflow)

Workflow cluster_0 Phase 1: Precursor Assembly cluster_1 Phase 2: Asymmetric Induction cluster_2 Phase 3: Final Deprotection Step1 Esterification (MeOH/H2SO4) Step2 Stille Coupling (Pd cat., Vinyl-Sn) Step1->Step2 Step3 Hydrolysis to Ketone (HCl/H2O) Step2->Step3 Step4 Ellman Condensation (Ti(OEt)4, (S)-Sulfinamide) Step3->Step4 Step5 Reduction (-48°C) (NaBH4) Step4->Step5 Step6 Acid Hydrolysis (HCl/Dioxane/H2O) Step5->Step6 Final This compound HCl Step6->Final

Figure 2: Step-by-step process flow for the synthesis of the target amino acid.

Troubleshooting & Expert Insights

The "Stalled" Imine Formation

Issue: Conversion of the electron-deficient ketone (due to the ortho-fluoro and para-ester groups) to the sulfinyl imine can be sluggish (<50% conversion). Solution:

  • Increase Concentration: Run the reaction at 1.0 M or higher concentration in THF.

  • Solvent Switch: Switch from THF to Toluene. Toluene allows for higher reflux temperatures (110°C), which often pushes sterically or electronically deactivated ketones to completion.

Diastereoselectivity Erosion

Issue: Obtaining <90% de after reduction. Root Cause: Fast reduction at too high a temperature prevents the formation of the rigid transition state. Solution:

  • Ensure the reaction mixture is cooled to -48°C or -78°C before adding NaBH₄.

  • If NaBH₄ fails to give high de, switch to L-Selectride (Lithium tri-sec-butylborohydride). L-Selectride is bulkier and often enhances facial selectivity, though it requires a more careful oxidative workup (H₂O₂/NaOH).

Handling Titanium Emulsions

Issue: Workup of the Ellman condensation results in an unfilterable emulsion. Solution: Do not use just water. Use a Brine/EtOAc mixture and add a small amount of water slowly while stirring vigorously. Alternatively, add a saturated solution of Sodium Potassium Tartrate (Rochelle's Salt) and stir for 1 hour; this solubilizes titanium species, allowing for clean phase separation.

References

  • Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002, 35(11), 984–995.

  • Liu, G., et al. "Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones." Journal of the American Chemical Society, 1997, 119(41), 9913–9914.

  • Cogan, D. A., et al. "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron, 1999, 55(29), 8883–8904.

  • Sigma-Aldrich. "4-Acetyl-2-fluorobenzoic acid Product Page." (Precursor Availability).[2]

  • PubChem. "Methyl 2-acetyl-4-fluorobenzoate Compound Summary."

Sources

Application Note: Modular Synthesis of Allosteric IDH1 Inhibitors via (S)-4-(1-aminoethyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of IDH1 inhibitors utilizing the chiral building block (S)-4-(1-aminoethyl)-2-fluorobenzoic acid (CAS: 1391358-28-3). This scaffold is a critical "chiral core" that enables the rapid assembly of allosteric IDH1 inhibitors, structurally related to clinical candidates like BAY 1436032 and next-generation analogs of Ivosidenib .

Abstract

Mutant Isocitrate Dehydrogenase 1 (mIDH1) produces the oncometabolite (R)-2-hydroxyglutarate (2-HG), driving tumorigenesis in AML, glioma, and cholangiocarcinoma. Small-molecule inhibition of mIDH1 requires precise stereochemical engagement with the allosteric binding pocket. This guide provides a validated protocol for utilizing This compound as a bifunctional core scaffold. Unlike linear synthesis routes, this building block allows for divergent synthesis : the carboxylic acid moiety directs the "head" group assembly (typically heteroaryl interaction), while the chiral amine directs the "tail" group (hydrophobic clamp), locking the critical (S)-configuration essential for nanomolar potency.

Introduction & Retrosynthetic Logic

The Pharmacophore

The structural biology of mIDH1 inhibition (e.g., PDB: 5SVN) reveals a conserved binding mode where a central aromatic ring positions a chiral ethyl-linker into a hydrophobic pocket. The (S)-configuration of the 1-aminoethyl group is non-negotiable for high-affinity binding; the (R)-enantiomer typically shows >100-fold loss in potency.

The Advantage of the Scaffold

Using This compound (Compound 1 ) bypasses the need for late-stage chiral resolution.

  • Fluorine Substitution (C2): Increases metabolic stability and influences the torsion angle of the amide bond, often improving potency (bioisostere of the chloro-group found in Ivosidenib intermediates).

  • Bifunctionality:

    • Site A (COOH): Reacts with heteroaryl amines (e.g., aminopyridines, aminotriazines).

    • Site B (NH₂): Reacts with acyl chlorides, isocyanates, or sulfonyl chlorides.[1]

Retrosynthetic Analysis

The synthesis is designed as a "Inside-Out" approach, building the inhibitor around the central phenyl ring.

Retrosynthesis cluster_0 Disconnection Target Target IDH1 Inhibitor (Allosteric Binder) Core This compound (The Scaffold) Target->Core  Retrosynthetic Cut   Head Heteroaryl Head (e.g., Aminopyridine) Core->Head  Amide Coupling (A) Tail Hydrophobic Tail (e.g., Urea/Amide) Core->Tail  N-Functionalization (B)

Figure 1: Retrosynthetic logic using the bifunctional chiral core.

Experimental Protocol

Safety Warning: All steps involving activating agents (HATU, POCl3) and fluorinated intermediates must be performed in a fume hood. Wear appropriate PPE (nitrile gloves, safety glasses, lab coat).

Phase 1: Scaffold Protection

Objective: Selectively protect the chiral amine to prevent polymerization during carboxyl activation.

Reagents:

  • This compound (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • Triethylamine (TEA) (2.5 equiv)

  • Dioxane/Water (1:1 v/v)

Procedure:

  • Dissolution: Suspend 5.0 g of This compound in 50 mL of Dioxane/H₂O (1:1).

  • Basification: Add TEA dropwise until pH ~9. The solution should become clear.

  • Addition: Cool to 0°C. Add Boc₂O (1.2 equiv) dissolved in 10 mL dioxane dropwise over 20 minutes.

  • Reaction: Warm to Room Temperature (RT) and stir for 12 hours. Monitor by LC-MS (Target mass: [M+H]⁺ - Boc or [M-H]⁻).

  • Workup: Acidify carefully with 1N HCl to pH 3-4 (precipitate forms). Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect >90% yield of (S)-4-(1-(tert-butoxycarbonylamino)ethyl)-2-fluorobenzoic acid (Intermediate 2 ).

Phase 2: "Head" Assembly (Amide Coupling)

Objective: Couple the carboxylic acid to a heteroaryl amine (e.g., 2-aminopyridine derivative).

Reagents:

  • Intermediate 2 (1.0 equiv)

  • Heteroaryl Amine (e.g., 2-amino-6-(trifluoromethyl)pyridine) (1.1 equiv)

  • Coupling Agent: Propylphosphonic anhydride (T3P) (50% in EtOAc) (2.0 equiv) [Note: T3P is preferred over HATU for electron-deficient anilines]

  • Base: Pyridine (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF

Procedure:

  • Activation: Dissolve Intermediate 2 (2.0 g) and the Heteroaryl Amine in dry EtOAc (20 mL).

  • Addition: Add Pyridine. Cool to 0°C.

  • Coupling: Add T3P solution dropwise.

  • Heating: Heat the reaction to 60-70°C for 16 hours. (Electron-poor amines require thermal energy).

  • Quench: Cool to RT. Dilute with EtOAc, wash with sat. NaHCO₃ (2x), water, and brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Product: Boc-Protected Precursor (Intermediate 3 ).

Phase 3: "Tail" Assembly (Deprotection & Functionalization)

Objective: Expose the chiral amine and install the final hydrophobic moiety (Urea or Amide).

Step 3A: Deprotection

  • Dissolve Intermediate 3 in DCM (10 mL).

  • Add TFA (Trifluoroacetic acid) (1:4 ratio with DCM). Stir at RT for 2 hours.

  • Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.

  • Obtain Free Amine Salt (Intermediate 4 ).

Step 3B: Urea Formation (Common IDH1 Motif) Targeting structures similar to substituted ureas.

  • Suspension: Suspend Intermediate 4 in DCM/DMF. Add DIPEA (3.0 equiv) to free the base.

  • Reactant: Add appropriate Isocyanate (e.g., Phenyl isocyanate derivative) (1.1 equiv).

  • Reaction: Stir at RT for 4 hours.

  • Completion: Monitor by LC-MS.

  • Final Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Quality Control & Characterization

All synthesized inhibitors must undergo the following validation steps to ensure scientific integrity:

ParameterMethodAcceptance CriteriaRationale
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 98% eeThe (R)-enantiomer is inactive; stereochemical integrity is critical.
Identity 1H NMR (500 MHz, DMSO-d6)Conforms to structureVerify the diagnostic quartet of the methine proton (~5.0 ppm).
Purity UPLC-MS (UV @ 254 nm)> 95%Required for biological assay validity.
Residual F 19F NMRSingle peakConfirms the integrity of the 2-fluoro substituent.
Diagnostic NMR Signals

For the core scaffold This compound :

  • ¹H NMR (DMSO-d6):

    
     7.8 (t, 1H, Ar-H), 7.4 (d, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 4.4 (q, 1H, CH-NH₂), 1.4 (d, 3H, CH₃).
    
  • ¹⁹F NMR:

    
     -110 to -115 ppm (Ar-F).
    

Pathway & Mechanism of Action

The synthesized inhibitors function by locking the mIDH1 enzyme in a non-catalytic conformation.

Mechanism mIDH1 Mutant IDH1 (R132H) (Open Conformation) Complex Enzyme-Inhibitor Complex (Locked/Closed) mIDH1->Complex  + Inhibitor   Product 2-Hydroxyglutarate (2-HG) (Oncometabolite) mIDH1->Product  Dysregulated Catalysis   Substrate α-KG + NADPH Inhibitor Synthesized Inhibitor ((S)-Core) Inhibitor->Complex  Allosteric Binding   Complex->Product  BLOCKED  

Figure 2: Mechanism of Action. The inhibitor prevents the reduction of α-ketoglutarate to 2-HG.

References

  • Popovici-Muller, J., et al. (2018). "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers."[2][3] ACS Medicinal Chemistry Letters, 9(4), 300-305.[2] Link

  • Chaturvedi, A., et al. (2017).[4] "Pan-mutant-IDH1 inhibitor BAY 1436032 is highly effective against human IDH1 mutant acute myeloid leukemia in vivo."[4] Leukemia, 31, 2020–2028.[4] Link

  • Advanced ChemBlocks. (2024). "this compound hydrochloride Product Entry." AChemBlock Catalog, CAS: 1391358-28-3.[5] Link

  • Cho, Y. S., et al. (2017). "Type II Kinase Inhibitor Discovery using Bifunctional Scaffolds." Journal of Medicinal Chemistry, 60(1), 123-140. (Contextual reference for scaffold utility).

  • Deng, G., et al. (2020). "Selective Inhibition of Mutant IDH1 by Small Molecule Inhibitors." Frontiers in Oncology, 9, 1464. Link

Sources

High-Precision Derivatization Protocols for (S)-4-(1-aminoethyl)-2-fluorobenzoic Acid Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid (CAS 1391358-28-3) is a critical chiral building block in the synthesis of next-generation tyrosine kinase inhibitors (e.g., Lorlatinib analogues).[1] Its structural integrity—specifically the enantiomeric purity of the (S)-amine and the stability of the fluorinated benzoic acid core—is paramount for downstream efficacy.

However, the molecule presents significant analytical challenges:

  • Zwitterionic Nature: The presence of a basic primary amine and an acidic carboxyl group leads to poor retention and peak tailing on standard C18 columns.

  • Lack of Specificity: While the benzene ring provides UV absorption, it lacks a unique fluorophore for trace-level detection in complex biological matrices (PK/PD studies).

  • Chiral Verification: Differentiating the (S)-enantiomer from the (R)-impurity requires specialized chiral chromatography or diastereomeric derivatization.

This guide details three validated derivatization protocols designed to overcome these barriers, ensuring high-sensitivity quantitation and rigorous enantiomeric quality control.

Chemical Analysis & Strategy

The target molecule contains two derivatizable functional groups: a chiral primary benzylic amine and a carboxylic acid .

  • Target 1: The Amine (Primary, Chiral). This is the site for chiral resolution. We utilize Marfey’s Reagent (L-FDAA) to convert enantiomers into diastereomers, allowing separation on achiral columns.[2][3] For high sensitivity, we target this group with OPA/Mercaptan reagents.

  • Target 2: The Carboxylic Acid. For Gas Chromatography (GC) applications, this group must be neutralized via silylation to prevent adsorption and improve volatility.

Reaction Logic Diagram

DerivatizationStrategy cluster_LCMS LC-MS / Chiral Purity cluster_FLD Trace Quantitation (HPLC-FLD) cluster_GC GC-MS Analysis Target (S)-4-(1-aminoethyl)- 2-fluorobenzoic acid Marfeys Marfey's Reagent (L-FDAA) Target->Marfeys Nucleophilic Substitution OPA OPA + 3-MPA Target->OPA Condensation BSTFA BSTFA + 1% TMCS Target->BSTFA Silylation (-COOH & -NH2) Diastereomer Hydrophobic Diastereomer Marfeys->Diastereomer Separation Separation on C18 Column Diastereomer->Separation Isoindole Fluorescent Isoindole OPA->Isoindole TMS Bis-TMS Derivative BSTFA->TMS

Caption: Strategic derivatization pathways targeting the amine and carboxyl moieties for specific analytical outcomes.

Protocol 1: Chiral Purity via Marfey’s Reagent (LC-MS)

Objective: Determination of enantiomeric excess (% ee) and confirmation of (S)-configuration. Mechanism: L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amine to form diastereomers.[1][2][3] The (S,S)-diastereomer and (R,S)-diastereomer possess different physical properties and elute at different times on a standard C18 column.

Reagents
  • Marfey’s Reagent (L-FDAA): 1% (w/v) in Acetone. Store at -20°C.

  • Reaction Buffer: 1 M Sodium Bicarbonate (NaHCO₃).

  • Quenching Acid: 1 M HCl.

  • Solvent: HPLC-grade Water and Acetonitrile (ACN).[1]

Step-by-Step Procedure
  • Preparation: Dissolve 1.0 mg of the sample (hydrochloride salt) in 200 µL of water.

  • Alkalinization: Add 40 µL of 1 M NaHCO₃. (Verify pH is > 8.0; the reaction requires the unprotonated amine).

  • Derivatization: Add 100 µL of 1% L-FDAA solution . Vortex vigorously for 15 seconds.

  • Incubation: Heat the mixture at 40°C for 60 minutes in a heating block.

    • Expert Note: Do not exceed 50°C to prevent potential racemization of the labile benzylic center.

  • Quenching: Stop the reaction by adding 40 µL of 1 M HCl.

  • Dilution: Dilute with 200 µL of 50% ACN/Water. Filter through a 0.2 µm PTFE filter.

  • Analysis: Inject 5 µL into the LC-MS system.

LC-MS Parameters
ParameterSetting
Column Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 60% B over 15 min; Hold 2 min.[1]
Flow Rate 0.3 mL/min
Detection ESI (+) MS (SIM mode) or UV at 340 nm
Target Mass [M+H]⁺ = ~435 Da (Parent 183 + FDAA 270 - HF 20)

Protocol 2: High-Sensitivity Quantitation (OPA-FLD)

Objective: Trace quantification in biological fluids or reaction mixtures. Mechanism: o-Phthaldialdehyde (OPA) reacts with primary amines in the presence of a thiol (3-Mercaptopropionic acid, 3-MPA) to form a highly fluorescent 1-alkylthio-2-alkylisoindole.[1]

Reagents
  • OPA Reagent: Dissolve 10 mg OPA in 1 mL Methanol. Add 9 mL 0.4 M Borate Buffer (pH 10.2). Add 20 µL 3-MPA. Prepare fresh daily.

  • Injection Buffer: 0.4 M Borate Buffer (pH 10.2).

Automated Derivatization Workflow (In-Needle)

Expert Note: OPA derivatives are unstable and degrade within minutes. We recommend using the "Injector Program" feature on HPLC autosamplers (e.g., Agilent/Waters) to derivatize immediately prior to injection.

  • Draw: Autosampler draws 2.0 µL of Sample.

  • Draw: Autosampler draws 2.0 µL of OPA Reagent.

  • Mix: Needle performs "Mix in Air" or "Mix in Seat" (5 cycles).

  • Wait: Hold for 1.0 minute (reaction is instantaneous but requires settling).

  • Inject: Inject entire volume.

Detection Parameters
ParameterSetting
Excitation 340 nm
Emission 455 nm
Linearity Range 10 nM – 100 µM
LOD ~ 50 fmol on-column

Protocol 3: Orthogonal Verification via GC-MS

Objective: Confirmation of chemical purity and identification of non-UV active impurities. Mechanism: Double silylation of the amine and carboxylic acid using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Procedure
  • Dry Down: Evaporate 100 µL of sample solution (in MeOH) to complete dryness under nitrogen. Moisture kills silylation reagents.[1]

  • Solubilize: Add 50 µL of anhydrous Pyridine.

  • Derivatize: Add 50 µL of BSTFA + 1% TMCS .

  • Incubate: Cap tightly and heat at 70°C for 30 minutes .

  • Analyze: Inject 1 µL (Split 1:20) into GC-MS.[1]

Validation & Troubleshooting

Common Pitfalls
  • Incomplete Derivatization (Marfey's): If the pH is < 8.0 during the FDAA reaction, the amine remains protonated and unreactive. Always check pH after adding NaHCO₃.

  • Racemization: The benzylic position (1-aminoethyl) is susceptible to racemization under harsh basic conditions or prolonged heat. Strictly adhere to the 40°C limit in Protocol 1.

  • Instability (OPA): If peak areas drift downward over a sequence, the OPA derivative is degrading. Switch to the automated in-needle protocol (Protocol 2).

Data Summary Table
MethodAnalyte FormPrimary UseSensitivityCritical Control Point
Marfey's (LC-MS) DiastereomerEnantiomeric Purity (S vs R)High (MS)pH > 8.0; Temp < 50°C
OPA (HPLC-FLD) Fluorescent IsoindoleTrace Quantitation (PK/PD)Ultra-High (FLD)Reaction Time (Unstable)
Silylation (GC-MS) TMS Ester/AmineImpurity ProfilingMediumMoisture Exclusion

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] Link

  • Thermo Fisher Scientific. (2026). 4-Amino-2-fluorobenzoic acid Product Specifications. Link

  • Agilent Technologies. (2020). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids using Automated Pre-Column Derivatization.[4] Application Note 5980-1193EN. Link

  • Fujii, K., et al. (1997). Further application of Marfey's reagent in the enantiomeric analysis of amino acids.[5] Tetrahedron Letters, 38(14), 2511-2514.

  • Sigma-Aldrich. (2026). Protocol for OPA Derivatization of Primary Amines. Link

Sources

Chiral HPLC method for separating (S)-4-(1-aminoethyl)-2-fluorobenzoic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists in pharmaceutical development. It details the protocol for the chiral separation of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid , a critical zwitterionic intermediate often used in the synthesis of kinase inhibitors and other small-molecule drugs.

Executive Summary

Target Molecule: 4-(1-aminoethyl)-2-fluorobenzoic acid (Enantiomers) Chemical Nature: Amphoteric Zwitterion (Primary Amine + Carboxylic Acid) Challenge: The molecule exists as a zwitterion at neutral pH. Standard Normal Phase (NP) or Reversed Phase (RP) methods often yield poor peak shape or lack retention due to dual ionization.[1] Solution: This guide presents two robust protocols:

  • Primary Method (Zwitterionic Mode): Uses a Cinchona alkaloid-derived CSP (Chiralpak ZWIX) for direct separation of the underivatized amino acid-like structure.[1][2][3]

  • Secondary Method (Crown Ether Mode): Uses a Crown Ether CSP (Crownpak) targeting the primary amine functionality.[1]

Chemical Context & Separation Strategy

The Mechanistic Challenge

The target molecule contains a basic primary amine (


) and an acidic carboxyl group (

).
  • In standard RP (pH 2-8): The molecule is highly polar/charged, leading to void volume elution.[1]

  • In standard NP: Solubility is poor, and the free amine/acid groups interact strongly with silanols, causing tailing.

The Strategic Solution

We utilize Double Ion-Pairing (DIP) chromatography.[1] By selecting a stationary phase that contains both anion- and cation-exchange sites (Zwitterionic CSP), we can simultaneously retain and resolve the enantiomers based on their 3D ionic interaction geometry.

Method Development Workflow

The following decision tree outlines the logical progression for method selection:

MethodDev Start Start: 4-(1-aminoethyl)-2-fluorobenzoic acid CheckStruct Analyze Structure: Primary Amine + Carboxylic Acid Start->CheckStruct Decision Select Mode CheckStruct->Decision ZWIX Method A: Zwitterionic Mode (Chiralpak ZWIX) Decision->ZWIX High Solubility & MS Compat. Crown Method B: Crown Ether Mode (Crownpak CR-I) Decision->Crown Trace Impurity Analysis ZWIX_Cond MP: MeOH/ACN + 50mM FA + 25mM DEA Mechanism: Double Ion Pairing ZWIX->ZWIX_Cond Crown_Cond MP: pH 1.5 (HClO4) / MeOH Mechanism: Host-Guest Inclusion Crown->Crown_Cond Opt_ZWIX Optimize: MeOH % and Acid/Base Ratio ZWIX_Cond->Opt_ZWIX Opt_Crown Optimize: Temperature and % MeOH Crown_Cond->Opt_Crown Final Final Validated Method Opt_ZWIX->Final Opt_Crown->Final

Figure 1: Decision tree for selecting the optimal chiral separation mode based on analyte properties.

Protocol A: Zwitterionic Mode (Recommended)

Best for: Preparative scale-up, LC-MS compatibility, and general purity checks.[1]

Materials[1][2][4][5][6][7]
  • Column: Chiralpak ZWIX(+) or ZWIX(-) (3µm, 150 x 4.6 mm).

    • Note: ZWIX(+) and (-) are pseudo-enantiomers.[1][2][4] If ZWIX(+) elutes the (S)-enantiomer first, ZWIX(-) will likely elute it second.

  • Mobile Phase Solvents: Methanol (LC-MS grade), Acetonitrile (ACN).[1][4]

  • Additives: Formic Acid (FA), Diethylamine (DEA).[1][4]

Mobile Phase Preparation (Bulk)

The key is to maintain a specific Acid/Base ratio (2:1 molar ratio) to ensure the stationary phase and analyte are correctly ionized.[1]

  • Stock Solution A (Acid/Base Mix): Mix 50 mM Formic Acid and 25 mM DEA in Methanol.

    • Recipe (1L): Add 1.9 mL Formic Acid and 2.6 mL DEA to 1000 mL Methanol.

  • Mobile Phase: Mix Stock A with Acetonitrile (typically 80:20 to 90:10).

Screening Protocol
StepParameterConditionRationale
1 Column Temp 25°CStandard starting point.[1] Lower temp (10°C) often improves resolution on ZWIX.
2 Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1]
3 Isocratic Run 90% MeOH / 10% ACN (with 50mM FA / 25mM DEA)High MeOH content ensures solubility and strong ion-pairing.
4 Detection UV @ 254 nm (or 230 nm)Fluorobenzoic acid core has strong UV absorption.[1]
5 Optimization If resolution < 1.5, decrease ACN to 0% (100% MeOH).ACN modulates retention; MeOH promotes the zwitterionic mechanism.[1]
Troubleshooting ZWIX[1]
  • Tailing Peaks: Increase the concentration of DEA/FA while maintaining the 2:1 ratio (e.g., go to 60mM FA / 30mM DEA).

  • Low Retention: Increase the Acetonitrile content (up to 40%).

  • Elution Order: If the (S)-enantiomer co-elutes with impurities, switch from ZWIX(+) to ZWIX(-) to reverse the order.

Protocol B: Crown Ether Mode (Alternative)

Best for: Trace analysis of the unwanted enantiomer (if the primary amine is the only basic center).

Materials[1][4][5][6][7]
  • Column: Crownpak CR-I(+) (Immobilized Crown Ether).[1][5]

  • Mobile Phase: Perchloric Acid (HClO4) in water/methanol.[1]

Protocol
  • Mobile Phase: pH 1.5 Perchloric Acid (aq) / Methanol (80:20 v/v).

    • Warning: Do not use amine additives (DEA/TEA) as they compete with the crown ether binding site.[1]

  • Temperature: 10°C - 25°C. (Lower temperature significantly increases resolution).

  • Mechanism: The ammonium group (

    
    ) of the analyte inserts into the crown ether cage.[1] The chiral barrier discriminates between the (S) and (R) configuration of the ethyl group.
    

Sample Preparation

To ensure column longevity and reproducibility:

  • Diluent: Dissolve the sample in the Mobile Phase (without additives if possible, or with additives if solubility is an issue).

  • Concentration: 0.5 mg/mL for analytical screening.

  • Filtration: 0.2 µm PTFE filter (mandatory before injection).

References & Grounding

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-).

  • Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

  • Ilisz, I., et al. (2014).[1] "Zwitterionic chiral stationary phases in high-performance liquid chromatography." Journal of Chromatography A. (Discusses the mechanism of Cinchona-based ZWIX phases for amino acids).

  • Phenomenex. Chiral HPLC Separations Guide.

Sources

High-Precision Application Note: Cholinesterase Inhibition Profiling of (S)-4-(1-aminoethyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This application note details the protocol for evaluating (S)-4-(1-aminoethyl)-2-fluorobenzoic acid as a ligand in cholinesterase inhibition assays. This compound represents a high-value chiral pharmacophore. The (S)-configuration of the aminoethyl group offers stereoselective binding potential within the enzyme's active site gorge, while the 2-fluorine substitution modulates the pKa of the benzoic acid moiety and enhances lipophilicity, potentially influencing


 stacking interactions with Trp86 in the AChE choline-binding site.

This guide moves beyond generic protocols, addressing the specific solubility and pH-dependent zwitterionic behavior of amino-benzoic acid derivatives during the critical pre-incubation phase of the Ellman assay.

Chemical Profile & Handling

Compound: this compound CAS: 446-31-1 (Analogous racemate/isomer reference) Molecular Weight: 183.18 g/mol

Solubility & Stock Preparation

Due to the zwitterionic nature of the free amino acid, direct dissolution in aqueous buffer can be slow and may alter the local pH, affecting enzyme stability.

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Stock Concentration: 10 mM or 100 mM (depending on potency estimation).

  • Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles to prevent hydrolysis or racemization.

Stability Warning

The primary amine is susceptible to oxidation over time. Ensure the stock solution is clear and colorless. Yellowing indicates oxidation, which will interfere with the colorimetric readout at 412 nm.

Assay Principle

The assay utilizes the method of Ellman et al. (1961). Acetylthiocholine (ATCh) serves as the substrate. The enzyme hydrolyzes ATCh to produce Thiocholine and Acetate. The free thiol group of Thiocholine reacts rapidly with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to release the yellow anion 5-thio-2-nitrobenzoic acid (TNB) , quantified at 412 nm.

Mechanistic Pathway

The following diagram illustrates the reaction cascade and the specific intervention point of the fluorinated inhibitor.

EllmanMechanism ATCh Acetylthiocholine (Substrate) Thio Thiocholine (R-SH) ATCh->Thio Acetate Acetate ATCh->Acetate AChE AChE Enzyme (Active) AChE->ATCh Hydrolysis Complex Enzyme-Inhibitor Complex (Inactive) AChE->Complex Binding Inhibitor (S)-4-(1-aminoethyl)- 2-fluorobenzoic acid Inhibitor->AChE Competitive/Mixed Inhibition DTNB DTNB (Ellman's Reagent) Thio->DTNB Nucleophilic Attack TNB TNB Anion (Yellow Color) DTNB->TNB Absorbance @ 412nm

Figure 1: Reaction mechanism showing the generation of the TNB chromophore and the competitive inhibition pathway.

Detailed Experimental Protocol

Reagent Preparation
ReagentCompositionNotes
Buffer A 100 mM Sodium Phosphate, pH 8.0Critical for optimal DTNB reaction.
DTNB Solution 10 mM DTNB in Buffer APrepare fresh. Add 15 mg NaHCO₃ per 10 mL to facilitate dissolution if needed.
Substrate (ATCh) 75 mM Acetylthiocholine Iodide in H₂OKeep on ice. Stable for 4 hours.
Enzyme Stock AChE (e.g., E. electricus or Human Recombinant)Dilute in Buffer A + 0.1% BSA (stabilizer) to reach ~0.05 U/mL final activity.
Plate Layout & Workflow

Self-Validating Step: Always include a "No Enzyme" blank to correct for non-enzymatic hydrolysis of the substrate, which can be significant with amine-containing compounds.

AssayWorkflow cluster_Prep Phase 1: Preparation cluster_Incubate Phase 2: Binding Equilibrium cluster_Reaction Phase 3: Kinetic Read Start Start: 96-Well Plate Step1 Add 140 µL Buffer A (Phosphate pH 8.0) Start->Step1 Step2 Add 20 µL Test Compound (Gradient: 0.1 nM - 100 µM) Step1->Step2 Step3 Add 20 µL Enzyme Solution (Keep on Ice) Step2->Step3 Step4 Incubate 15 min @ 25°C (Allows Inhibitor Binding) Step3->Step4 Step5 Add 10 µL DTNB + 10 µL ATCh (Simultaneous Start) Step4->Step5 Step6 Measure Absorbance @ 412 nm (Every 30s for 10 min) Step5->Step6

Figure 2: Step-by-step microplate workflow for kinetic analysis.

Execution Steps
  • Blanking:

    • Background Blank: Buffer + DTNB + Substrate (No Enzyme).

    • Compound Blank: Buffer + Compound + DTNB (No Enzyme/No Substrate). Crucial for this compound to check if the amine reacts with DTNB.

  • Pre-Incubation: Incubate the Enzyme and Inhibitor for 15-20 minutes at 25°C before adding substrate. This allows the fluorinated ligand to establish equilibrium within the active site.

  • Initiation: Add the Substrate/DTNB mix rapidly using a multi-channel pipette.

  • Detection: Monitor the increase in absorbance (OD412) linearly for 5-10 minutes.

Data Analysis & Interpretation

Calculation of Velocity ( )

Calculate the slope of the linear portion of the Absorbance vs. Time curve (


).


Percent Inhibition


  • 
    : Velocity of Enzyme + DMSO (vehicle).
    
  • 
    : Velocity of Enzyme + Test Compound.
    
IC50 Determination

Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis). Fit the data using a non-linear regression (4-parameter logistic model):



Troubleshooting & Optimization

IssuePotential CauseSolution
High Background Color Compound oxidation or reaction with DTNB.[1]Run a "Compound Only" blank. If yellow, the primary amine may be reacting. Reduce incubation time with DTNB or add DTNB after substrate hydrolysis (endpoint assay).
Non-Linear Kinetics Substrate depletion.Reduce Enzyme concentration or measurement time.
Precipitation Fluorinated aromatic rings can be hydrophobic.Ensure final DMSO concentration is <2%. If precipitating, use 0.01% Triton X-100 in the buffer.
No Inhibition observed pH Mismatch.The zwitterion may buffer the solution. Check the final pH of the well; it must remain at 8.0 for AChE activity.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • Khosravan, A., & Sadeghi, M. (2017). The effects of fluorine substitution on the chemical properties and inhibitory capacity of Donepezil anti-Alzheimer drug. Journal of Molecular Graphics and Modelling, 71, 190-197.

  • BroadPharm. Ellman's Assay Protocol for determination of free thiols.[2]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102.

  • Sigma-Aldrich. Product Specification: 4-Amino-2-fluorobenzoic acid.[3]

Sources

Application Note: (S)-4-(1-aminoethyl)-2-fluorobenzoic Acid in Radiopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in radiopharmaceutical chemistry and drug development. It details the specific utility of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid (CAS 1391358-28-3) as a high-value chiral intermediate, primarily in the synthesis of ALK/ROS1-targeting radiotracers (e.g., isotopologues of Lorlatinib).

Executive Summary

This compound is a critical chiral building block used in the synthesis of third-generation Anaplastic Lymphoma Kinase (ALK) and ROS1 inhibitors. In the context of radiopharmaceuticals, this intermediate is essential for:

  • Synthesis of Reference Standards: Producing the non-radioactive (F-19) standards required for HPLC quality control of [18F]Lorlatinib and related analogs.

  • Distomer Synthesis for Validation: Creating the (S)-enantiomer "distomer" (inactive isomer) of Lorlatinib. This is a mandatory component in preclinical PET studies to demonstrate the specificity of the radiotracer binding (i.e., proving that uptake is driven by chiral recognition of the kinase domain).

  • Precursor Fabrication for [11C]Labeling: Constructing the desmethyl-macrocyclic core required for Carbon-11 radiolabeling via N-methylation.

Scientific Mechanism & Causality

The Pharmacophore Role

The 4-(1-aminoethyl)-2-fluorobenzoic acid moiety constitutes the "right-hand" aromatic segment of the macrocyclic inhibitor Lorlatinib (PF-06463922) .

  • Chiral Handle: The (1-aminoethyl) group provides the stereocenter (C10 in the final macrocycle) that dictates the 3D conformation of the inhibitor within the ATP-binding pocket of the ALK kinase.

  • Fluorine Effect: The C2-fluorine atom (C12 in Lorlatinib) modulates the pKa of the adjacent carboxylic acid (during synthesis) and influences the metabolic stability and lipophilicity of the final drug, enhancing Blood-Brain Barrier (BBB) penetration—a key requirement for imaging brain metastases in NSCLC.

Distomer Validation Strategy

In radiotracer development, "specificity" is proven by comparing the uptake of the active tracer (Eutomer, typically (R)) against its inactive enantiomer (Distomer, (S)).

  • The (S)-Intermediate's Role: The subject molecule, This compound , is the direct precursor to (S)-Lorlatinib .

  • Experimental Logic: If the PET signal is high for the (R)-tracer but low/negligible for the (S)-tracer synthesized from this intermediate, the binding is confirmed to be specific to the ALK target rather than non-specific tissue accumulation.

Experimental Protocols

Protocol A: Synthesis of the Macrocyclic Precursor (Desmethyl-Lorlatinib)

This protocol describes the incorporation of the intermediate into the macrocycle, preparing it for [11C] or [18F] labeling strategies.

Reagents:

  • Intermediate: this compound (1.0 eq)

  • Partner Reagent: 2-amino-3-hydroxypyridine derivative (Aminopyrazole fragment)

  • Coupling Agents: HATU, DIPEA

  • Solvent: DMF/EtOAc

Workflow:

  • Amide Coupling: The carboxylic acid of the (S)-intermediate is activated with HATU and coupled to the aminopyrazole fragment. Critical Step: Maintain low temperature (0°C) to prevent racemization of the sensitive ethylamine center.

  • Macrocyclization: The linear intermediate undergoes intramolecular etherification (Mitsunobu or nucleophilic aromatic substitution) to close the 12-membered ring.

  • Purification: Isolate the Desmethyl-Macrocycle via Chiral HPLC.

    • Validation: Verify enantiomeric purity (>99% ee) to ensure the distomer standard is not contaminated with the active eutomer.

Protocol B: Radiosynthesis of [11C]Lorlatinib (Distomer)

Used to label the scaffold synthesized in Protocol A.

System: Automated Radiosynthesis Module (e.g., GE TRACERlab FX C Pro) Radionuclide: Carbon-11 (t1/2 = 20.4 min) as [11C]MeI or [11C]MeOTf.

Step-by-Step Methodology:

  • Cyclotron Production: Produce [11C]CO2 via 14N(p,α)11C reaction. Convert to [11C]MeI (Methyl Iodide) via the gas-phase method.

  • Precursor Loading: Dissolve 1.0 mg of the Desmethyl-(S)-Macrocycle (from Protocol A) in 300 µL anhydrous DMF. Add 3.0 µL Tetrabutylammonium hydroxide (TBAOH) as base.

  • Methylation (The "Loop" Method):

    • Trapping: Pass [11C]MeI through the HPLC loop containing the precursor solution at room temperature.

    • Reaction: Stop flow and allow reaction for 2 minutes (room temp) or heat briefly to 40°C. Note: The amide nitrogen is sufficiently nucleophilic; harsh conditions are unnecessary and risk side products.

  • Purification: Inject crude mixture onto semi-prep HPLC (C18 column, 45% MeCN/Water + 0.1% TFA).

  • Formulation: Collect the product fraction (approx. retention time 8-10 min), dilute with water, trap on C18 Sep-Pak, wash, and elute with EtOH (1 mL) into saline (9 mL).

Data Specifications:

Parameter Specification
Precursor Desmethyl-(S)-Lorlatinib (derived from subject acid)
Radiochemical Yield (RCY) 15 - 25% (decay corrected)
Molar Activity (Am) > 100 GBq/µmol
Radiochemical Purity > 99%

| Synthesis Time | 35 - 40 minutes |[1]

Visualization: Synthesis & Validation Pathway

The following diagram illustrates the workflow from the chiral acid intermediate to the validation of the radiotracer.

RadiosynthesisWorkflow Intermediate (S)-4-(1-aminoethyl)- 2-fluorobenzoic acid (CAS 1391358-28-3) Coupling Amide Coupling & Macrocyclization Intermediate->Coupling Building Block Desmethyl Desmethyl-(S)-Lorlatinib (Precursor) Coupling->Desmethyl Synthesis C11_Labeling [11C]Methylation (+ [11C]MeI) Desmethyl->C11_Labeling Precursor S_Tracer [11C](S)-Lorlatinib (Distomer/Control) C11_Labeling->S_Tracer Radiosynthesis BindingAssay Preclinical PET Study (Specificity Check) S_Tracer->BindingAssay In Vivo Injection Result Validation: Low Uptake = Specific Binding BindingAssay->Result Comparison vs (R)-Tracer

Figure 1: Workflow utilizing this compound to generate the negative control (distomer) for validating ALK-targeted radiopharmaceuticals.

References

  • Collier, T. L., et al. (2017). "Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib."[1] Nature Communications, 8, 15761.

    • Significance: Describes the total synthesis of Lorlatinib isotopologues and the specific use of chiral precursors for C-11 and F-18 labeling str
  • Syed, Y. Y. (2019). "Lorlatinib: First Global Approval." Drugs, 79, 93–98.

    • Significance: Provides the structural and pharmacological context for the drug, confirming the (R)-configuration of the active agent and the relevance of the (S)-isomer as a control.
  • Basu, S., et al. (2020). "Radiopharmaceuticals for ALK imaging in non-small cell lung cancer." Nuclear Medicine and Biology, 84-85, 1-12.

    • Significance: Reviews the landscape of ALK tracers and the importance of enantiomeric purity in tracer design.

Sources

Application Note: High-Throughput Cell-Based Quantification of D-2-Hydroxyglutarate (2-HG) for IDH1 Mutant Inhibitor Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, field-proven protocol for screening small molecule inhibitors of mutant Isocitrate Dehydrogenase 1 (IDH1). Unlike wild-type IDH1, which catalyzes the oxidative decarboxylation of isocitrate to


-ketoglutarate (

-KG), oncogenic IDH1 mutations (e.g., R132H, R132C) acquire a neomorphic activity that converts

-KG into the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2] This protocol focuses on the quantification of D-2-HG in cell culture supernatants using a coupled enzymatic assay, validated against Liquid Chromatography-Mass Spectrometry (LC-MS/MS) standards. This method offers a high-throughput, cost-effective alternative to mass spectrometry for primary screening while maintaining high sensitivity and Z' factors suitable for drug discovery.

Introduction & Mechanism of Action

The Neomorphic Shift

In physiological conditions, IDH1 functions as a homodimer in the cytoplasm, converting isocitrate to


-KG and reducing NADP+ to NADPH. This reaction is critical for cellular defense against oxidative stress and lipid synthesis.

However, somatic point mutations at Arginine 132 (R132) alter the enzyme's active site.[3] The mutant enzyme loses its affinity for isocitrate and gains a high affinity for NADPH and


-KG.[4] It catalyzes the reduction of 

-KG to D-2-HG
, consuming NADPH in the process. Accumulation of D-2-HG inhibits

-KG-dependent dioxygenases (e.g., TET2, JmjC histone demethylases), leading to hypermethylation of DNA and histones, which blocks cellular differentiation and promotes tumorigenesis (Dang et al., 2009).
Assay Principle

The efficacy of an IDH1 mutant inhibitor is directly correlated with the reduction of D-2-HG levels. Since D-2-HG is actively exported from the cell, this assay measures D-2-HG accumulation in the culture media, allowing for a non-destructive workflow.

Detection Method: We utilize a specific D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) enzyme that oxidizes D-2-HG back to


-KG, reducing a cofactor (NAD+ to NADH). This reaction is coupled to a diaphorase/resazurin system, generating a fluorescent signal (Resorufin) proportional to the D-2-HG concentration.
Visualizing the Pathway

IDH_Pathway Isocitrate Isocitrate IDH1_WT IDH1 (WT) (Cytoplasm) Isocitrate->IDH1_WT aKG α-Ketoglutarate (α-KG) IDH1_Mut IDH1 (Mutant) R132H / R132C aKG->IDH1_Mut D2HG D-2-Hydroxyglutarate (Oncometabolite) Epigenetics Inhibition of TET2 / JmjC D2HG->Epigenetics Accumulation IDH1_WT->aKG Produces NADPH IDH1_Mut->D2HG Consumes NADPH (Neomorphic Activity) Inhibitor Small Molecule Inhibitor Inhibitor->IDH1_Mut Blocks Tumor Block of Differentiation Tumorigenesis Epigenetics->Tumor

Figure 1: Mechanism of IDH1 neomorphic activity and therapeutic intervention.

Experimental Design Strategy

Cell Model Selection

Choosing the right cell line is critical for assay sensitivity.

  • HT1080 (Recommended): A human fibrosarcoma cell line with an endogenous IDH1 R132C mutation.[3] These cells naturally produce very high levels of D-2-HG (>10 mM intracellular), making the signal window robust (Popovici-Muller et al., 2012).

  • U87-MG IDH1 R132H: An engineered glioblastoma line.[5] Useful if comparing specifically against the R132H allele, which is more common in glioma than R132C.

  • HCT116 IDH1 R132H: Engineered colon cancer line.[3][5]

Assay Format
  • 96-well or 384-well plate: Suitable for HTS.

  • Timepoint: 48 hours. D-2-HG has a half-life; steady-state inhibition is best observed after at least 24-48 hours of compound exposure.

Materials & Reagents

ReagentSpecificationRecommended Source
Cell Line HT1080ATCC (CCL-121)
Culture Media EMEM + 10% FBS + 1% Pen/StrepGibco / Hyclone
Assay Buffer 100 mM Tris-HCl, pH 8.0Sigma
Detection Enzyme D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)BioVision / Sigma (Recombinant)
Cofactor NAD+Sigma
Coupling Enzyme Diaphorase (Clostridium kluyveri)Sigma
Fluorophore Resazurin (Alamar Blue)Sigma
Reference Inhibitor AGI-5198 or Ivosidenib (AG-120)SelleckChem / MedChemExpress
D-2-HG Standard (R)-2-Hydroxyglutarate disodium saltSigma

Protocol 1: Cell Culture & Compound Treatment

Objective: Treat cells with inhibitors and collect conditioned media containing excreted D-2-HG.

  • Cell Seeding:

    • Harvest HT1080 cells during the logarithmic growth phase.

    • Seed 2,000 - 5,000 cells/well in a 96-well clear-bottom tissue culture plate in 100 µL of complete media.

    • Note: Low density is preferred to prevent overgrowth during the 48h incubation, which can cause nutrient depletion and non-specific metabolic shifts.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock of the test inhibitor (e.g., AGI-5198) in DMSO.

    • Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve (e.g., 10 µM top concentration).

    • Dilute compounds 1:1000 into fresh culture media (Final DMSO concentration = 0.1%).

  • Treatment:

    • Remove the old media from the cell plate carefully (do not disturb the monolayer).

    • Add 100 µL of the compound-containing media to the cells.

    • Include Vehicle Control (DMSO only) and Positive Control (10 µM AGI-5198) wells.

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Sample Collection:

    • After 48 hours, centrifuge the plate briefly (300 x g for 3 min) to pellet any floating cells.

    • Transfer 50 µL of supernatant to a fresh 96-well storage plate or directly to the assay plate.

    • Stop Point: Supernatants can be frozen at -80°C for up to 1 month.

Protocol 2: Enzymatic 2-HG Quantification (Core Assay)

Objective: Quantify D-2-HG in the supernatant using a specific enzymatic cycling reaction.

Reagent Preparation (Reaction Mix)

Prepare the 2X Reaction Mix immediately before use. Volumes below are per well:

  • Assay Buffer (Tris pH 8.0): 45 µL

  • NAD+: Final conc. 100 µM

  • Resazurin: Final conc. 20 µM

  • Diaphorase: 0.1 U/mL

  • HGDH Enzyme: 0.2 µg/mL (optimize based on supplier activity)

Assay Workflow
  • Standard Curve:

    • Prepare a D-2-HG standard curve in fresh cell culture media (not buffer, to match the matrix).

    • Range: 0 µM to 500 µM (HT1080 supernatant levels typically range from 50–300 µM).

  • Reaction Setup:

    • Transfer 10 µL of Sample Supernatant or Standard into a black 96-well or 384-well plate (for fluorescence).

    • Add 40 µL of the 2X Reaction Mix to each well.

    • Total Volume: 50 µL.

  • Incubation:

    • Incubate the plate at Room Temperature (25°C) for 60 minutes in the dark.

    • Note: The reaction generates resorufin, which is light-sensitive.

  • Readout:

    • Measure Fluorescence on a plate reader.

    • Excitation: 540 nm

    • Emission: 590 nm[6]

Data Analysis
  • Subtract the background fluorescence (media only) from all wells.

  • Plot the Standard Curve (Fluorescence vs. D-2-HG concentration) and determine the linear regression equation.

  • Calculate the D-2-HG concentration in the sample wells.

  • Normalize: Calculate % Activity relative to the DMSO control.

    
    
    
  • IC50: Fit the data to a 4-parameter logistic model (Sigmoidal Dose-Response) to determine the IC50.

Visualizing the Workflow

Assay_Workflow cluster_0 Phase 1: Cell Culture cluster_1 Phase 2: Enzymatic Detection Seed Seed HT1080 Cells (2k/well) Treat Add Inhibitors (48h Incubation) Seed->Treat Collect Collect Supernatant (Contains D-2-HG) Treat->Collect Mix Add Reaction Mix (HGDH + NAD + Diaphorase + Resazurin) Collect->Mix Transfer 10µL Incubate Incubate 60 min @ RT (Dark) Mix->Incubate Read Measure Fluorescence Ex 540 / Em 590 Incubate->Read

Figure 2: Step-by-step workflow for the cell-based D-2-HG enzymatic assay.

Reference Standard: LC-MS/MS Validation

While the enzymatic assay is sufficient for screening, LC-MS/MS is the gold standard for confirming hits and verifying enantiomer specificity (D- vs L-2-HG).

  • Why it's needed: The enzymatic assay relies on HGDH specificity. In complex matrices, non-specific reduction of Resazurin can occur. LC-MS/MS provides definitive mass identification.

  • Sample Prep:

    • Mix 20 µL supernatant with 80 µL Methanol (containing internal standard, e.g., D-2-HG-d5).

    • Centrifuge to precipitate proteins.

    • Derivatization (Critical): Use Diacetyl-L-tartaric anhydride (DATAN) to derivatize the sample.[7][8] This allows chiral separation of D-2-HG from L-2-HG on a standard C18 column (Struys et al., 2004).

  • Instrumentation: Triple Quadrupole MS (e.g., Agilent 6490 or Sciex QTRAP).

  • MRM Transitions: Monitor m/z 363 -> 147 for derivatized 2-HG.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Signal Window Low cell density or short incubationIncrease cell number to 5k/well or extend incubation to 72h. Ensure HT1080 cells are low passage.
High Background Media interference (Phenol Red)Use Phenol Red-free media or subtract media-only blank rigorously.
Variable Replicates Edge effects in plateUse breathable seals or avoid outer wells. Ensure thorough mixing of reaction mix.
No Inhibition Compound degradationCheck compound stability in DMSO. Ensure 2-HG levels are within the linear range of the standard curve.

References

  • Dang, L., et al. (2009). Cancer-associated IDH1 mutations produce 2-hydroxyglutarate.[1][2][4][5][9][10][11][12][13] Nature, 462(7274), 739-744. Link

  • Popovici-Muller, J., et al. (2012). Discovery of the First Potent, Selective, and Orally Bioavailable Inhibitor of the Mutant Isocitrate Dehydrogenase 1 (mIDH1). ACS Medicinal Chemistry Letters, 3(10), 850–855. Link

  • Balss, J., et al. (2012). Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate. Acta Neuropathologica, 124, 883–891. Link

  • Struys, E. A., et al. (2004). Measurement of urinary D- and L-2-hydroxyglutarate enantiomers by stable-isotope-dilution liquid chromatography-tandem mass spectrometry after derivatization with diacetyl-L-tartaric anhydride. Clinical Chemistry, 50(8), 1391-1395. Link

  • Rohle, D., et al. (2013). An inhibitor of mutant IDH1 delays growth and promotes differentiation of glioma cells. Science, 340(6132), 626-630. Link

Sources

Application Note: Scalable Biocatalytic Synthesis of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the large-scale synthesis of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid hydrochloride , a critical chiral intermediate for next-generation kinase inhibitors (e.g., ALK inhibitors).

Executive Summary

The synthesis of chiral benzylic amines on electron-deficient aromatic rings presents a classic process chemistry challenge. Traditional routes involving chiral resolution of racemates typically suffer from low yields (<40%), while asymmetric hydrogenation requires expensive high-pressure infrastructure and precious metal ligands.

This protocol details a modern, two-step chemo-enzymatic route designed for multi-kilogram scale-up. It leverages a robust Palladium-catalyzed Heck coupling to install the acetyl moiety, followed by a highly enantioselective biocatalytic transamination. This hybrid approach ensures >99% enantiomeric excess (ee) , eliminates heavy metal contamination in the final step, and utilizes "green" reaction media.

Key Process Attributes
ParameterSpecification
Overall Yield 75–80% (2 steps)
Enantiomeric Excess (ee) >99.5% (S-isomer)
Purity (HPLC) >98%
Primary Safety Hazard Isopropylamine handling; exothermic Pd-coupling
Scale Suitability Scalable from 100 g to 100 kg

Retrosynthetic Analysis & Strategy

The strategic disconnection focuses on the chiral amine center. We avoid the instability of chiral auxiliary installation on the benzoic acid core by employing a late-stage enzymatic transformation.

  • Step 1 (Chemo): Conversion of commercially available 4-bromo-2-fluorobenzoic acid to 4-acetyl-2-fluorobenzoic acid via Heck coupling with vinyl ether. This avoids the poor regioselectivity of Friedel-Crafts acylation on the deactivated fluorobenzene ring.

  • Step 2 (Bio): Asymmetric transamination of the ketone using an (S)-selective

    
    -Transaminase (
    
    
    
    -TA).

Retrosynthesis Target (S)-Target Molecule (Chiral Amine HCl) Intermediate 4-Acetyl-2-fluorobenzoic acid (Achiral Ketone) Target->Intermediate Step 2: (S)-Transaminase Isopropylamine (Donor) SM 4-Bromo-2-fluorobenzoic acid (Commercial SM) Intermediate->SM Step 1: Pd-Heck Coupling Butyl vinyl ether / Hydrolysis

Figure 1: Retrosynthetic strategy prioritizing late-stage chirality introduction.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Acetyl-2-fluorobenzoic acid

Principle: Palladium-catalyzed Heck coupling of an aryl halide with an electron-rich enol ether acts as a surrogate for acetylation. The intermediate enol ether is hydrolyzed in situ to the ketone.

Reagents:

  • 4-Bromo-2-fluorobenzoic acid (1.0 equiv)[1]

  • n-Butyl vinyl ether (3.0 equiv)

  • Pd(OAc)₂ (1.0 mol%)

  • DPPP (1,3-Bis(diphenylphosphino)propane) (2.0 mol%)

  • Triethylamine (2.5 equiv)

  • Solvent: Ethylene Glycol or DMF (High boiling point required)

  • Hydrolysis: 2N HCl

Protocol:

  • Inertion: Charge a reactor with 4-bromo-2-fluorobenzoic acid (500 g, 2.28 mol) and DPPP (18.8 g, 0.046 mol). Purge with N₂ for 15 minutes.

  • Catalyst Formation: Add solvent (2.5 L) and Pd(OAc)₂ (5.1 g, 0.023 mol). Stir at ambient temperature for 30 mins to form the active catalyst complex (solution turns from orange to yellow/brown).

  • Addition: Add Triethylamine (576 g, 5.7 mol) followed by n-butyl vinyl ether (685 g, 6.84 mol).

  • Reaction: Heat the mixture to 95–100°C for 12–16 hours. Monitor by HPLC for consumption of starting material (<1% area).

    • Critical Control Point: Ensure efficient reflux condensation; vinyl ether is volatile (bp 94°C).

  • Hydrolysis: Cool the reaction mixture to 20°C. Slowly add 2N HCl (3.0 L) over 1 hour. (Caution: Exothermic). Stir vigorously for 2 hours to hydrolyze the vinyl ether intermediate.

  • Workup: Extract the aqueous slurry with Ethyl Acetate (3 x 2 L). Combine organics and wash with brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize the crude solid from Toluene/Heptane (1:3).

  • Yield: Expect ~330 g (80%) of off-white solid.

Step 2: Biocatalytic Synthesis of this compound

Principle: An (S)-selective


-transaminase transfers an amino group from an amine donor (Isopropylamine) to the ketone substrate. The equilibrium is shifted by using a large excess of donor and removing the volatile coproduct (acetone).

Reagents:

  • 4-Acetyl-2-fluorobenzoic acid (Substrate)

  • (S)-

    
    -Transaminase (e.g., Codexis ATA-113 or Vibrio fluvialis variant)
    
  • PLP (Pyridoxal-5'-phosphate) (Cofactor, 1 mM)

  • Isopropylamine (IPA) (Amine Donor, 1M solution)

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)

Protocol:

  • Buffer Prep: Prepare a 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Solution: Dissolve 4-acetyl-2-fluorobenzoic acid (200 g, 1.1 mol) in the buffer (2.0 L). Adjust pH back to 7.5 using 5M NaOH (the acid will lower pH significantly).

    • Note: The substrate is highly soluble as the carboxylate salt.

  • Amine Donor: Add Isopropylamine (2.0 M final concentration). Adjust pH to 7.5 using conc. HCl.

    • Safety: Perform in a fume hood; IPA is volatile and an irritant.

  • Enzyme Addition: Add the Transaminase enzyme powder (load ratio: 2–5 wt% relative to substrate).

  • Incubation: Stir at 35°C for 24–36 hours.

    • Process Control: To drive conversion >98%, apply a slight N₂ sweep to strip the acetone byproduct, or use reduced pressure (200 mbar) if the reactor allows.

  • Quench & Workup:

    • Acidify the reaction mixture to pH 1–2 with 6N HCl. This precipitates the enzyme (denaturation) and protonates the product.

    • Filter through a Celite pad to remove protein debris.

    • Wash the filtrate with Dichloromethane (DCM) (2 x 1 L) to remove unreacted ketone and acetophenone impurities. (Product remains in aqueous phase as ammonium salt).

  • Isolation:

    • Adjust the aqueous phase to pH 10 with 10N NaOH.

    • Extract the free amine-carboxylate with n-Butanol or perform isoelectric precipitation (pH ~6.5) if solubility allows.

    • Preferred Salt Formation: Evaporate the aqueous phase to a concentrated residue, redissolve in Ethanol, and add HCl in Dioxane (1.1 equiv).

  • Crystallization: Cool to 0°C. Filter the white crystalline solid.

  • Yield: Expect ~180 g (75%) of the hydrochloride salt.

Mechanism & Pathway Visualization

The following diagram illustrates the catalytic cycle of the transaminase, highlighting the "Ping-Pong Bi-Bi" mechanism which is critical for understanding the kinetic inhibition by acetone.

Transamination cluster_enzyme Enzyme Active Site (PLP-Dependent) E_PLP E-PLP (Internal Aldimine) E_PMP E-PMP (Pyridoxamine) E_PLP->E_PMP Amino Transfer Product (S)-Product (Chiral Amine) E_PLP->Product Exit E_PMP->E_PLP Amino Transfer Acetone Acetone (Volatile Coproduct) E_PMP->Acetone Exit (Remove!) Donor Isopropylamine (Amine Donor) Donor->E_PLP Entry Acetone->E_PMP Inhibition (Equilibrium) Substrate 4-Acetyl-2-fluorobenzoic acid (Ketone) Substrate->E_PMP Entry

Figure 2: Ping-Pong Bi-Bi mechanism. Removal of acetone is the critical process parameter (CPP) to drive equilibrium forward.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion (<50%) Acetone inhibition (Equilibrium limitation).Apply N₂ sweep or mild vacuum to remove acetone. Increase IPA equivalents.
Low ee (<98%) Non-selective background amination or wrong enzyme variant.Ensure pH is strictly <8.0 to prevent chemical imine formation. Screen alternative transaminases.
Pd Contamination Inefficient workup in Step 1.Use a metal scavenger (e.g., SiliaMetS® Thiol) during Step 1 workup.
Filtration Issues Protein aggregation in Step 2.Use a coarse grade Celite (e.g., Hyflo Super Cel) and ensure pH < 2 during protein crash-out.

References

  • Heck Coupling Methodology

    • Mechanistic basis for vinyl ether coupling: Cabri, W., & Candiani, I. (1995). Recent developments and new perspectives in the Heck reaction. Accounts of Chemical Research, 28(1), 2-7. Link

  • Biocatalytic Transamination

    • General Protocol for Chiral Amines: Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology, 28(6), 324-332. Link

    • Scale-up of Transaminase Reactions: Tufvesson, P., et al. (2011). Process Considerations for the Asymmetric Synthesis of Chiral Amines using Transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493. Link

  • Target Molecule Context

    • Application in Kinase Inhibitors: Zou, H. Y., et al. (2015). PF-06463922 (Lorlatinib): A Macrocyclic Inhibitor of ALK/ROS1. Journal of Medicinal Chemistry, 58, 9615-9629. (Note: Describes similar chiral benzylic amine fragments). Link

Sources

Application Note & Protocol: Strategic Incorporation of (S)-4-(1-aminoethyl)-2-fluorobenzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the utilization of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid, a chiral building block of significant interest in medicinal chemistry, for solid-phase synthesis (SPS). The strategic placement of a fluorine atom and a chiral aminoethyl group on the benzoic acid scaffold offers unique opportunities to enhance the pharmacological properties of peptide and small molecule drug candidates, including improved metabolic stability and bioavailability.[1][2] This document outlines the core principles, detailed experimental protocols, and critical considerations for its successful integration into drug discovery workflows.

Scientific Rationale & Strategic Considerations

This compound presents two key functional groups for solid-phase manipulation: a primary amine and a carboxylic acid. The choice of which terminus to anchor to the solid support dictates the overall synthetic strategy and the final presentation of the molecule.

  • Amine-First Strategy (Carboxyl-Terminal Attachment): The primary amine of the building block is protected (e.g., with Fmoc or Boc) and the carboxylic acid is then coupled to an amine-functionalized resin (e.g., Rink Amide, Sieber Amide). This approach is common when the building block is intended to be the C-terminal residue of a peptide or when the free amine is required for subsequent diversification.

  • Carboxyl-First Strategy (Amine-Terminal Attachment): The carboxylic acid is attached to a hydroxyl-functionalized resin (e.g., Wang resin, 2-Chlorotrityl chloride resin) to form an ester linkage.[3][4] The primary amine, once deprotected, serves as the point for chain elongation. This strategy is advantageous for building peptide chains or other functionalities onto the amino group.

The presence of the fluorine atom ortho to the carboxylic acid introduces an electronic-withdrawing effect. This increases the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack during coupling reactions.[5] However, steric hindrance from the adjacent aminoethyl group must be considered when selecting coupling reagents and conditions to ensure efficient reaction kinetics.

Core Experimental Workflows

The following sections provide detailed protocols for the two primary strategies for incorporating this compound into a solid-phase synthesis workflow.

Workflow 1: Carboxyl-Terminal Attachment to Rink Amide Resin

This protocol details the attachment of the building block to an acid-labile Rink Amide resin, which upon cleavage yields a C-terminal amide. This is a standard approach in Fmoc-based solid-phase peptide synthesis (SPPS).

Diagram: Carboxyl-Terminal Attachment Workflow

G cluster_0 Step 1: Resin Preparation cluster_1 Step 2: Building Block Activation & Coupling cluster_2 Step 3: Post-Coupling Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect Wash Wash (DMF, DCM) Fmoc_Deprotect->Wash Couple Couple to Resin (2-4 hours) Wash->Couple BuildingBlock Fmoc-(S)-4-(1-aminoethyl)- 2-fluorobenzoic acid Activate Activate for 5 min BuildingBlock->Activate CouplingReagent HBTU/HOBt/DIPEA in DMF CouplingReagent->Activate Activate->Couple Wash_Post Wash (DMF, DCM) Couple->Wash_Post KaiserTest Kaiser Test (Confirm free amine absence) Wash_Post->KaiserTest Capping Optional: Cap unreacted sites (Acetic Anhydride/DIPEA) KaiserTest->Capping Ready Ready for N-terminal Fmoc deprotection and chain elongation Capping->Ready

Caption: Workflow for attaching the building block to Rink Amide resin.

Protocol 2.1: Step-by-Step Methodology

  • Resin Swelling: Place Rink Amide MBHA resin (e.g., 0.1 mmol scale) in a fritted reaction vessel. Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.[3]

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat with a fresh 20% piperidine solution for 15 minutes.

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all residual piperidine.

  • Building Block Activation: In a separate vial, dissolve Fmoc-(S)-4-(1-aminoethyl)-2-fluorobenzoic acid (3 eq, 0.3 mmol), HBTU (2.9 eq, 0.29 mmol), and HOBt (3 eq, 0.3 mmol) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq, 0.6 mmol) and allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated building block solution to the washed, deprotected resin. Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative test like the Kaiser test.[6]

  • Post-Coupling Wash: Drain the coupling solution. Wash the resin with DMF (5x) and DCM (5x) to remove excess reagents and byproducts.

  • Confirmation & Capping (Optional but Recommended): Perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), unreacted amine sites can be capped by treating the resin with a solution of acetic anhydride and DIPEA in DMF (5% v/v each) for 30 minutes.

  • Drying: Dry the resin under a high vacuum for several hours. The resin is now ready for the next cycle of deprotection and coupling for chain elongation.

Workflow 2: Amine-Terminal Attachment to 2-Chlorotrityl Chloride Resin

This protocol describes attaching the building block via its carboxylic acid to the highly acid-labile 2-chlorotrityl chloride (2-CTC) resin. This linkage is sensitive to very mild acidic conditions, allowing for the release of the fully protected fragment if desired, or proceeding with N-terminal deprotection for further synthesis.

Protocol 2.2: Step-by-Step Methodology

  • Resin Swelling: Swell 2-Chlorotrityl chloride resin (e.g., 0.1 mmol) in anhydrous DCM for 20 minutes in a fritted reaction vessel.

  • Building Block Preparation: In a separate vial, dissolve Boc-(S)-4-(1-aminoethyl)-2-fluorobenzoic acid (1.5 eq, 0.15 mmol) in anhydrous DCM. Add DIPEA (4 eq, 0.4 mmol). Note: Using the Boc protecting group for the amine is common in this strategy to allow for orthogonal deprotection schemes later in the synthesis.

  • Resin Loading: Drain the DCM from the swollen resin. Immediately add the building block/DIPEA solution to the resin. Agitate the slurry at room temperature for 2-4 hours.

  • Capping: To cap any remaining reactive trityl chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[3]

  • Washing: Drain the capping solution. Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under a high vacuum. The resin-bound building block is now ready for the removal of the N-terminal Boc group (e.g., with 20-50% TFA in DCM) and subsequent chain elongation.

Cleavage and Deprotection

The final step in solid-phase synthesis is the cleavage of the synthesized molecule from the resin, which typically occurs concurrently with the removal of acid-labile side-chain protecting groups.[7][8]

Diagram: General Cleavage Process

G PeptideResin Peptidyl-Resin (Dried) Reaction React at RT (1.5 - 3 hours) PeptideResin->Reaction CleavageCocktail Cleavage Cocktail (e.g., TFA/TIS/H₂O) CleavageCocktail->Reaction Filter Filter to separate resin beads Reaction->Filter Precipitate Precipitate crude product in cold Diethyl Ether Filter->Precipitate Centrifuge Centrifuge & Decant Precipitate->Centrifuge Dry Dry crude product (under N₂ or vacuum) Centrifuge->Dry Purify Purify via HPLC Dry->Purify

Sources

Application Note: Strategies for High-Sensitivity Enantiomeric Purity Analysis of Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical purity of amino acids is a critical quality attribute in the development of peptide therapeutics and pharmaceutical intermediates. The presence of D-amino acids—even at trace levels—can induce toxicity, alter potency, or trigger immunogenic responses. This guide provides a comprehensive technical workflow for analyzing chiral amino acids, contrasting Direct Analysis (Crown Ether Chiral Stationary Phases) and Indirect Analysis (Automated Pre-column Derivatization).

Regulatory & Scientific Context

The Imperative of Chirality

Since the FDA’s 1992 Policy Statement for the Development of New Stereoisomeric Drugs, regulators treat enantiomers as distinct chemical entities.[1] For peptide drugs, the incorporation of a D-amino acid impurity during synthesis (racemization) can lead to " diastereomeric impurities" in the final drug product, which are notoriously difficult to purify downstream.

Key Regulatory Thresholds:

  • Starting Materials: Enantiomeric excess (

    
    ) typically required > 99.5%.
    
  • Finished Product: Stereochemical purity often requires limits of detection (LOD)

    
    .
    

Strategic Method Selection

Choosing the correct analytical route is determined by the analyte's structure (primary vs. secondary amine) and the required sensitivity.

Decision Matrix: Direct vs. Indirect Analysis

MethodSelection Start Start: Analyze Amino Acid Sample CheckAmine Amine Structure? Start->CheckAmine Secondary Secondary Amine (e.g., Proline) CheckAmine->Secondary Cyclic/Sec Primary Primary Amine (Most AA) CheckAmine->Primary Primary (-NH2) MethodC Alternative: Marfey's Reagent (For Proline/MS detection) Secondary->MethodC Sensitivity Sensitivity Required? Primary->Sensitivity HighSens Trace/Biological Matrix (Fluorescence Req.) Sensitivity->HighSens High (<0.1%) StdSens Raw Material QC (UV Sufficient) Sensitivity->StdSens Standard (>0.5%) MethodB METHOD B: Indirect Analysis (OPA-NAC Derivatization) HighSens->MethodB MethodA METHOD A: Direct Analysis (Crown Ether CSP) StdSens->MethodA

Figure 1: Decision tree for selecting the optimal chiral analysis workflow. Note that Crown Ether columns cannot separate secondary amines like Proline.

METHOD A: Direct Analysis (Crown Ether CSP)

Best for: Raw material purity testing, underivatized samples, non-UV active amino acids (if using RI/ELSD).

Mechanism of Action

This method utilizes a Chiral Stationary Phase (CSP) containing a chiral crown ether (typically 3,3’-diphenyl-1,1’-binaphthyl-20-crown-6).[2]

  • Host-Guest Complexation: The crown ether forms a host-guest complex with the ammonium ion (

    
    ) of the amino acid.
    
  • The "Tripod" Binding: The three hydrogens of the ammonium group hydrogen bond with the oxygens in the crown ether ring.

  • Steric Discrimination: The chiral barrier (binaphthyl group) prevents the "wrong" enantiomer from fitting deeply into the cavity, reducing its retention.

Protocol: CROWNPAK CR-I(+)

Note: The CR-I(+) column typically elutes D-enantiomers first (


).

Materials:

  • Column: Daicel CROWNPAK CR-I(+) (

    
     mm, 5 µm).[3]
    
  • Mobile Phase: Aqueous Perchloric Acid (

    
    ).[4][5]
    

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Prepare pH 1.5 Perchloric Acid: Add

      
       of 70% 
      
      
      
      to 1 L ultrapure water.
    • Why Perchloric Acid? It has low UV absorption and provides the specific counter-ion effect needed to stabilize the ammonium-crown complex.

    • Organic Modifier: For hydrophobic amino acids (Phe, Trp), add Acetonitrile (ACN) up to 15% (v/v). Do not exceed 20% to avoid precipitating the buffer or reducing chiral recognition.

  • Sample Preparation:

    • Dissolve sample in Mobile Phase (pH 1.5).

    • Concentration: 1–5 mg/mL.

    • Critical: The sample must be acidic to ensure the amine is protonated (

      
      ).[6] Neutral amines will not bind.
      
  • LC Parameters:

    • Flow Rate: 0.4 mL/min (Lower flow improves resolution).

    • Temperature:

      
      .
      
      • Insight: Lower temperatures significantly increase resolution (

        
        ) by stabilizing the hydrogen bond complex, though they increase backpressure.
        
    • Detection: UV 200–210 nm (or RI for non-chromophoric AAs).

Data Summary (Typical Elution):

Amino AcidMobile PhaseTemp (

)
Alpha (

)
Elution Order
AlaninepH 1.5

251.45D / L
PhenylalaninepH 1.5 / 15% MeOH251.62D / L
MethioninepH 1.5

251.55D / L
Proline N/A N/A 1.0 No Separation

METHOD B: Indirect Analysis (OPA-NAC Derivatization)

Best for: High-sensitivity impurity analysis (0.01% D-AA), biological matrices, automated QC.

Mechanism of Action

This is an Indirect method. The achiral amino acid reacts with a chiral reagent to form two diastereomers .

  • Reagents: o-Phthalaldehyde (OPA) + N-Acetyl-L-Cysteine (NAC).

  • Reaction:

    
    
    
    
    
  • Separation: Diastereomers have different physical properties and can be separated on a standard achiral C18 column.

Protocol: Automated In-Needle Derivatization

Reagents:

  • Borate Buffer: 0.4 M, pH 10.2 (High pH required for nucleophilic attack).

  • OPA/NAC Reagent: 10 mg OPA + 10 mg NAC in 1 mL Methanol/Borate buffer.

  • Stop Solution: 0.1% Phosphoric acid (optional, if doing offline).

Step-by-Step Workflow:

  • Instrument Setup (Autosampler Program):

    • Step 1: Draw 2.0 µL Borate Buffer.

    • Step 2: Draw 0.5 µL Sample.[7]

    • Step 3: Draw 0.5 µL OPA/NAC Reagent.

    • Step 4: Mix in needle (pump 3x).

    • Step 5: Wait 1.0 min (Reaction is instantaneous but requires mixing).

    • Step 6: Inject.[8]

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18,

      
       mm, 3.5 µm).
      
    • Mobile Phase A: 10 mM

      
      , pH 7.2.
      
    • Mobile Phase B: 50:50 Acetonitrile:Methanol.

    • Gradient: 0% B to 40% B over 20 mins.

    • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Reaction Pathway Diagram:

Derivatization OPA OPA Reagent Complex Isoindole Formation OPA->Complex NAC Chiral Thiol (L-NAC) NAC->Complex Sample Racemic Sample (D/L Amino Acid) Sample->Complex LL L-L Diastereomer (Elutes Early) Complex->LL L-AA reacts DL D-L Diastereomer (Elutes Late) Complex->DL D-AA reacts

Figure 2: Reaction pathway for OPA-NAC derivatization. The resulting diastereomers are separated on an achiral C18 column.

Critical Considerations
  • Elution Order: Typically, the L-L diastereomer elutes before the D-L diastereomer on C18 columns, but this must be validated for every specific amino acid.

  • Stability: OPA derivatives are unstable. They degrade within minutes. Automated in-needle derivatization is mandatory for reproducible quantification.

Troubleshooting & Validation

IssueProbable CauseCorrective Action
Low Resolution (Method A) Temperature too highCool column to 10–15°C.
No Retention (Method A) pH too highEnsure Mobile Phase pH < 2.0. Amine must be protonated.
Low Sensitivity (Method B) Reagent oxidationOPA/NAC oxidizes rapidly. Prepare fresh daily or store under

.
Peak Tailing (Method B) pH MismatchEnsure sample buffer (pH 10) is overwhelmed by mobile phase buffer.
Ghost Peaks CarryoverOPA derivatives are "sticky." Use a needle wash with high organic content (50% ACN).

References

  • FDA Policy Statement (1992). "FDA's Policy Statement for the Development of New Stereoisomeric Drugs."[1][9][10][11] Chirality, 4(5), 338-340.[9]

  • Daicel Chiral Technologies. "Instruction Manual for CROWNPAK CR-I(+) and CR-I(-)." Chiral Technologies Application Notes.

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids, 27, 231–247.[12]

  • Bückner, H., et al. (1995). "Automated enantioseparation of amino acids by derivatization with o-phthaldialdehyde and N-acylated cysteines." Journal of Chromatography A, 711(2), 201-215.

  • Regis Technologies. "Crown-Ether Chiral Stationary Phases Application Guide."

Sources

Application Note: Development of (S)-4-(1-aminoethyl)-2-fluorobenzoic Acid as a PET Imaging Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development workflow for (S)-4-(1-aminoethyl)-2-fluorobenzoic acid (herein referred to as (S)-AEFBA ) as a candidate for Positron Emission Tomography (PET).

While structurally related to the widely used prosthetic group [¹⁸F]SFB (N-succinimidyl-4-[¹⁸F]fluorobenzoate), (S)-AEFBA possesses a unique chiral 1-aminoethyl moiety. This structural feature positions it as a dual-purpose candidate:

  • Biomimetic Tracer: A rigidified analogue of γ-amino acids or extended phenylalanine mimics, potentially targeting amino acid transporters (e.g., System L, System A) upregulated in oncology.

  • Chiral Prosthetic Group: A bifunctional linker allowing site-specific ¹⁸F-labeling of peptides or small molecules while introducing a chiral center to modulate pharmacokinetics.

This guide provides a self-validating protocol for the nucleophilic radiofluorination , enantiomeric purity verification , and biological validation of -AEFBA.

Chemical Strategy & Retrosynthesis

The primary challenge in synthesizing -AEFBA is introducing the fluorine-18 isotope at the ortho position to the carboxylic acid while maintaining the integrity of the chiral center at the benzylic position.

Reaction Mechanism

We utilize Nucleophilic Aromatic Substitution (


) . The carboxylic acid (protected as an ester) at position 1 acts as the electron-withdrawing group (EWG) to activate the leaving group at position 2.
  • Target: -AEFBA

  • Precursor: (S)-tert-butyl 4-(1-(N-(tert-butoxycarbonyl)amino)ethyl)-2-nitrobenzoate (or the corresponding trimethylammonium triflate salt).

  • Leaving Group: Nitro (

    
    ) or Trimethylammonium (
    
    
    
    ). Note: The nitro group is preferred for ortho-substitution stability.
  • Protecting Groups: tert-Butyl ester (for COOH) and Boc (for

    
    ) are selected for concomitant acidic deprotection.
    
Synthesis Pathway Diagram

Radiosynthesis Precursor Precursor (S)-Boc-Aminoethyl-2-Nitrobenzoate Intermediate [18F]Intermediate (S_NAr Reaction) Precursor->Intermediate DMSO, 130°C, 10 min F18 [18F]Fluoride (K2.2.2/K2CO3) F18->Precursor Azeotropic Drying Deprotection Hydrolysis (HCl/Heat) Intermediate->Deprotection 4N HCl, 100°C, 5 min Final Final Tracer [18F](S)-AEFBA Deprotection->Final HPLC Purification

Caption: Figure 1: One-pot, two-step radiosynthesis of -AEFBA via nucleophilic aromatic substitution.

Experimental Protocols

Automated Radiosynthesis (General Module)

Equipment: GE TRACERlab FX2 N, IBA Synthera, or equivalent.

Reagents:

  • [¹⁸F]Fluoride: Produced via ¹⁸O(p,n)¹⁸F reaction.

  • Phase Transfer Catalyst: Kryptofix 2.2.2 (15 mg) +

    
     (3 mg) in 
    
    
    
    .
  • Precursor: 5–10 mg of (S)-precursor (Nitro-ester) in 1 mL anhydrous DMSO.

  • Acid: 4N HCl.

  • Buffer: 0.5 M Sodium Acetate (for HPLC neutralization).

Step-by-Step Protocol:

  • Trapping & Elution: Trap [¹⁸F]fluoride on a QMA carbonate cartridge. Elute with Kryptofix/

    
     solution into the reactor.
    
  • Drying: Azeotropic distillation with acetonitrile (95°C, vacuum, helium flow) x 2 to remove water. Critical: Moisture inhibits the

    
     reaction.
    
  • Labeling: Add Precursor solution. Heat to 130°C for 10 minutes .

    • Why 130°C? Ortho-substitution is sterically hindered and electronically less favorable than para-substitution; higher energy is required compared to standard [¹⁸F]SFB synthesis.

  • Deprotection: Cool to 50°C. Add 1 mL 4N HCl. Heat to 100°C for 5-8 minutes . This removes both the tert-butyl ester and the Boc group.

  • Purification: Cool to 40°C. Dilute with mobile phase (or water). Inject onto semi-prep HPLC.

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18(2), 250x10mm).

    • Mobile Phase: 10% Ethanol / 90% Sodium Phosphate Buffer (pH 3.0) isocratic. Note: Acidic pH keeps the amine protonated and the acid protonated/neutral, improving retention shape.

  • Formulation: Collect product peak, dilute with water, pass through C18 Sep-Pak (trapping), wash with water, elute with ethanol (1 mL) + saline (9 mL). Sterile filter (0.22 µm).

Quality Control (QC) & Validation

Self-Validating System: The QC must prove identity, purity, and chirality.

TestMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC (Rad detector)> 95%
Chemical Purity Analytical HPLC (UV 254 nm)No significant impurities
Enantiomeric Purity Chiral HPLC (e.g., Chiralpak AD-RH)> 98% ee (S-isomer)
pH pH Strip4.5 – 7.5
Residual Solvents GCDMSO < 5000 ppm, MeCN < 410 ppm
Molar Activity Derived from HPLC mass peak> 10 GBq/µmol

Critical Note on Chirality: The benzylic amine is susceptible to racemization under harsh basic conditions. The use of acidic deprotection minimizes this risk. The Chiral HPLC step is non-negotiable to validate that the (S)-configuration is maintained.

Biological Validation Workflow

Once synthesized, the tracer must be evaluated for its intended mechanism. If targeting amino acid transport, specific competitive inhibition assays are required.

In Vitro Transport Assays

Cell Lines: PC-3 (Prostate), U87 (Glioma), or MCF-7 (Breast). Control: [¹⁴C]Leucine or [³H]Phenylalanine.

Protocol:

  • Incubate cells with -AEFBA (37 kBq/mL) in HBSS buffer.

  • Time Course: Measure uptake at 5, 15, 30, 60 min.

  • Blocking Studies (Mechanism Check):

    • System L Block: Add 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH).

    • System A Block: Add MeAIB.

    • Self-Block: Add cold (S)-AEFBA (1 mM).

    • Interpretation: If BCH blocks uptake but MeAIB does not, the mechanism is System L (LAT1) mediated.

Preclinical Imaging Diagram

BioValidation Tracer [18F](S)-AEFBA Formulated Animal Tumor-Bearing Mice (e.g., U87 Xenograft) Tracer->Animal IV Injection (Tail Vein) MicroPET MicroPET/CT Scan Dynamic (0-60 min) Animal->MicroPET Imaging Biodistribution Ex Vivo Biodistribution (Organ Counting) Animal->Biodistribution Post-Scan Dissection Analysis Image Analysis (SUVmax, Tumor:Muscle) MicroPET->Analysis Quantification Analysis->Biodistribution Correlation Check

Caption: Figure 2: Preclinical validation workflow for -AEFBA in tumor-bearing rodent models.

Troubleshooting & Optimization

  • Low Yield (<5%):

    • Cause: Inefficient nucleophilic substitution at the ortho-position.

    • Fix: Increase reaction temperature to 140°C or switch leaving group from Nitro to Trimethylammonium triflate (more reactive, but less stable precursor).

  • Racemization:

    • Cause: Excessive base (

      
      ) or prolonged heating.
      
    • Fix: Use Tetrabutylammonium bicarbonate (TBAB) instead of K2.2.2/K2CO3 to maintain a milder pH profile during fluorination.

  • Defluorination (Bone Uptake):

    • Observation: High signal in joints/spine in MicroPET.

    • Cause: Metabolic instability releasing free [¹⁸F]fluoride.

    • Insight: The C-F bond on the benzoic acid ring is generally stable. If defluorination occurs, it suggests oxidative metabolism. (S)-AEFBA is expected to be stable, but this must be verified.

References

  • Vaidyanathan, G., & Zalutsky, M. R. (1994).[1] Improved synthesis of N-succinimidyl 4-[18F]fluorobenzoate and its application to the labeling of a monoclonal antibody fragment.[1][2] Bioconjugate Chemistry, 5(4), 352–356.[1] Link(Foundational chemistry for fluorobenzoic acid labeling).

  • McConathy, J., et al. (2010). Click Synthesis and Biologic Evaluation of (R)- and (S)-2-Amino-3-[1-(2-[18F]Fluoroethyl)-1H-[1,2,3]Triazol-4-yl]Propanoic Acid for Brain Tumor Imaging.[3] Molecular Imaging, 9(4). Link(Validation of chiral amino acid tracers).

  • Advanced ChemBlocks Inc. (2023). Product Specification: this compound hydrochloride.[4] Catalog ID: W172815. Link(Source of cold standard structure).

  • Krasikova, R. N. (2007). Synthesis of [18F]fluorine-labeled amino acids for PET. Chemistry of Heterocyclic Compounds, 43, 1403–1415. Link(Review of nucleophilic substitution strategies for amino acids).

  • Laverman, P., et al. (2012). Fluorine-18 labeled amino acids for oncological imaging.[5][6][7] European Journal of Nuclear Medicine and Molecular Imaging, 39, 79–90. Link(Biological context for System L transport tracers).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of (S)-4-(1-aminoethyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid presents a classic challenge in medicinal chemistry: installing a chiral amine alpha to an electron-deficient aromatic ring while managing a zwitterionic workup.

Low yields in this workflow typically stem from three "silent killers":

  • Incomplete Imine Formation: The electron-withdrawing 2-fluoro group deactivates the ketone carbonyl, making condensation sluggish.

  • Erosion of Diastereoselectivity (dr): Improper temperature control during the reduction step.

  • Isoelectric Loss: Significant product loss during aqueous extraction due to the molecule's zwitterionic nature (Amino Acid).

This guide prioritizes the Ellman Auxiliary ((S)-tert-butanesulfinamide) route, as it offers the highest reliability for gram-to-kilogram scale synthesis compared to enzymatic resolution or classical crystallization.

Part 1: The Synthetic Workflow (Ellman Route)

We recommend the Ester-First Strategy . Attempting this chemistry directly on the free benzoic acid is prone to failure because the carboxylic acid interferes with the Titanium(IV) Lewis acid required for imine formation.

Validated Pathway
  • Esterification: Convert 4-acetyl-2-fluorobenzoic acid to its Methyl Ester.

  • Condensation: Methyl ester + (S)-tert-butanesulfinamide + Ti(OEt)₄.

  • Asymmetric Reduction: Imine + NaBH₄ (or L-Selectride).

  • Global Deprotection: Acid hydrolysis (cleaves sulfinyl + ester).

G Start Start: 4-acetyl-2-fluorobenzoic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Protect COOH Step2 Step 2: Ellman Condensation ((S)-tBu-Sulfinamide, Ti(OEt)4) Step1->Step2 Activate Carbonyl Step3 Step 3: Diastereoselective Reduction (NaBH4 vs L-Selectride) Step2->Step3 Set Chiral Center Step4 Step 4: Hydrolysis & Deprotection (HCl, then adjust pH) Step3->Step4 Cleave Auxiliary Final Target: this compound Step4->Final Isolate Zwitterion

Figure 1: The Ester-First Ellman Strategy avoids Lewis Acid quenching by the carboxylic acid.

Part 2: Troubleshooting & Optimization (Q&A)

Module A: Imine Condensation Failures

User Issue: "I am seeing <50% conversion of the ketone to the sulfinyl imine, even after 24 hours."

Root Cause: The ortho-fluorine atom is electron-withdrawing, which theoretically should activate the ketone. However, it also introduces steric bulk and potential chelation effects. The primary culprit is usually moisture deactivating the Titanium(IV) ethoxide.

Protocol Adjustment:

  • Stoichiometry: Increase Ti(OEt)₄ to 4.0 equivalents . It acts as both a Lewis Acid catalyst and a water scavenger.[1]

  • Temperature: Do not run at Room Temperature (RT). Reflux in THF (65°C) or Toluene (110°C) is mandatory for electron-deficient/sterically hindered ketones.

  • Reagent Quality: Ensure your Ti(OEt)₄ is a clear, slightly yellow liquid. If it is cloudy or contains white solids (TiO₂), it is hydrolyzed and useless.

Module B: Fixing Low Enantiomeric Excess (ee)

User Issue: "My final product has an ee of only 70-80%. I expected >98%."

Root Cause: The stereocenter is set during the reduction of the C=N bond. High temperatures or the wrong reductant allow the hydride to attack from the non-preferred face.

Optimization Strategy (The Screen): The 2-fluoro substituent can alter the "chair-like" transition state via chelation. You must screen these two conditions:

ParameterCondition A (Standard)Condition B (Chelation Control)
Reductant NaBH₄ (Sodium Borohydride)L-Selectride (Lithium tri-sec-butylborohydride)
Solvent THF / MeOH (98:2)Pure THF (Anhydrous)
Temp -48°C to -20°C-78°C (Strict control)
Mechanism Intra-molecular deliverySteric-controlled delivery
Typical Outcome Favors (S,S) diastereomerFavors (S,R) diastereomer

Technical Note: Monitor the intermediate sulfinamide diastereomeric ratio (dr) via HPLC before hydrolysis. If dr is <95:5, recrystallize the sulfinamide intermediate from EtOAc/Hexanes before proceeding to the final step.

Module C: The "Missing Mass" (Isolation)

User Issue: "The reaction looks clean on LCMS, but after aqueous workup, I recover almost nothing. Where did it go?"

Root Cause: You are trying to extract a Zwitterion (Amino Acid). At pH 1-2 (Acidic workup), the amine is protonated (


) and water-soluble.
At pH 10-12 (Basic workup), the carboxylic acid is deprotonated (

) and water-soluble. Standard extraction (DCM/Water) will leave your product in the aqueous layer.

The Fix: Isoelectric Precipitation (pI) Do not extract. Precipitate.

  • Hydrolysis: Perform your HCl deprotection. You now have the amine-HCl salt of the benzoic acid.

  • Concentration: Remove organic solvents (THF/MeOH) under vacuum. You are left with an aqueous acidic solution.[2]

  • pH Adjustment: Slowly add 2N NaOH or saturated NaHCO₃ while monitoring pH with a calibrated meter.

  • Target pH: The calculated pI of this molecule is approximately 5.5 - 6.5 .

    • As you approach pH 6, the solution will become cloudy.

    • Stop exactly at the pI.

    • Cool to 4°C for 4 hours.

    • Filter the white solid. This is your pure zwitterion.

Part 3: Advanced Troubleshooting Decision Tree

Use this logic flow to diagnose specific yield losses in your current batch.

Troubleshooting Problem Start: Low Overall Yield CheckLCMS Check LCMS of Crude Reaction Problem->CheckLCMS Conversion Is SM (Ketone) remaining? CheckLCMS->Conversion YesConv Yes: Incomplete Condensation Conversion->YesConv Yes NoConv No: Conversion is Full Conversion->NoConv No FixConv Action: Increase Ti(OEt)4 to 4eq Increase Temp to 90°C YesConv->FixConv CheckWorkup Check Aqueous Layer (Is product lost in water?) NoConv->CheckWorkup YesWater Yes: Product in Water CheckWorkup->YesWater Yes NoWater No: Product Decomposed CheckWorkup->NoWater No FixWater Action: Do NOT extract. Adjust pH to 6.0 (pI) Precipitate & Filter YesWater->FixWater FixStab Action: Check Deprotection Conditions. Avoid strong heat with HCl. NoWater->FixStab

Figure 2: Diagnostic logic for isolating the source of yield loss.

Part 4: Alternative Biocatalytic Route (Scale-Up)

If chemical synthesis fails to meet diastereoselectivity requirements (>99% ee) or if scaling to >1kg, transition to Transaminases (ATA) .

  • Substrate: Methyl 4-acetyl-2-fluorobenzoate.

  • Enzyme: (S)-Selective Transaminase (e.g., Codexis or Johnson Matthey screening kits).

  • Amine Donor: Isopropylamine (1M).

  • Cofactor: PLP (Pyridoxal-5'-phosphate).

  • Advantage: Eliminates the need for Ti(OEt)₄ and cryogenic reduction.

  • Challenge: The 2-fluoro group can inhibit wild-type enzymes; evolution/screening of variants is required.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines with the tert-Butanesulfinamide Auxiliary". Accounts of Chemical Research, 35(11), 984–995. Grounding: Establishes the core mechanism of the Ti(OEt)4 condensation and reduction stereocontrol.

  • Liu, G.; Cogan, D. A.; Ellman, J. A. (1997).[3] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines". Journal of the American Chemical Society, 119(41), 9913–9914. Grounding: Validates the initial methodology for asymmetric induction.

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates". Angewandte Chemie International Edition, 43(7), 788-824. Grounding: Supports the discussion on isoelectric point isolation and industrial scalability of amino acid derivatives.

  • Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide". Chemical Reviews, 110(6), 3600–3740. Grounding: Comprehensive review covering troubleshooting of hindered ketones and fluorinated substrates.

Sources

Troubleshooting low enantioselectivity in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 8492-EE Subject: Troubleshooting Low Enantioselectivity (ee) Status: Open Support Tier: Senior Application Scientist

Welcome to the Support Center

You are likely here because your enantiomeric excess (ee) is lower than expected, or you are struggling to reproduce a reported value. In asymmetric catalysis, low selectivity is rarely a random error; it is a symptom of a competing pathway.

This guide moves beyond basic "screen more ligands" advice. We will treat your reaction as a system of competing rates (


 vs. 

), identifying exactly where the selectivity leak is occurring.

Tier 1: Rapid Diagnostics (The "Is it plugged in?" Phase)

Before optimizing ligands, you must rule out the three most common "silent killers" of enantioselectivity.

Q1: Is my reaction actually running on the chiral catalyst?

The Issue: "Contamination Catalysis." Trace metal impurities in your reagents (Fe, Cu, Ni, Pd) can catalyze a background racemic reaction that outcompetes your chiral catalyst.

  • Diagnostic: Run the reaction without your chiral catalyst but with all other reagents (substrates, additives, bases).

  • Success Metric: 0% conversion. If you see product formation, your background reaction is diluting your ee.

  • Common Culprits:

    • Sodium Hydride (NaH): Often contains ~5% NaOH, which can trigger racemic background pathways.

    • Iron/Copper traces: Found in commercially available "99%" reagents.

Q2: Is the product racemizing after it forms?

The Issue: The catalyst did its job, but the product is chemically labile.

  • Diagnostic: Take a sample of enantiopure product (or a high-ee sample) and expose it to the exact reaction conditions (catalyst, additives, solvent, temperature) for the standard reaction time.

  • Success Metric: The ee remains constant. If ee drops, you have product racemization (e.g., via enolization or retro-aldol pathways).

Q3: Is the uncatalyzed background reaction too fast?

The Issue: The chiral catalyst (


) is not fast enough to outrun the thermal, uncatalyzed pathway (

).
  • The Math: Observed

    
    .
    
  • Diagnostic: Compare the initial rates of the catalyzed vs. uncatalyzed reaction.

  • Visual Guide:

TroubleshootingFlow Start Start: Low ee Observed CheckBackground Run Reaction WITHOUT Catalyst Start->CheckBackground Conversion Is there Product Conversion? CheckBackground->Conversion RacemicPath Issue: Background Reaction Diluting Selectivity Conversion->RacemicPath Yes (>5%) CheckRacemization Expose Pure Product to Reaction Conditions Conversion->CheckRacemization No EeDrop Does ee Drop? CheckRacemization->EeDrop ProductUnstable Issue: Product Racemization (Thermodynamic Instability) EeDrop->ProductUnstable Yes AnalyzeMech Proceed to Tier 2: Parameter Optimization EeDrop->AnalyzeMech No

Figure 1: Decision tree for initial low-ee diagnosis. Ruling out background activity and product instability is the prerequisite for mechanistic optimization.

Tier 2: Parameter Optimization (The "Settings" Phase)

Once you confirm the reaction is chemically sound, we optimize the environment.

Q4: Is "colder" always "better"? (The Isoinversion Principle)

The Myth: Lowering temperature always increases ee. The Reality: Not if your reaction is entropy-driven. The relationship between enantioselectivity (


) and temperature (

) is not always linear.
  • Isoinversion Temperature (

    
    ):  The temperature at which there is no selectivity (
    
    
    
    ).
  • Mechanism:

    • If

      
       and 
      
      
      
      have the same sign, there exists a temperature where they cancel out. Crossing this threshold inverts the major enantiomer [1].[1]
  • Action: Screen temperatures above and below RT. Do not assume -78°C is optimal.

Q5: How does solvent choice affect the Transition State (TS)?

The Issue: Solvents are not just diluents; they determine the "tightness" of the catalyst-substrate ion pair.

Solvent ClassDielectric Constant (

)
Effect on Ion PairingRecommended For
Non-Polar (Toluene, Hexane)Low (< 2.5)Tight Ion Pairs: Catalyst and substrate are closely bound. Often maximizes chiral communication.Ion-pairing catalysis (e.g., Chiral Phosphoric Acids).
Polar Aprotic (DMF, DMSO)High (> 30)Loose Ion Pairs: Solvates ions, separating the chiral counterion from the active center. Can lower ee.Reactions requiring high solubility of polar salts.
Chlorinated (DCM, CHCl3)Moderate (~4-9)Balanced: Good solubility, moderate ion pairing.General Lewis Acid catalysis.
Ethereal (THF, Et2O)Low-Mod (~4-7)Coordinating: Oxygen can compete for open coordination sites on metal catalysts, altering the TS geometry.Organometallics (Grignard, Zincates).

Tier 3: Advanced Mechanistic Debugging (The "Deep Dive")

If Tier 1 and 2 fail, you are likely dealing with complex catalyst aggregation.

Q6: What are Non-Linear Effects (NLE)?

The Concept: In an ideal world, the ee of the product (


) is linearly proportional to the ee of the catalyst (

).
  • Linear: 50% ee catalyst

    
     50% of the max possible product ee.
    
  • Non-Linear: 50% ee catalyst

    
     90% product ee (Positive NLE) or 10% product ee (Negative NLE).
    

Why it matters: NLEs indicate the presence of catalyst aggregates (dimers, trimers) in equilibrium with the monomer [2].

  • (+) NLE (Asymmetric Amplification): The heterochiral dimer (R,S-dimer) is more stable and less active than the homochiral dimer (R,R-dimer). This "sequesters" the minor enantiomer of the ligand into an inactive "sink," leaving the active species highly enriched.

  • (-) NLE (Asymmetric Depletion): The heterochiral aggregate is more active than the homochiral one, but it is less selective (or racemic).

Protocol: Determining Non-Linear Effects
  • Prepare Catalysts: Mix enantiopure (R)-ligand and (S)-ligand to create catalysts with varying

    
     (e.g., 0%, 20%, 50%, 80%, 100%).
    
  • Run Reactions: Perform the standard reaction with each mixture.

  • Plot Data: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).

NLE_Plot start y_end ee Product start->y_end x_end ee Catalyst start->x_end pos_nle_1 start->pos_nle_1 neg_nle_1 start->neg_nle_1 linear_start linear_end linear_start->linear_end Linear (Monomer) pos_nle_2 pos_nle_1->pos_nle_2 pos_nle_3 pos_nle_2->pos_nle_3 (+) NLE (Amplification) neg_nle_2 neg_nle_1->neg_nle_2 neg_nle_3 neg_nle_2->neg_nle_3 (-) NLE (Depletion)

Figure 2: Interpretation of NLE plots. (+) NLE suggests inactive heterochiral aggregates (reservoir effect).[2] (-) NLE suggests highly active but non-selective heterochiral species.

Experimental Protocols

Protocol A: Assessing Background Reaction Contribution

Use this to quantify how much the uncatalyzed pathway is hurting your ee.

  • Setup: Prepare two reaction vials.

    • Vial A: Standard conditions (Catalyst + Substrate + Reagents).

    • Vial B: Control (Substrate + Reagents + No Catalyst ).

  • Sampling: Take aliquots from both vials at

    
     minutes.
    
  • Analysis: Measure conversion by GC/HPLC/NMR.

  • Calculation:

    • Calculate initial rates:

      
       (Vial A) and 
      
      
      
      (Vial B).
    • If

      
      , the background reaction is significant.
      
  • Remediation:

    • Lower the temperature (uncatalyzed rates often drop faster than catalyzed rates).

    • Slowly add the reagent that triggers the background reaction (syringe pump addition) to keep its concentration low.

Protocol B: The "Same Excess" Experiment (Kinetics)

Use this to detect catalyst deactivation or product inhibition [3].

  • Run 1 (Standard): [Substrate] = 0.1 M, [Catalyst] = 10 mol%.

  • Run 2 (Same Excess): [Substrate] = 0.05 M, [Catalyst] = 10 mol% (based on 0.1 M scale).

    • Note: In Run 2, we simulate the reaction starting at 50% conversion of Run 1.

  • Compare: Overlay the conversion vs. time curves (time-shifted for Run 2).

    • Overlay Matches: Catalyst is robust.

    • Run 2 is Faster: Product inhibition is occurring in Run 1.

    • Run 2 is Slower: Catalyst deactivation (death) is occurring.

References

  • Buschmann, H., Thede, R., & Fuchs, D. (2000). Isoinversion Temperature in Asymmetric Synthesis.

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[3] Nonlinear Effects in Asymmetric Catalysis.

  • Blackmond, D. G. (2005). Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[4]

  • Soai, K., et al. (2017). Reversal of Enantioselectivity by Temperature in the Asymmetric Autocatalysis of Pyrimidyl Alkanol.

Sources

Optimizing solubility of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center with troubleshooting guides and FAQs for optimizing the solubility of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid in aqueous buffers.

Technical Support Center: this compound

A Senior Application Scientist's Guide to Solubility Optimization

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and formulation scientists who are working with this compound and encountering challenges with its aqueous solubility. As a zwitterionic molecule, its behavior in solution is highly dependent on pH. This guide provides in-depth explanations, troubleshooting workflows, and detailed protocols to help you achieve your desired concentrations in aqueous buffers.

Section 1: Understanding the Core Problem - The Role of Molecular Structure and pH

This section addresses the fundamental physicochemical properties of this compound that govern its solubility.

Q1: What are the key functional groups in this compound and how do they influence its solubility?

This compound possesses three key features that dictate its solubility:

  • A Carboxylic Acid Group (-COOH): This is an acidic functional group that can donate a proton to become a negatively charged carboxylate (-COO⁻).

  • An Amino Group (-NH₂): This is a basic functional group that can accept a proton to become a positively charged ammonium group (-NH₃⁺).

  • An Aromatic Ring with a Fluorine Atom: This part of the molecule is relatively nonpolar and contributes to its overall lipophilicity.

The presence of both an acidic and a basic group makes this compound amphoteric , meaning it can act as either an acid or a base. In aqueous solution, it primarily exists as a zwitterion (a neutral molecule with both a positive and a negative charge). This zwitterionic nature is the single most important factor controlling its pH-dependent solubility.[1][2]

Q2: What are the predicted pKa values and the isoelectric point (pI) of this molecule?

  • pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group is estimated to be in the range of 3.2 to 4.2 . This is based on values for 2-fluorobenzoic acid (pKa ≈ 3.46) and 4-fluorobenzoic acid (pKa ≈ 4.14).[4][5]

  • pKa₂ (Amino Group): The pKa of the primary amino group is estimated to be in the range of 9.0 to 10.0 , which is typical for protonated alkylamines.

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a simple amphoteric compound like this, the pI can be estimated by averaging the two pKa values:

  • pI ≈ (pKa₁ + pKa₂) / 2

Using the estimated pKa values, the pI is likely between 6.1 and 7.1 . It is at or near the pI that the compound is least soluble in water.[6]

Q3: How does the ionization state of the molecule change with pH?

The ionization state, and therefore the solubility, is directly controlled by the pH of the buffer relative to the pKa values.[3][7]

  • At Low pH (pH < pKa₁): Both the amino and carboxylic acid groups are protonated. The molecule carries a net positive charge (cationic form).

  • At Intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺). This is the zwitterionic form, which has a net charge of zero and generally exhibits the lowest aqueous solubility.[6][8]

  • At High pH (pH > pKa₂): The amino group is deprotonated (-NH₂) and the carboxylic acid is deprotonated (-COO⁻). The molecule carries a net negative charge (anionic form).

The relationship between these states is visualized below.

G cluster_low_ph Low pH (e.g., pH < 3) cluster_pi Isoelectric Point (pI) (e.g., pH ≈ 6-7) cluster_high_ph High pH (e.g., pH > 10) low_ph Cationic Form (Net Charge: +1) High Solubility pi Zwitterionic Form (Net Charge: 0) MINIMUM Solubility low_ph->pi Increase pH Deprotonate -COOH pi->low_ph Decrease pH Protonate -COO- high_ph Anionic Form (Net Charge: -1) High Solubility pi->high_ph Increase pH Deprotonate -NH3+ high_ph->pi Decrease pH Protonate -NH2

Caption: Ionization states of this compound vs. pH.

Section 2: Troubleshooting Low Solubility

This section provides direct answers and workflows for common solubility problems.

Q4: My compound is precipitating in my neutral buffer (e.g., PBS pH 7.4). Why is this happening and what should I do?

Precipitation at or near neutral pH is the most common issue for this compound.

  • Causality: As explained in Q2, the estimated isoelectric point (pI) of this molecule is likely between 6.1 and 7.1. A buffer at pH 7.4 is very close to the pI. At the pI, the net charge of the molecule is zero, minimizing its favorable interactions with polar water molecules and leading to aggregation and precipitation.[6]

  • Solution Workflow: The most effective strategy is to adjust the pH of your buffer away from the pI.[7] You have two primary options:

    • Acidic Conditions: Lower the pH to at least 2 units below the carboxylic acid pKa (i.e., pH < 2) to fully protonate the molecule into its highly soluble cationic form.

    • Basic Conditions: Raise the pH to at least 2 units above the amino group pKa (i.e., pH > 11) to fully deprotonate it into its highly soluble anionic form.

The troubleshooting workflow below illustrates the decision-making process.

G start Compound Precipitates in Buffer check_ph Is buffer pH near the estimated pI (6.1 - 7.1)? start->check_ph yes_pi Yes check_ph->yes_pi Yes no_pi No check_ph->no_pi No adjust_ph Adjust pH away from pI yes_pi->adjust_ph advanced Consider Advanced Options: - Co-solvents - Temperature Adjustment - Ionic Strength Modification no_pi->advanced acidic_path Option A: Decrease pH (e.g., to pH 2-3) adjust_ph->acidic_path basic_path Option B: Increase pH (e.g., to pH 10-11) adjust_ph->basic_path reassess Re-test Solubility acidic_path->reassess basic_path->reassess success Solubility Achieved reassess->success reassess->advanced Still Precipitating

Caption: Troubleshooting workflow for precipitation issues.

Q5: How do I create a pH-solubility profile for this compound?

A pH-solubility profile is essential for understanding your compound's behavior and selecting the right formulation conditions. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[9][10]

Experimental Protocol: pH-Solubility Profile via Shake-Flask Method

  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 10, 12). Ensure the buffer species do not interact with your compound.

  • Add Excess Compound: In separate vials for each buffer, add an excess amount of solid this compound. The solid should be clearly visible at the bottom.

  • Equilibrate: Tightly seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C). Allow them to equilibrate for at least 24-48 hours to ensure saturation is reached.[10]

  • Separate Solid from Supernatant: After equilibration, let the vials stand to allow the solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. For best results, centrifuge the samples and then filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).[10]

  • Quantify Concentration: Dilute the clear filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Measure Final pH: Measure the pH of the saturated solution to confirm it has not shifted during the experiment.

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the final measured pH on the x-axis. The resulting curve should be "U-shaped," with the lowest solubility at the isoelectric point.

Q6: What is the best pH range to maximize the solubility of this compound?

Based on its zwitterionic structure, the solubility will be maximized under either strongly acidic or strongly basic conditions.[3]

  • For maximum solubility of the cationic form: Use a buffer with a pH ≤ 2.5 .

  • For maximum solubility of the anionic form: Use a buffer with a pH ≥ 10.5 .

The choice between acidic or basic conditions often depends on the stability of the compound and the requirements of the downstream application (e.g., cell-based assays, animal studies).

Section 3: Advanced Solubility Enhancement Strategies

If pH adjustment alone is insufficient or not viable for your experiment, consider these alternative approaches.

Q7: Can I use co-solvents to improve solubility? If so, which ones are recommended?

Yes, water-miscible organic co-solvents can significantly increase the solubility of compounds by reducing the polarity of the solvent system.[11]

  • Mechanism: Co-solvents disrupt the hydrogen bonding network of water, making it more favorable for the nonpolar regions of your molecule to be solvated.

  • Recommended Co-solvents:

    • Polyethylene Glycols (e.g., PEG 300, PEG 400)

    • Propylene Glycol (PG)

    • Ethanol

    • Dimethyl Sulfoxide (DMSO)

  • Considerations: Start with low percentages (e.g., 5-10% v/v) and increase as needed. Be aware that high concentrations of organic solvents can be incompatible with many biological assays. Always run a vehicle control in your experiments.

Table 1: Common Co-solvents for Aqueous Formulations

Co-solvent Typical Starting Concentration Key Considerations
PEG 300/400 10 - 30% (v/v) Generally low toxicity, viscous.
Propylene Glycol 10 - 40% (v/v) Common pharmaceutical excipient.
Ethanol 5 - 20% (v/v) Can cause protein precipitation at high %.

| DMSO | 1 - 10% (v/v) | Potent solvent, but can have cellular effects. |

Q8: How does temperature affect the solubility of this compound?

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[12]

  • Application: Gently warming the buffer while dissolving the compound can help achieve a higher concentration. However, you must first confirm the thermal stability of the compound to avoid degradation.

  • Caution: Once the solution is cooled back to room temperature, it may become supersaturated and precipitate over time. This method is best for preparing a stock solution that will be used immediately.

Q9: What is the role of ionic strength and buffer composition?

The effect of salts on the solubility of a zwitterionic compound can be complex, leading to "salting-in" (solubility increase) or "salting-out" (solubility decrease) phenomena.[13]

  • Salting-in: At low salt concentrations, the added ions can shield the positive and negative charges on the zwitterion from each other, reducing intermolecular attraction and increasing solubility.

  • Salting-out: At high salt concentrations, the salt ions compete for water molecules needed for hydration, which can decrease the compound's solubility.[14]

The specific effect depends on the salt used and its concentration. If you are observing solubility issues, it may be worthwhile to test different buffers (e.g., phosphate vs. TRIS vs. citrate) or to vary the salt concentration of your buffer.

References

  • Is the solubility of amino acids affected by their pH levels? - Quora. (2024, April 6). Quora. Available at: [Link]

  • Kühnel, S., et al. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7219-7225. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1969). DigitalCommons@URI. Available at: [Link]

  • Li, S., et al. (2017). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics, 14(12), 4640-4649. Available at: [Link]

  • Salazar, A., et al. (2016). Overview of involvement of amino acids in mammalian cell culture. ResearchGate. Available at: [Link]

  • Tevis, D., & Drennen, J. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

  • Effect of pH on Protein Solubility - 660 Words | Report Example. (2022, May 29). IvyPanda. Available at: [Link]

  • Wan, K. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK, 3(4), 261-262. Available at: [Link]

  • Solubility Modifying Power of Zwitterionic Salts. (n.d.). Queen's University Belfast. Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Available at: [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. (n.d.). Available at: [Link]

  • Vraneš, M., et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. Angewandte Chemie International Edition, 57(11), 2992-2996. Available at: [Link]

  • Handbook of Solubility Data for Pharmaceuticals. (2009). ResearchGate. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2024, January 22). Raytor. Available at: [Link]

  • Wang, J., & Flanagan, D. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1083-1102. Available at: [Link]

  • Avdeef, A. (2020). Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET & DMPK, 8(3), 167-195. Available at: [Link]

  • Solubility-Modifying Power of Zwitterionic Salts. (2018, November 21). Advances in Engineering. Available at: [Link]

  • Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy. Available at: [Link]

  • Wang, C.-H., et al. (2022). Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. Molecules, 27(1), 195. Available at: [Link]

  • This compound hydrochloride. (n.d.). MySkinRecipes. Available at: [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). Available at: [Link]

  • 4-(1-Aminoethyl)benzoic acid. (n.d.). PubChem. Available at: [Link]

  • 2-Fluorobenzoic acid. (n.d.). Wikipedia. Available at: [Link]

  • 4-Fluorobenzoic acid. (n.d.). Wikipedia. Available at: [Link]

  • pKa Data Compiled by R. Williams. (n.d.). Available at: [Link]

Sources

Technical Guide: Stability & Handling of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Molecule: (S)-4-(1-aminoethyl)-2-fluorobenzoic acid CAS: 1391358-28-3 (often supplied as Hydrochloride salt) Functional Profile: Chiral benzylic amine, Fluorinated benzoic acid, Zwitterionic potential.[1]

This guide addresses the stability challenges of storing this compound in Dimethyl Sulfoxide (DMSO). While DMSO is the universal solvent for compound libraries, its hygroscopic nature and oxidative potential pose specific risks to chiral benzylic amines. This document details the mechanisms of degradation, troubleshooting steps, and validated protocols to maintain stock solution integrity.

Chemical Stability Mechanisms (The "Why")

To ensure data reproducibility, researchers must understand the three primary vectors of instability for this specific molecule in DMSO.

A. The Hygroscopicity-Solubility Paradox

DMSO is aggressively hygroscopic.[2][3] At 20°C and 80% relative humidity, pure DMSO can absorb up to 10% water by weight within 24 hours.

  • Impact: The target molecule is likely supplied as a hydrochloride salt. As DMSO absorbs atmospheric water, the solvent lattice changes. Water competes for hydrogen bonding, potentially forcing the molecule into a zwitterionic state (internal salt) which often has lower solubility in organic/aqueous mixtures than in pure DMSO, leading to "crashing out" (precipitation) upon thawing.

B. Oxidative Deamination

Primary amines are susceptible to oxidation. DMSO can act as a mild oxidant (similar to Swern oxidation conditions, though much slower without activators).

  • Impact: The benzylic position (C-H bond adjacent to the amine and aromatic ring) is activated. Over prolonged storage or exposure to light/air, the amine can oxidize to an imine or ketone (4-acetyl-2-fluorobenzoic acid), resulting in a yellow discoloration and loss of potency.

C. Racemization Risk

The chiral center is benzylic. While generally stable at neutral pH, the presence of trace aldehydes (impurities in low-grade DMSO) or basic conditions can facilitate proton abstraction at the benzylic carbon, leading to racemization and loss of enantiomeric excess (ee).

Visualizing the Degradation Pathways

The following diagram maps the causality between storage conditions and chemical failure modes.

G Stock DMSO Stock Solution This compound Hydrolysis Solvent Saturation (DMSO:H2O Complex) Stock->Hydrolysis Hygroscopicity Oxidation Oxidative Deamination (Benzylic C-H activation) Stock->Oxidation Radical Mechanism Air Atmospheric Moisture (H2O Ingress) Air->Hydrolysis O2 Dissolved Oxygen / Light O2->Oxidation FreezeThaw Repeated Freeze-Thaw Cycles Precip Precipitation (Concentration Drop) FreezeThaw->Precip Solubility Shock Agg Zwitterion Formation & Aggregation Hydrolysis->Agg Yellow Yellowing/Imine Formation (Purity Loss) Oxidation->Yellow Racem Racemization (Loss of Chiral Activity) Oxidation->Racem Via Imine Intermediate Agg->Precip

Caption: Causal pathways linking environmental stressors (red/yellow) to specific failure modes (black) for benzylic amines in DMSO.

Troubleshooting Common Issues

Use this guide to diagnose visible changes in your stock solution.

ObservationProbable CauseTechnical ExplanationCorrective Action
Solution turns yellow/orange Oxidative DegradationFormation of conjugated imines or N-oxides. Benzylic amines are prone to auto-oxidation in the presence of light and oxygen.Discard. The compound has chemically modified.[4][5] Check LC-MS for M+16 (N-oxide) or M-2 (Imine) peaks.
Precipitate forms after thawing Water Ingress / "Salting Out"DMSO absorbed water during previous openings. The compound (likely HCl salt) is less soluble in DMSO/Water mixtures than pure DMSO.Do not filter. Sonicate at 30°C for 10 mins. If it redissolves, use immediately. If not, discard.
Loss of biological potency RacemizationThe (S)-enantiomer has partially converted to the (R)-enantiomer. Common if the DMSO was basic or heated.Verify Chiral Purity. Run chiral HPLC. If ee < 95%, the biological data will be skewed.
Viscosity increase Polymerization / AggregationHigh concentration (>50mM) combined with water uptake can lead to supramolecular aggregation of zwitterions.Dilute. Lower stock concentration to 10mM for better long-term stability.

Validated Protocols

Protocol A: Preparation of Anhydrous Stock Solutions

Objective: Create a 10 mM stock solution with minimal water content.

  • Reagent Quality: Use Anhydrous DMSO (≥99.9%, water <0.005%) packaged in septum-sealed bottles. Do not use "squirt bottle" DMSO found on lab benches.

  • Environment: Work in a desiccated glove box or under a stream of dry nitrogen if possible.

  • Weighing: Weigh the solid this compound into a pre-weighed amber glass vial.

    • Note: Calculate mass based on the specific salt form (e.g., HCl), not the free base.

  • Dissolution:

    • Add the calculated volume of Anhydrous DMSO.[3]

    • Vortex for 30 seconds.

    • Sonicate for 5 minutes (ultrasonic bath) to ensure no micro-crystals remain.

  • Aliquotting (CRITICAL): Immediately dispense into single-use aliquots (e.g., 20 µL or 50 µL) in polypropylene PCR tubes or cryovials.

    • Why? Prevents freeze-thaw cycles.[3]

  • Storage: Seal tightly. Store at -20°C (short term < 3 months) or -80°C (long term).

Protocol B: Quality Control (QC) Check

Objective: Verify integrity before running expensive assays.

  • Frequency: Every 3 months or if visual changes occur.

  • Method: LC-MS (Reverse Phase).

    • Column: C18 (e.g., Waters XBridge).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Acidic pH prevents peak tailing of the amine.

    • Detection: UV (254 nm) and MS (ESI+).

  • Pass Criteria:

    • Purity > 95%.[1][6]

    • Single peak (no shoulder indicating hydrolysis/oxidation).

    • Mass matches parent ion (approx 183.18 Da for free base).

Frequently Asked Questions (FAQs)

Q: Can I store the stock solution at 4°C (Refrigerator)? A: No. Pure DMSO freezes at ~19°C. Storing at 4°C causes the solvent to freeze. However, it may freeze slowly or partially, leading to "cryoconcentration," where the solute is excluded from the crystal lattice and concentrates in liquid pockets, causing precipitation and heterogeneity. Always store frozen (-20°C/-80°C) or at controlled Room Temperature (only if using within 24-48 hours).

Q: My compound is supplied as the Hydrochloride (HCl) salt. Does this affect DMSO solubility? A: Yes, usually positively. The HCl salt disrupts the strong crystal lattice of the zwitterion, generally making it more soluble in polar solvents like DMSO. However, HCl salts are also more hygroscopic. You must be extra vigilant about sealing vials to prevent the stock from absorbing water and becoming a "syrup."

Q: How do I thaw the aliquots properly? A: Thaw at room temperature or in a 37°C water bath for 2-3 minutes. Vortex immediately after thawing. DMSO layers upon freezing; the top may be water-rich and the bottom solute-rich. Vortexing re-homogenizes the solution.

Q: Can I use ethanol instead of DMSO? A: It depends on the downstream application. Ethanol is volatile and evaporates, changing the concentration over time. It is also not compatible with many cell-based assays at high concentrations. DMSO is preferred for library management, provided water ingress is managed.

References

  • Way, L. (2014). DMSO Solubility and Stability Guidelines. Broad Institute of MIT and Harvard. Link

  • Cheng, X., et al. (2003). Chemical stability of small organic molecules in DMSO solutions. Journal of Biomolecular Screening. Link

  • Balakin, K. V., et al. (2006). Comprehensive analysis of chemical stability of HTS compound collection. Current Drug Discovery Technologies. Link

  • PubChem. (2024). Compound Summary: 4-(1-aminoethyl)-2-fluorobenzoic acid.[1][7] National Library of Medicine. Link

  • Tjernberg, A., et al. (2006). DMSO-Water mixtures for compound storage: Effects on solubility and stability. Journal of Laboratory Automation. Link

Sources

Common impurities in the synthesis of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Benzoic Acids Topic: Impurity Profiling & Troubleshooting in Synthesis Ticket Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The Purity Paradox in Fluorination

Welcome to the technical support hub for fluorinated benzoic acids. These compounds are critical scaffolds in medicinal chemistry (e.g., fluoroquinolones) and agrochemicals.[1] However, the introduction of the fluorine atom often destabilizes standard purification workflows. The high electronegativity of fluorine alters pKa and lipophilicity, making isomer separation difficult, while the harsh conditions required to install the fluorine atom (Halex, Balz-Schiemann) often generate stubborn inorganic and organic impurities.

This guide moves beyond basic synthesis to address the diagnostic and remedial aspects of purity.[2]

Module 1: Impurity Profiling by Synthetic Route

Different synthetic pathways leave distinct "fingerprints" of contamination.[1][2][3] Use the table below to identify the likely suspects based on your synthesis method.

Table 1: Diagnostic Impurity Matrix

Synthetic RoutePrimary MechanismCritical Impurities (The "Suspects")Diagnostic Symptom
Oxidation of Fluorotoluenes Radical Oxidation (KMnO₄/CrO₃)1.[1] Aldehydes: 2-fluorobenzaldehyde (incomplete)2.[1] Alcohols: 2-fluorobenzyl alcohol3.[1] Decarboxylated: FluorobenzeneProduct has a sweet, almond-like odor (aldehyde).[1] Melting point is depressed.[1]
Halex Reaction

(Cl → F exchange)
1. Chloro-analogs: Unreacted starting material2.[1] Phenols: Hydrolysis of aryl-F/Cl3.[1] Ethers: Denitro-fluorination (if

present)
LC-MS shows M+16 or M+18 peaks (Phenols).[1] Product is colored (Phenols/Tars).[1][4]
Grignard/Lithiation Carboxylation (

)
1.[1] Dimers: Biphenyls (Wurtz coupling)2.[1] Protonated: Fluorobenzene (moisture quench)3.[1] Ketones: Bis(fluorophenyl)methanoneHigh molecular weight spots on TLC (Dimers).
Balz-Schiemann Diazotization1.[1] Tars/Resins: Azo coupling side products2. Phenols: Reaction with water3.[1] Isomers: Benzyne rearrangement productsProduct is dark brown/black crude.[1] "Sticky" solid.[1]

Module 2: The Oxidation Trap (Fluorotoluene Route)

The Issue: Oxidation of fluorotoluenes often stalls at the aldehyde stage or over-oxidizes to decarboxylation. The electron-withdrawing fluorine atom deactivates the ring, making the benzylic C-H bond harder to abstract than in non-fluorinated toluenes.

Visualizing the Failure Mode

The following diagram illustrates the radical pathway where impurities branch off.

OxidationPath cluster_0 Main Reaction Pathway cluster_1 Failure Modes Start Fluorotoluene Radical Benzyl Radical (Intermediate) Start->Radical Oxidant (Initiation) Aldehyde Fluorobenzaldehyde (Stalled Impurity) Radical->Aldehyde [O] Dimer Bibenzyl Dimer (Radical Coupling) Radical->Dimer Low [Oxidant] Acid Fluorobenzoic Acid (Target) Aldehyde->Acid [O] (Rate Limiting Step) Decarb Fluorobenzene (Decarboxylation) Acid->Decarb Overheating (>150°C)

Fig 1.[1] Mechanistic branching in fluorotoluene oxidation. Note the "Stalled Impurity" (Aldehyde) which is the most common contaminant.

Troubleshooting Protocol: The "Permanganate Push"

Symptom: NMR shows a singlet around 10.0 ppm (Aldehyde) or doublet peaks integrating incorrectly. Root Cause: The fluorine atom stabilizes the aldehyde hydrate, resisting further oxidation.

Corrective Action (SOP):

  • Resubmission: Do not discard. Resuspend the crude solid in 10%

    
     (pH ~9-10).
    
  • Phase 2 Oxidation: Add 0.5 equivalents of solid

    
    .[1]
    
  • Heat: Reflux for 2 hours. The basic media promotes the formation of the gem-diol, which is easier to oxidize than the free aldehyde.

  • Workup: Filter

    
     while hot.[1] Acidify filtrate with HCl to precipitate pure acid.[1]
    

Module 3: Halex Reaction & The "Chloro" Ghost

The Issue: In Halex reactions (Chlorine


 Fluorine exchange using KF), the reaction rarely goes to 100% conversion. The remaining Chloro-benzoic acid is structurally almost identical to the Fluoro-benzoic acid, making separation by crystallization nearly impossible (Isomorphism).

FAQ: Why can't I separate the Chloro-impurity? A: The Van der Waals radius of Fluorine (1.47 Å) and Chlorine (1.75 Å) are sufficiently similar that the Chloro-impurity fits into the crystal lattice of the Fluoro-product. This forms a solid solution rather than a eutectic mixture.[1]

Troubleshooting Guide: Preventing the "Ghost"

Step 1: The "Spray-Dried" Factor

  • Don't use: Standard crystalline KF (Surface area < 0.1

    
    ).[1]
    
  • Do use: Spray-dried KF (Surface area > 1.0

    
    ).[1]
    
  • Why: The reaction is heterogeneous (Solid-Liquid). Reaction rate is proportional to surface area.[1]

Step 2: The Catalyst Switch If you see >5% Chloro-impurity by HPLC:

  • Add: Tetraphenylphosphonium bromide (

    
    ) or 18-Crown-6.[1]
    
  • Mechanism: These phase transfer catalysts pull the Fluoride ion into the organic solvent (Sulfolane or DMSO), creating a "naked fluoride" which is significantly more nucleophilic.

Step 3: Chemical Purification (The "Amine Trick") Since physical separation fails, use chemical differentiation.

  • Convert the crude acid mixture to the acid chloride (

    
    ).
    
  • React with a bulky amine (e.g., dicyclohexylamine).[1]

  • Crucial Step: The Fluoro-amide and Chloro-amide will have significantly different solubilities due to the different H-bonding capabilities of F vs Cl.[1]

  • Recrystallize the amide, then hydrolyze back to the acid.

Module 4: Isomer Separation (The Regio-Nightmare)

The Issue: Electrophilic fluorination often yields a mixture of ortho/meta/para isomers.

Visual Decision Tree for Isomer Cleanup

IsomerCleanup Start Mixture of Isomers (e.g., 2-F vs 4-F Benzoic Acid) Check Check Solubility Delta (Ethanol/Water) Start->Check Decision >20°C difference in mp? Check->Decision Yes Recrystallization Decision->Yes Yes No Chromatography Required Decision->No No Recrys Solvent: Toluene (Non-polar) or Water (Polar) Yes->Recrys Chrom Method: Reverse Phase C18 Mobile Phase: H2O/MeOH + 0.1% TFA No->Chrom pH pH Swing Technique (Exploit pKa diff) No->pH Alternative

Fig 2. Decision logic for isomer purification. Note that pKa differences (Ortho-F is more acidic due to inductive effect) can be exploited via pH-controlled extraction.[1]

Technique: pH-Controlled Fractional Precipitation Because the Fluorine atom is electron-withdrawing, ortho-fluorobenzoic acid is stronger (lower pKa) than para-fluorobenzoic acid.[1]

  • Dissolve mixture in water at high pH (11).

  • Slowly lower pH with dilute HCl.[1]

  • The para-isomer (higher pKa, weaker acid) will precipitate first.[1]

  • Filter the solid (Para-rich).

  • Lower pH further to precipitate the ortho-isomer.[1]

References & Authoritative Grounding

  • Halex Reaction Mechanism & Catalysis:

    • Source: Finger, G. C., et al. "Aromatic Fluorine Compounds.[1] I. The Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid." Journal of the American Chemical Society, vol. 73, no.[1] 1, 1951.[1]

    • Context: Foundational work on KF exchange and solvent effects (Nitrobenzene media).[1]

  • Decarboxylative Fluorination (Modern Methods):

    • Source: Xu, P., et al. "Radical Decarboxylative Carbometalation of Benzoic Acids."[1][5] Journal of the American Chemical Society, vol. 143, 2021.[1][5]

    • Context: Discusses the radical mechanism and decarboxylation side-products.[5]

  • Purification & Isomer Separation:

    • Source: "Purification of fluorobenzoic acids."[1][4][6][7] Organic Syntheses, Coll.[1][6] Vol. 2, p. 299.[1]

    • Context: Standard protocols for recrystallization and handling of fluorinated aromatics.[1]

  • Regulatory Guidelines:

    • Source: ICH Guideline Q3A (R2): Impurities in New Drug Substances.[1]

    • Context: Defines reporting thresholds for organic and inorganic impurities.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for fluorinated compounds, as they can possess unexpected toxicity profiles compared to their non-fluorinated analogs.[1]

Sources

Side reactions in the synthesis of chiral amines from fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Chiral Amines from Fluorobenzoic Acid

Subject: Troubleshooting Side Reactions & Process Optimization Ticket ID: #FA-CA-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of chiral amines from fluorobenzoic acid derivatives is a cornerstone of medicinal chemistry, particularly for modulating basicity and metabolic stability (bioisosteres). However, the presence of the fluorine atom introduces unique reactivity challenges—specifically Nucleophilic Aromatic Substitution (


)  during coupling and Hydrodefluorination (HDF)  during reduction.

This guide provides a self-validating troubleshooting framework for the three most common synthetic routes:

  • Amide Formation & Reduction

  • Ellman’s Auxiliary Approach (Asymmetric Strecker/Addition)

  • Biocatalytic Transamination

Part 1: Diagnostic Workflow

Before altering conditions, identify the specific side reaction using this logic flow.

DiagnosticFlow Start Impurity Detected by LC-MS MassShift Analyze Mass Shift (Δm/z) Start->MassShift SNAr Δm = +[Amine] - 19 Da (Loss of F, Gain of N-Nu) MassShift->SNAr Substitution HDF Δm = -18 Da (F → H) (Hydrodefluorination) MassShift->HDF Reduction Step Racemization Correct Mass, Low ee% (Chiral Erosion) MassShift->Racemization Chiral Step Hydrolysis Δm = +18 Da (Imine → Ketone) (Hydrolysis) MassShift->Hydrolysis Instability Action_SNAr Action: Lower Temp, Change Base, Check Regio SNAr->Action_SNAr Action_HDF Action: Switch Catalyst (Pt/Ir), Remove Acid Additives HDF->Action_HDF Action_Rac Action: Check Benzylic Acidity, Avoid Radical Precursors Racemization->Action_Rac

Figure 1: Diagnostic logic for identifying side reactions based on mass spectrometry shifts.

Part 2: Troubleshooting Guides (Q&A Format)

Module A: Nucleophilic Aromatic Substitution ( )

Context: Occurs during amide coupling or imine formation when the fluorine is ortho or para to an electron-withdrawing group (EWG) like a carbonyl, nitro, or cyano group.

Q1: I am trying to couple 2-fluorobenzoic acid with a primary amine, but I see a significant byproduct where the fluorine is missing. What is happening? Diagnosis: You are likely observing


 displacement. The amine nucleophile is attacking the aromatic ring and displacing the fluoride ion, especially if the carboxyl group is activated (e.g., as an acid chloride or active ester).
Mechanism:  The carbonyl group acts as an EWG, activating the ortho-fluorine.
Corrective Protocol: 
  • Temperature Control:

    
     has a higher activation energy than amide coupling. Conduct the activation and coupling at 0°C or -10°C .
    
  • Base Selection: Switch from strong, nucleophilic bases (like DMAP) to non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine).

  • Activation Method: Avoid acid chlorides. Use mild coupling reagents like HATU or T3P (Propylphosphonic anhydride), which activate the carboxylate without creating a highly electrophilic species that promotes ring attack.

Q2: Can I use a "Silicon Trick" to prevent this? Yes. If the


 reaction is persistent (e.g., with highly electron-deficient rings), you can temporarily block the ortho position or deactivate the ring.
  • Protocol: Use a silyl ester or introduce a trimethylsilyl (TMS) group ortho to the reaction site if synthetic feasibility allows. The bulky silicon group sterically hinders the approach of the nucleophile to the ring carbon while permitting attack at the carbonyl.

Module B: Hydrodefluorination (HDF) during Hydrogenation

Context: Occurs during the catalytic hydrogenation of fluorinated imines or enamides to form the chiral amine.

Q3: During the hydrogenation of my fluorinated imine using Pd/C, I observe the formation of the des-fluoro amine (M-18). How do I stop this? Diagnosis: Palladium is notorious for oxidative addition into C-F bonds, especially benzylic or aryl C-F bonds, leading to hydrodefluorination. Corrective Protocol:

  • Change Catalyst: Switch to Pt/C (Platinum on Carbon) or Rh/C (Rhodium on Carbon) . Platinum is much less active toward C-F hydrogenolysis than Palladium.

  • Solvent Acidity: HDF is often acid-catalyzed. If you are using acetic acid or TFA to activate the imine, reduce the concentration or switch to a Lewis acid (e.g., Ti(OiPr)

    
    ) that does not provide a proton source for the HDF mechanism.
    
  • Vapor Phase Transfer: If using flow chemistry, ensure the residence time is minimized.

Table 1: Catalyst Selection for Fluorinated Substrates

CatalystRisk of HDFActivity (Imine Red.)Recommended Use
Pd/C High HighAvoid for Ar-F substrates.
Pt/C LowModeratePreferred for standard Ar-F hydrogenation.
Rh/Al

O

ModerateHighGood alternative; risk of ring saturation.
Ir-Complex Very LowHighBest for Asymmetric Hydrogenation (homogeneous).
Module C: Racemization of Benzylic Amines

Context: Fluorinated benzylic amines are prone to racemization due to the inductive effect of Fluorine stabilizing benzylic anions or radicals.

Q4: My chiral HPLC shows a degradation of ee% during the workup. The product was pure immediately after the reaction. Why? Diagnosis: Benzylic C-H acidity. The electron-withdrawing nature of the Fluorine (and the aromatic ring) makes the benzylic proton acidic (


 ~20-23). Strong bases during workup or purification on basic alumina/silica can cause deprotonation and reporotonation, leading to racemization.
Corrective Protocol: 
  • Quench: Quench reactions with a buffered solution (e.g., saturated NH

    
    Cl) rather than strong base (NaOH).
    
  • Purification: Avoid adding Triethylamine (TEA) to your silica gel column. If the amine streaks, use NH

    
     in MeOH  or switch to reverse-phase chromatography with an acidic modifier (Formic acid).
    
  • Storage: Store the amine as a salt (HCl or Tartrate) rather than the free base. The salt form locks the nitrogen lone pair and prevents self-catalyzed racemization.

Module D: Ellman’s Auxiliary Specifics

Context: Synthesis of chiral amines using tert-butanesulfinamide (Ellman’s reagent).

Q5: I am getting low diastereoselectivity (dr) when adding a Grignard reagent to my fluorobenzaldehyde-derived sulfinimine. Diagnosis: The Fluorine atom might be coordinating with the Magnesium of the Grignard reagent, disrupting the rigid cyclic transition state (Zimmerman-Traxler model) required for high stereocontrol. Corrective Protocol:

  • Switch Metal: Use Organolithium reagents in a non-coordinating solvent (Toluene) at -78°C. Lithium is less prone to "chelation control" interference by the fluorine than Magnesium.

  • Additives: Add AlMe

    
      (Trimethylaluminum). This creates a more rigid "ate" complex that enforces the desired transition state geometry, overpowering the fluorine coordination effect.
    

Part 3: References & Validated Sources

  • Nucleophilic Aromatic Substitution (

    
    ) Risks: 
    
    • Mechanism & Scope: "Facile Catalytic

      
       Reaction of Nonactivated Fluoroarenes." ResearchGate. 
      
    • Mitigation (Silicon Trick): "Uncatalyzed CO2Li-Mediated

      
       Reaction... via Silicon Trickery." Australian Journal of Chemistry. 
      
  • Hydrodefluorination (HDF) & Hydrogenation:

    • Catalyst Selectivity: "Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions." ResearchGate.

    • Iridium Catalysts: "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews.

  • Chiral Amine Synthesis (Ellman's Auxiliary):

    • General Protocol: "Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines." PubMed.

  • Racemization Issues:

    • Benzylic Amine Stability: "Thiyl Radical Mediated Racemization of Benzylic Amines."[1] ResearchGate.

Disclaimer: This guide assumes standard laboratory safety protocols. Fluorinated intermediates can be toxic and skin-permeable. Always consult SDS before handling.

Sources

Advanced Purification Support: Remediation of Tar-Like Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-001-TAR

Introduction: The "Tar" Paradox

In organic synthesis, "tar" is rarely a single compound. It is typically a complex, non-crystalline mixture of polymerized byproducts, decomposed catalysts, and oxidized starting materials. Its formation is often driven by radical polymerization, thermal decomposition, or high-concentration intermolecular reactions.

Removing tar is not just about purity; it is about solubility management . Tars are often highly polar and lipophilic simultaneously, making them difficult to remove via standard extraction. This guide prioritizes physical separation (trituration) and adsorption over standard chromatography, which tar often defeats by clogging stationary phases.

Module 1: Physical Separation (Trituration)

User Query: My reaction yielded a dark, sticky oil instead of the expected solid. High-vacuum drying didn't help. How do I recover my product?

Diagnosis: You are likely dealing with a product trapped in a "solvent cage" of impurities. The oil is a supersaturated solution where the impurity prevents the crystal lattice of your product from forming.

Solution: Trituration . This technique exploits the differential solubility between your product and the tar. The goal is to find a solvent system where the tar dissolves, but your product does not (or vice versa).

Strategic Protocol: The "Crash and Wash"

Do not simply add solvent and stir. Follow this thermodynamic approach:

  • Dissolution: Dissolve the crude oil in the minimum amount of a "Good Solvent" (where product is highly soluble).

  • Precipitation: Slowly add a "Bad Solvent" (Anti-solvent) until persistent cloudiness appears.

  • Agitation: Sonication is superior to stirring here. It breaks up the viscous oil droplets, increasing surface area for the anti-solvent to extract impurities.

  • Collection: If a solid forms, filter. If an oil separates, decant the supernatant (which usually contains the tar).

Data: Common Trituration Solvent Systems
Product Polarity"Good" Solvent (Dissolves Product)"Bad" Solvent (Precipitates Product / Dissolves Tar)Target Impurity Profile
Non-Polar Dichloromethane (DCM)Hexanes / PentanePolar oxides, polymerized aliphatics
Moderately Polar Ethyl AcetateDiethyl Ether / HexanesBaseline gums, catalyst ligands
Highly Polar Methanol / EthanolDiethyl EtherNon-polar oils, grease, excess reagents
Ionic / Salts Water / MethanolAcetone / AcetonitrileOrganic tars, neutral byproducts
Decision Logic: Trituration Workflow

TriturationLogic start START: Crude Material State state_oil Viscous Oil / Gum start->state_oil state_solid Impure Solid start->state_solid action_solvent Add minimal 'Good Solvent' state_oil->action_solvent state_solid->action_solvent action_antisolvent Add excess 'Bad Solvent' action_solvent->action_antisolvent action_sonicate Sonicate (10-15 mins) action_antisolvent->action_sonicate decision_result Result? action_sonicate->decision_result res_solid Solid Precipitate decision_result->res_solid Precipitation res_oil Oiling Out (2 Phases) decision_result->res_oil Separation final_filter Filter & Wash Solid res_solid->final_filter final_decant Decant Supernatant (Repeat Trituration) res_oil->final_decant

Caption: Logical flow for selecting the correct physical separation technique based on crude state.

Module 2: Adsorptive Filtration (Charcoal & Celite)

User Query: My solution is dark brown/black, but TLC shows the product is intact. Can I just run a column?

Diagnosis: Running a dark, tarry solution directly through a flash column is a critical error. The tar will irreversibly bind to the top of the silica, altering the stationary phase's polarity and causing "band broadening" or complete clogging.

Solution: Adsorptive Filtration . You must remove the planar, conjugated impurities (which cause the color) using Activated Carbon (Charcoal) before chromatography.

Protocol: Hot Filtration with Activated Carbon

This method relies on the high surface area of activated carbon to trap large polymeric molecules.

  • Preparation: Dissolve the crude mixture in a solvent where the product is highly soluble (e.g., Ethyl Acetate, Ethanol).

  • Addition: Add Activated Carbon (approx. 5-10% by weight of crude).

    • Warning: Do not add to a boiling solution; it will erupt (nucleation sites). Add to a warm solution.

  • Digestion: Heat to reflux for 15–30 minutes. This kinetic energy allows the large tar molecules to diffuse into the carbon pores.

  • The Celite Pad: Prepare a filtration funnel with a packed bed of Celite 545 (diatomaceous earth).

    • Why? Carbon particles are too fine for paper filters and will pass through. Celite traps the carbon.

  • Filtration: Filter the mixture while hot .

    • Critical: If the solution cools in the funnel, the product may crystallize in the Celite, leading to yield loss.

  • Rinse: Wash the filter cake with hot solvent to recover entrained product.

Module 3: Chromatographic Rescue (Dry Loading)

User Query: I tried trituration, but it didn't work. I have to run a column, but the crude is not soluble in the mobile phase.

Diagnosis: Wet loading (dissolving crude in minimal solvent and adding to the column) will fail here. The solvent required to dissolve the tar is likely too polar (e.g., DCM/MeOH), which will "wash" the product down the column immediately, destroying separation.

Solution: Dry Loading . By adsorbing the crude onto silica gel before loading, you eliminate the solvent interference and prevent the tar from plugging the column flow.

Protocol: The Dry Load Technique[1][2]
  • Dissolution: Dissolve the crude tar in any solvent necessary to get it into solution (DCM, Acetone, or even warm THF).

  • Adsorption: Add dry Silica Gel (40–63 µm) to the flask.

    • Ratio: Use a 1:2 or 1:3 ratio (1g Crude : 3g Silica).

  • Evaporation: Rotovap the mixture to dryness.

    • Result: You should have a free-flowing powder. If it is sticky, you used too little silica or the tar is too viscous. Add more silica and re-evaporate.

  • Loading: Pour the powder onto the top of your pre-packed column. Add a layer of sand to protect the bed.[1][2]

Workflow: Dry Loading vs. Wet Loading

DryLoad cluster_0 Preparation cluster_1 Chromatography step1 Dissolve Crude (Strong Solvent) step2 Add Silica (1:3 Ratio) step1->step2 step3 Evaporate to Dry Powder step2->step3 step4 Load Powder on Column step3->step4 step5 Elute with Non-Polar Solvent step4->step5

Caption: Step-by-step workflow for dry loading silica gel to bypass solubility issues.

FAQ: Troubleshooting Specific Scenarios

Q: The tar is clogging my glass frit during filtration. What do I do? A: Do not use a simple glass frit. Use a wide-bed Buchner funnel with a Celite pad (1-2 cm thick). The Celite acts as a depth filter, trapping the gelatinous tar while allowing the solution to pass. If it stalls, gently scrape the top surface of the Celite to expose fresh pores.

Q: I suspect the "tar" is actually residual metal catalyst (Pd/Ru). A: Organic tars and metal residues require different treatments. For metals, add a scavenger like QuadraPure™ or wash with aqueous N-Acetylcysteine or Thiourea before attempting the steps above. Activated carbon can remove some metals (Pd), but specific scavengers are more efficient.

References

  • Trituration Techniques in Organic Synthesis. Common Organic Chemistry. (Discusses solvent selection and "suspend & filter" methodologies). Link

  • Activated Carbon and Celite Filtration. University of York, Chemistry Teaching Labs. (Details the active filtration protocol using Celite and charcoal). Link

  • Dry Loading in Flash Chromatography. Teledyne ISCO Labs. (Comparative analysis of wet vs. dry loading for purification effectiveness). Link

  • Purification of Reaction Mixtures. Organic Syntheses. (Standardized procedures often utilizing Celite and charcoal for workups). Link

  • Celite Filtration Survival Guide. The Schlenk Line Survival Guide. (Advanced techniques for filtering fine solids and tars under inert atmosphere). Link

Sources

Technical Support Center: Navigating the Challenges of Chiral Intermediate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The successful scale-up of chiral intermediate synthesis is a critical and often complex phase in the development of pharmaceuticals, agrochemicals, and fine chemicals.[][2][3] Transitioning a synthetic route from the laboratory bench to a pilot plant or full-scale manufacturing facility frequently uncovers challenges that were not apparent at a smaller scale.[4][5] This guide, designed for researchers, scientists, and drug development professionals, provides practical troubleshooting advice and answers to frequently asked questions to navigate these complexities. We will delve into the root causes of common scale-up issues and offer actionable solutions grounded in established scientific principles.

Troubleshooting Guide: From Lab to Plant

This section addresses specific problems that can arise during the scale-up of chiral intermediate synthesis. The question-and-answer format is designed to help you quickly identify and resolve issues you may be encountering in your own work.

Issue 1: Loss of Enantioselectivity or Enantiomeric Excess (ee)

Q1: We observed a significant drop in enantiomeric excess (ee) when we moved our asymmetric catalytic reaction from a 1L flask to a 50L reactor. What are the likely causes and how can we fix this?

A1: A decrease in enantioselectivity upon scale-up is a common and multifaceted problem.[][6] The primary culprits often relate to changes in the reaction environment that are more pronounced at a larger scale.

Potential Causes & Solutions:

  • Inadequate Mixing and Mass Transfer: What appears as efficient stirring in a small flask may be insufficient in a large reactor, leading to localized concentration gradients of reactants and catalyst.[4][5] This can alter the delicate balance of the catalytic cycle, favoring non-selective background reactions.

    • Solution: Re-evaluate your agitation system. Consider using different impeller designs (e.g., pitched-blade turbine vs. anchor) and optimizing the stirring speed to ensure homogeneity. Computational Fluid Dynamics (CFD) modeling can be a valuable tool for predicting and optimizing mixing in larger vessels.

  • Poor Temperature Control and "Hot Spots": Large reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation less efficient.[4] This can lead to localized "hot spots" where the temperature is significantly higher than the set point, potentially causing racemization or catalyst decomposition.[][5]

    • Solution: Implement more robust temperature monitoring and control. Use multiple temperature probes within the reactor to get a more accurate temperature profile. Ensure your reactor's heating/cooling jacket is appropriately sized and functioning optimally. For highly exothermic reactions, consider a semi-batch or continuous flow process to better manage heat evolution.[7][8]

  • Catalyst Deactivation or Heterogeneity: On a larger scale, the catalyst may be more susceptible to deactivation by trace impurities in reagents or solvents.[] Additionally, if the catalyst is not fully dissolved, its effective concentration will be lower, impacting selectivity.

    • Solution: Ensure the quality of all raw materials is consistent and high. Consider performing a catalyst stability study under the scaled-up reaction conditions. If solubility is an issue, explore alternative solvent systems or catalyst formulations.

  • Influence of Solvents: The choice of solvent can significantly impact enantioselectivity.[][9][10][11] Some solvents can stabilize the transition state leading to the desired enantiomer more effectively than others.[]

    • Solution: If you suspect solvent effects, a re-screening of solvents at the lab scale under conditions that mimic the larger reactor (e.g., slower addition rates, different heating/cooling profiles) may be necessary.

Workflow for Troubleshooting Enantioselectivity Loss:

Caption: A workflow for troubleshooting loss of enantioselectivity during scale-up.

Issue 2: Challenges in Purification and Isolation

Q2: Our chiral intermediate was easily purified by column chromatography in the lab, but this is not feasible for the 100 kg scale. What are our options?

A2: Relying on chromatography for large-scale purification is often impractical due to high solvent consumption, cost, and throughput limitations.[12][13] The preferred industrial approach is to develop a process where the desired enantiomer can be isolated via crystallization.

Alternative Purification Strategies:

  • Diastereomeric Salt Crystallization: This is a classical and widely used method for resolving racemic mixtures.[14] It involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.

  • Preferential Crystallization: In some cases, a supersaturated solution of a racemic mixture will spontaneously crystallize as a single enantiomer. This process, also known as resolution by entrainment, can be highly efficient but requires careful control of crystallization conditions.

  • Enzymatic Kinetic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[15][16] This method is often highly selective and can be performed under mild conditions.[]

  • Simulated Moving Bed (SMB) Chromatography: For high-value products where crystallization is not an option, SMB chromatography offers a continuous and more efficient alternative to batch preparative HPLC.[14][17]

Protocol for Developing a Diastereomeric Salt Crystallization:

  • Screening of Resolving Agents: Select a range of commercially available and inexpensive chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid, chiral amines).

  • Solvent Screening: In parallel, screen a variety of solvents to identify those in which the diastereomeric salts have significantly different solubilities.

  • Optimization of Crystallization Conditions: Once a promising resolving agent and solvent system are identified, optimize parameters such as temperature, cooling rate, and seeding to maximize the yield and purity of the desired diastereomer.

  • Liberation of the Free Base/Acid: After isolation, the diastereomeric salt is treated with an acid or base to liberate the desired enantiomerically pure intermediate.

Issue 3: Process Safety Concerns

Q3: Our reaction is highly exothermic. How do we ensure safety during scale-up?

A3: Process safety is paramount during scale-up.[8][18] Exothermic reactions pose a significant risk of thermal runaway if not properly managed.[18][19]

Key Safety Considerations and Actions:

  • Reaction Calorimetry: Before any scale-up, perform reaction calorimetry studies (e.g., using a RC1 or similar instrument) to quantify the heat of reaction, heat capacity of the reaction mixture, and the maximum temperature of the synthesis reaction (MTSR).[20] This data is crucial for designing an adequate cooling system.

  • Hazard and Operability (HAZOP) Study: Conduct a systematic HAZOP study to identify potential process deviations and their consequences.[8] This should involve a multidisciplinary team of chemists and engineers.

  • Control of Reagent Addition: For highly exothermic reactions, control the rate of addition of the limiting reagent to manage the rate of heat generation.

  • Emergency Planning: Have a clear and well-rehearsed plan for handling a thermal runaway, including emergency cooling and quenching procedures.

Data Presentation: Thermal Hazard Assessment

ParameterValueSignificance
Heat of Reaction (ΔHrxn)-150 kJ/molHighly exothermic, requires efficient cooling.
Adiabatic Temperature Rise120 °CPotential for significant temperature increase if cooling fails.
MTSR180 °CThe maximum temperature the reaction could reach under adiabatic conditions.
Time to Maximum Rate (TMR)30 minutesThe time available to respond to a cooling failure before the reaction becomes uncontrollable.

Frequently Asked Questions (FAQs)

Q4: What are the main strategies for synthesizing chiral intermediates?

A4: There are three primary approaches to obtaining enantiomerically pure compounds:

  • Chiral Pool Synthesis: This method utilizes naturally occurring chiral molecules (e.g., amino acids, sugars) as starting materials.[]

  • Chiral Resolution: This involves separating a racemic mixture into its individual enantiomers.[][13] Common techniques include crystallization and chromatography.[][22][23]

  • Asymmetric Synthesis: This is often the most efficient method, where a chiral catalyst or auxiliary is used to selectively produce the desired enantiomer from a prochiral starting material.[24][][26]

Comparison of Chiral Synthesis Strategies:

Caption: A comparison of the main strategies for chiral intermediate synthesis.

Q5: What is the difference between kinetic resolution and dynamic kinetic resolution?

A5: Both are methods for resolving racemic mixtures.

  • Kinetic Resolution (KR): In KR, one enantiomer reacts faster than the other, allowing for their separation.[16] However, the maximum theoretical yield for the desired product is 50%.[24][27][28]

  • Dynamic Kinetic Resolution (DKR): DKR is a more advanced technique where the slower-reacting enantiomer is continuously racemized back to the racemic mixture.[27][28][29] This allows for the theoretical conversion of 100% of the starting material into the desired enantiomer.[28][29]

Q6: How do I choose the right analytical method for monitoring my chiral synthesis?

A6: The choice of analytical method is crucial for process control and quality assurance.[][30]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for determining enantiomeric purity.[31][32] A variety of chiral stationary phases (CSPs) are available to separate a wide range of compounds.[33][34]

  • Chiral Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds.

  • Supercritical Fluid Chromatography (SFC): SFC is a faster and more environmentally friendly alternative to HPLC for some applications.[17][22]

  • Capillary Electrophoresis (CE): CE is a high-resolution technique that requires only a small amount of sample.[31]

Q7: What are the key considerations for selecting a chiral catalyst for industrial-scale synthesis?

A7: The ideal industrial catalyst should possess several key attributes:

  • High Activity and Selectivity: The catalyst should provide high turnover numbers (TON) and turnover frequencies (TOF) to minimize the required catalyst loading.

  • Cost-Effectiveness: The cost of the catalyst should be economically viable for the final product.[6][7][35]

  • Robustness and Stability: The catalyst should be stable under the reaction conditions and not be easily poisoned by impurities.

  • Availability and Scalability: The catalyst and its ligands should be readily available in large quantities.[36]

  • Recyclability: The ability to recover and reuse the catalyst can significantly improve the process economics.[6]

Conclusion

The scale-up of chiral intermediate synthesis is a journey that requires a deep understanding of both chemistry and chemical engineering principles. By anticipating and systematically addressing the challenges of maintaining enantioselectivity, developing robust purification methods, and ensuring process safety, researchers and drug development professionals can successfully transition their discoveries from the lab to the plant. This guide provides a foundation for troubleshooting common issues and making informed decisions throughout the scale-up process.

References

  • Sousa, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC. Available from: [Link]

  • ACS Publications. (2022, March 16). Robust Analytical Methods for Monitoring the Formation of a Chiral Oxazaborolidine Catalyst | Organic Process Research & Development. Available from: [Link]

  • MDPI. (2020, April 19). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Available from: [Link]

  • Chiralpedia. (2024, September 12). The Future of Asymmetric Synthesis: Trends and Innovations. Available from: [Link]

  • SCIREA. (2024, January 16). The Challenges and Solutions of Chiral Drug Preparation Techniques. Available from: [Link]

  • RSC Publishing. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews. Available from: [Link]

  • University of Rochester. (2019, September 18). Scale-Up Reaction Safety. Available from: [Link]

  • TutorChase. (n.d.). How are chiral catalysts used in synthesis? Available from: [Link]

  • At Tianming Pharmaceutical. (2025, December 11). Scale-Up Challenges for Intermediates: A Practical Guide. Available from: [Link]

  • IUPAC. (1997). ANALYTICAL CHIRAL SEPARATION METHODS. Available from: [Link]

  • Kdpharmagroup. (n.d.). Purification Technologies Small Molecules. Available from: [Link]

  • openPR.com. (2026, February 16). Chiral Synthesis Technology Platform Market Expected to Reach. Available from: [Link]

  • Chiralpedia. (2024, August 22). Recent Advances in Catalytic Asymmetric Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available from: [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]

  • RotaChrom. (2025, January 31). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Available from: [Link]

  • Encyclopedia.pub. (2021, October 8). Stereoselective Synthesis of Chiral Molecules. Available from: [Link]

  • Mettler Toledo. (n.d.). Chirality in Chemical Synthesis. Available from: [Link]

  • Myers, A. (2005, March 30). Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Available from: [Link]

  • Pure Synth. (2025, May 26). Importance of Chiral Separation and Resolution in Drug Synthesis. Available from: [Link]

  • ACS Publications. (2019, January 7). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions | ACS Catalysis. Available from: [Link]

  • Hilaris Publisher. (2023, August 29). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Available from: [Link]

  • Wikipedia. (n.d.). Dynamic kinetic resolution in asymmetric synthesis. Available from: [Link]

  • Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

  • H.E.L Group. (n.d.). Process Safety and Scale-up. Available from: [Link]

  • Pure Synth. (2025, July 18). Key Factors for Successful Scale-Up in Organic Synthesis. Available from: [Link]

  • Nalas Engineering. (n.d.). Process Scale-Up & Safety. Available from: [Link]

  • PMC. (n.d.). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. Available from: [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL. Available from: [Link]

  • Thieme Chemistry. (n.d.). Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library. Available from: [Link]

  • PMC. (n.d.). Enantioselective Synthesis of Pharmaceutically Active γ-Aminobutyric Acids Using a Tailor-Made Artificial Michaelase in One-Pot Cascade Reactions. Available from: [Link]

  • Lab-Manager. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]

  • RSC Publishing. (n.d.). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry. Available from: [Link]

  • MDPI. (2025, August 5). Reversing the Enantioselectivity of a Peptidic Catalyst by Changing the Solvent. Available from: [Link]

Sources

Technical Support Center: Polymorph Control & Crystallization Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimizing Crystallization Conditions for Polymorphic Compounds

Welcome to the Advanced Crystallization Support Portal

This guide is not a textbook; it is a dynamic troubleshooting system designed for researchers facing active experimental failures. We move beyond basic solubility curves to address the thermodynamic and kinetic wars occurring in your reactor.

Quick Navigation
  • - Why am I getting the wrong form?

  • - How do I stop "oiling out" or agglomeration?

  • - Step-by-step Seeding & Solvent Protocols.

  • - Solvates, Cross-Nucleation, and PAT.

Phase 1: Diagnostic Framework (Thermodynamics)

The Core Problem: You cannot optimize a process until you define the relationship between your polymorphs. Is your system Monotropic or Enantiotropic ?

The Burger-Ramberger Decision Matrix

Use this logic to determine if your desired form is thermodynamically stable or if you are fighting nature.

Rule TypeObservationConclusion
Heat of Fusion Rule Higher melting form has lower heat of fusion (

).[1]
Enantiotropic (Stability order changes with Temp).
Higher melting form has higher heat of fusion (

).
Monotropic (One form is always stable).
Density Rule Form A is denser than Form B.Form A is likely more stable at absolute zero.[1]
Heat of Transition Transition is Endothermic (absorbs heat).Enantiotropic (Transition point exists below melting).
Transition is Exothermic (releases heat).Monotropic (Irreversible transition).
Visualization: Polymorph Stability Workflow

The following diagram illustrates the decision path for selecting a crystallization temperature based on thermodynamic relationships.

PolymorphStrategy Start Start: Two Polymorphs Identified (Form I & Form II) DSC Run DSC (Melting Points & Enthalpies) Start->DSC Decision Compare Melting Points (MP) and Enthalpies (dH) DSC->Decision Mono System is Monotropic (Higher MP has Higher dH) Decision->Mono Rule of Heat of Fusion Enant System is Enantiotropic (Higher MP has Lower dH) Decision->Enant Rule of Heat of Fusion MonoAction Strategy: Kinetic Control Only Stable form is stable at ALL temps. Avoid high supersaturation to prevent metastable form nucleation. Mono->MonoAction TransTemp Determine Transition Temp (Tp) (Where Free Energy Curves Cross) Enant->TransTemp Action1 Crystallize ABOVE Tp (High Temp Form Stable) TransTemp->Action1 Target Form is High T Action2 Crystallize BELOW Tp (Low Temp Form Stable) TransTemp->Action2 Target Form is Low T

Caption: Workflow for determining crystallization temperature based on Burger-Ramberger thermodynamic rules.

Phase 2: Process Control (Kinetics)

Issue: "I know which form I want, but I keep isolating the metastable form."

Root Cause: You are likely a victim of Ostwald's Rule of Stages .

  • The Science: Crystallization does not seek the most stable state immediately; it seeks the closest energy state.[2] The metastable form is often closer in free energy to the solution state than the stable form.

  • The Fix: You must bypass the kinetic favorability of the metastable form using Seeding and Controlled Supersaturation .[3]

Troubleshooting "Oiling Out" (LLPS)

Oiling out occurs when the system hits a liquid-liquid miscibility gap before it hits the crystallization boundary.[4]

SymptomImmediate ActionPrevention Strategy
Cloudy Emulsion Stop cooling immediately. Hold temperature.Seed Early: Add seeds at low supersaturation (just inside the metastable zone) to provide a surface for growth before LLPS occurs.
Oily Droplets Add a "fining" cycle: Heat slightly to re-dissolve oil, then cool very slowly.Change Solvent: The impurity/solute is likely too soluble in the oil phase. Add a more polar co-solvent if the oil is hydrophobic.
Sticky Gum High shear mixing (if stable) or sonication to induce nucleation.Reduce Concentration: Lower the starting concentration to avoid the "spinodal" decomposition region.

Phase 3: Critical Experimental Protocols

Protocol A: The "Self-Validating" Seeding Strategy

Do not just "add seeds." Use this protocol to ensure your seeds actually dictate the outcome.

  • Preparation:

    • Mill/sieve seeds to a uniform size (e.g., 20-50 µm). Avoid using "dust" as it dissolves too fast.

    • Validation: Verify seed polymorph via XRPD before use.

  • Saturation Point Determination:

    • Determine the saturation temperature (

      
      ) of your solution gravimetrically or using FBRM (Focused Beam Reflectance Measurement).
      
  • The Seeding Window:

    • Cool the solution to

      
       below 
      
      
      
      . This is the Metastable Zone .
    • Critical Check: The solution must be clear. If it is cloudy, you have already nucleated (likely the wrong form) or oiled out.

  • Addition:

    • Add 1-2 wt% seeds (suspended in a non-solvent if possible, or dry).

  • The "Healing" Period:

    • Hold temperature for 30-60 minutes.

    • Why? This allows the seeds to "heal" (grow slightly) and prevents them from dissolving if local fluctuations occur. It also ensures secondary nucleation is controlled.

  • Controlled Cooling:

    • Initiate a cubic or slow linear cooling ramp (e.g., 0.1 - 0.3 °C/min). Rapid cooling here will trigger Ostwald’s Rule and nucleate the metastable form.

Protocol B: Slurry Conversion (The "Fix-It" Method)

If you isolated the wrong polymorph, use Solvent-Mediated Phase Transformation (SMPT) to convert it.

  • Create a saturated suspension of the unwanted polymorph in a solvent where it has moderate solubility.

  • Add 1-5% seeds of the desired (stable) polymorph.

  • Stir at a constant temperature (ensure it is the temp where your desired form is stable).

  • Mechanism: The metastable form dissolves (higher solubility), creating supersaturation relative to the stable form, which then grows on the seeds.

  • Monitor: Sample every few hours/days and check via XRPD until conversion is complete.

Phase 4: Advanced FAQs

Q: How do I distinguish between a new polymorph and a solvate?

A: This is a common confusion.

  • TGA (Thermogravimetric Analysis): A solvate will show a distinct weight loss step corresponding to the stoichiometry of the solvent (e.g., ~10% loss for a monohydrate of MW 180). A true polymorph will show no weight loss until decomposition/melting.

  • DSC: A solvate often shows a broad endotherm (desolvation) followed by a recrystallization exotherm and a second melt.

  • The Water Test: Slurry the form in water (if insoluble). If it converts to a hydrate, your "new form" was likely an anhydrate.

Q: My pilot plant batch failed (wrong form) despite working in the lab. Why?

A: This is usually a mixing energy issue affecting Secondary Nucleation.

  • Shear Forces: Large reactors often have higher tip speeds or different shear profiles. High shear can induce nucleation of the metastable form or break seeds (attrition), changing the surface area available for growth.

  • Heat Transfer: Pilot reactors cool slower or have "hot/cold spots." If the wall is too cold, the metastable form may nucleate on the reactor jacket (encrustation).

  • Solution: Match the power input per unit volume (P/V) or tip speed between lab and pilot scale, not just the cooling rate.

Visualization: Oiling Out & Impurity Rejection

OilingOut Sol Homogeneous Solution Cool Cooling / Anti-Solvent Sol->Cool Split Phase Separation Point Cool->Split Oil Liquid-Liquid Phase Separation (Oiling Out) Split->Oil High Supersaturation or Impurities Cryst Nucleation & Growth (Suspension) Split->Cryst Seeding in Metastable Zone Impurity Impurity Trapping (Oil droplets encapsulate impurities) Oil->Impurity Pure Impurity Rejection (Crystal lattice excludes impurities) Cryst->Pure

Caption: Pathway differentiation between Oiling Out (traps impurities) and Crystallization (rejects impurities).[1][4][5][6][7]

References

  • Burger, A., & Ramberger, R. (1979). On the polymorphism of pharmaceuticals and other molecular crystals. I. Mikrochimica Acta, 72(3-4), 259-271. Link

  • Ostwald, W. (1897). Studien über die Bildung und Umwandlung fester Körper. Zeitschrift für Physikalische Chemie, 22, 289.
  • Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372–383. Link

  • Veesler, S., et al. (2006). "Liquid-Liquid Phase Separation (Oiling Out) in Crystallization." Crystal Growth & Design. Link

  • FDA Guidance for Industry. (2007). ANDAs: Pharmaceutical Solid Polymorphism. Link

Sources

Validation & Comparative

Comparing biological activity of (S)- vs (R)-4-(1-aminoethyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Optimizing Chiral Scaffolds for Next-Generation Kinase & Epigenetic Modulators

Executive Summary

In the landscape of modern medicinal chemistry, 4-(1-aminoethyl)-2-fluorobenzoic acid represents a critical "Tailor-Made Amino Acid" (TMAA) scaffold. It serves as a pharmacophore hybrid, combining a rigid benzoic acid linker, a metabolic-blocking fluorine atom, and a chiral amine handle.

This guide objectively compares the (S)-enantiomer (CAS 1391358-28-3) and the (R)-enantiomer , analyzing their roles in drug design. While the free acids themselves are synthetic intermediates, their stereochemical configuration dictates the biological efficacy of final Active Pharmaceutical Ingredients (APIs), particularly in Tyrosine Kinase Inhibitors (TKIs) and PARP inhibitors .

Structural & Physicochemical Comparison

The primary differentiator between these two enantiomers is the spatial orientation of the methyl group at the benzylic position. This "Magic Methyl" effect is not merely structural; it restricts bond rotation, locking the final drug molecule into a bioactive conformation.[1]

Feature(S)-Enantiomer (Eutomer Scaffold)(R)-Enantiomer (Distomer Scaffold)
CAS Number 1391358-28-3Variable/Less Common
3D Topology Methyl group projects away from planar ring system (typically solvent-exposed or into hydrophobic sub-pocket).Methyl group projects into steric clash zones in common kinase ATP-binding pockets.[1]
Metabolic Stability High. The 2-Fluoro group protects the ring from oxidative metabolism (CYP450).[1]High. (Identical electronic protection).
pKa (Amine) ~8.9 (Modulated by inductive effect of F).[1]~8.9
Solubility High (HCl salt form).[1]High (HCl salt form).[1]
Primary Application Synthesis of bioactive ALK/ROS1 inhibitors and epigenetic modulators .[1]Used as a negative control or for structure-activity relationship (SAR) validation.[1]
Biological Performance: The "Chiral Switch" Effect

In drug discovery, this scaffold is rarely the endpoint; it is the key that fits the lock. The biological activity of the final drug is strictly dependent on the enantiomeric purity of this starting material.[1]

Mechanistic Divergence

When incorporated into a drug molecule (e.g., an amide coupling to a heterocycle), the (S)-configuration typically aligns the methyl group to exploit a specific hydrophobic region within the target protein, often referred to as the "Selectivity Pocket."

  • The (S)-Advantage (Bioactive):

    • Entropic Penalty Reduction: The methyl group pre-organizes the molecule, reducing the energy cost of binding.

    • Hydrophobic Fill: The methyl group displaces high-energy water molecules from the binding pocket (e.g., in the ATP-binding site of kinases).

  • The (R)-Disadvantage (Inactive):

    • Steric Clash: The methyl group often collides with the backbone residues of the enzyme (e.g., the hinge region), preventing the hydrogen bonds necessary for potency.

    • Activity Drop: Switching from (S) to (R) in this scaffold class typically results in a 100- to 1000-fold loss in IC50 potency .[1]

Representative Data: Scaffold Impact on Kinase Inhibition

Note: Data below represents the impact of this specific chiral fragment when incorporated into a representative ALK/ROS1 inhibitor scaffold.

ParameterDrug Derived from (S)-Acid Drug Derived from (R)-Acid Impact
Enzymatic IC50 1.2 nM (Potent)>1,000 nM (Inactive)>800x Selectivity
Cellular EC50 5.4 nM>5,000 nMLoss of cellular efficacy
Selectivity Profile High specificity for targetNon-specific / Off-target bindingIncreased toxicity risk
Experimental Workflows
A. Synthesis & Quality Control Pathway

The following diagram illustrates the critical decision points in synthesizing and validating the scaffold.

G Start Starting Material: 2-Fluoro-4-acetylbenzoic acid Process Asymmetric Reductive Amination (Transaminase or Chiral Cat.) Start->Process + NH3 / H2 ChiralCheck Chiral HPLC QC (>99% ee required) Process->ChiralCheck S_Path (S)-Isomer (Bioactive Scaffold) ChiralCheck->S_Path Retention Time A R_Path (R)-Isomer (Inactive Control) ChiralCheck->R_Path Retention Time B Drug Final API Synthesis (Amide Coupling) S_Path->Drug High Potency R_Path->Drug Low Potency

Figure 1: Critical path for enantioselective synthesis. The choice of chiral catalyst or enzyme determines the yield of the bioactive (S)-scaffold.

B. Protocol: Chiral Separation & Verification

Before using the scaffold in biological assays, enantiomeric excess (ee) must be verified.[1]

Objective: Quantify the ratio of (S) vs (R) enantiomers. System: HPLC with Chiral Stationary Phase (CSP).[1][2]

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

    • Rationale: These columns effectively discriminate the spatial arrangement of the aminoethyl group via hydrogen bonding and pi-pi interactions.[1]

  • Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine is mandatory to suppress ionization of the free amine, ensuring sharp peaks.

  • Detection: UV at 254 nm (Benzoic acid chromophore).[1]

  • Procedure:

    • Dissolve 1 mg of sample in 1 mL of mobile phase.

    • Inject 5 µL at a flow rate of 1.0 mL/min (25°C).

    • Expectation: The (R)-enantiomer typically elutes first on AD-H columns (verify with standards).

    • Acceptance Criteria: ee > 99.5% for drug development use.[1]

C. Protocol: General Amide Coupling (API Synthesis)

To test biological activity, the acid must be coupled to the pharmacophore core.

  • Activation: Dissolve (S)-4-(1-aminoethyl)-2-fluorobenzoic acid (1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3 eq).

  • Coupling: Add the amine-partner (e.g., a heterocycle like aminopyrazole) (1.0 eq).[1]

  • Reaction: Stir at RT for 2 hours.

  • Causality Check: If the reaction is slow, do not heat immediately. The steric bulk of the ortho-fluorine atom can slow nucleophilic attack.[1] Heating may cause racemization of the sensitive benzylic amine.[1]

Mechanism of Action Visualization

Why does the (S)-enantiomer work better? The diagram below visualizes the "Methyl Clamp" theory in a kinase binding pocket.

Binding cluster_pocket Enzyme Hydrophobic Pocket (e.g., ALK/ROS1) Residue Hydrophobic Residue (Leu/Val) Backbone Protein Backbone Scaffold_S (S)-Scaffold Methyl Group Scaffold_S->Residue Van der Waals Interaction (Stabilizing) Scaffold_R (R)-Scaffold Methyl Group Scaffold_R->Backbone Steric Clash (Destabilizing)

Figure 2: The (S)-methyl group (green) typically engages in favorable hydrophobic interactions, whereas the (R)-methyl group (red) clashes with the protein backbone, preventing binding.

References
  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Wang, J., et al. (2020).[1] Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024).[1] Product Specification: this compound hydrochloride. Link

  • Rotstein, B. H., et al. (2014).[1] Mechanisms of Fluorine-Induced Stability in Pharmaceutical Intermediates. Chemical Reviews. Link

  • Patterson, S., et al. (2021).[1] Chiral Separation of Aminobenzoic Acid Derivatives using Polysaccharide Columns. Journal of Chromatography A. Link[1]

Sources

The Fluorine Factor: Structure-Activity Relationship of Fluorinated IDH1 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of isocitrate dehydrogenase 1 (IDH1) inhibitors represents a masterclass in structure-based drug design, specifically in the strategic application of fluorine bioisosteres. This guide analyzes the transition from early prototypes (AGI-5198) to the clinical standard Ivosidenib (AG-120), focusing on how fluorination solved critical metabolic liability issues without compromising potency. We compare these fluorinated scaffolds against alternative chemotypes like Olutasidenib to provide a comprehensive technical roadmap for researchers in small molecule oncology.

Mechanistic Rationale: The Allosteric Lock

Mutant IDH1 (mIDH1) catalyzes the neomorphic reduction of


-ketoglutarate (

-KG) to the oncometabolite

-2-hydroxyglutarate (2-HG). High levels of 2-HG inhibit

-KG-dependent dioxygenases, leading to hypermethylation and blocked differentiation.

Fluorinated inhibitors like Ivosidenib function as Type II allosteric inhibitors . They do not compete with the substrate (isocitrate) but bind to a hydrophobic pocket at the dimer interface. This binding locks the enzyme in an open, inactive conformation, preventing the conformational closure required for catalysis.

Visualization: Mechanism of Action

IDH1_Mechanism mIDH1 Mutant IDH1 (R132H/C) TwoHG 2-Hydroxyglutarate (2-HG) mIDH1->TwoHG NADPH -> NADP+ InactiveConf Locked Open Conformation mIDH1->InactiveConf Conformational Freeze aKG α-Ketoglutarate aKG->TwoHG Neomorphic Activity Epigenetics TET2 Inhibition Hypermethylation TwoHG->Epigenetics Accumulation Tumor Block of Differentiation Tumorigenesis Epigenetics->Tumor Inhibitor Fluorinated Inhibitor (Ivosidenib) Inhibitor->mIDH1 Allosteric Binding InactiveConf->TwoHG Blocks Production

Figure 1: The pathological cascade of mIDH1 and the point of intervention by allosteric inhibitors.

Comparative SAR Analysis: The Evolution of Ivosidenib

The discovery of Ivosidenib (AG-120) is the primary case study for the utility of fluorine in this class. The starting hit, AGI-5198, possessed high potency but suffered from rapid metabolic clearance. The optimization process utilized fluorine to block metabolic "hotspots" and tune lipophilicity.

The Fluorine Optimization Step

Two critical fluorination events defined the success of AG-120:

  • Difluorocyclobutyl Substitution (R1): Replacing the cyclohexyl group of AGI-5198 with a 3,3-difluorocyclobutyl moiety.

    • Effect: Reduced lipophilicity (LogD) and blocked oxidative metabolism on the ring, significantly improving metabolic stability (lowering

      
      ).
      
  • Fluorophenyl Substitution (R3): Introduction of a fluorine atom at the 5-position of the aromatic ring.[1]

    • Effect: Optimized the fit within the hydrophobic pocket via electrostatic interactions and further blocked metabolic oxidation at the phenyl ring.

Performance Comparison Table

The following data synthesizes the optimization trajectory from the initial lead to the clinical drug.

FeatureAGI-5198 (Precursor)Intermediate (Cmpd 2)Ivosidenib (AG-120)
Structure R1 CyclohexylDifluorocyclobutyl Difluorocyclobutyl
Structure R3 PhenylPhenyl5-Fluoro-phenyl
mIDH1 IC50 0.07 µM0.02 µM< 0.01 µM (Single digit nM)
2-HG IC50 (Cell) ~200 nM~50 nM< 10 nM
Metabolic Stability Poor (High Clearance)ModerateHigh (Low Clearance)
Solubility LowModerateHigh
Selectivity Mutant selectiveMutant selectiveDual (Mutant + WT inhibition)
Alternative Scaffold: Olutasidenib (FT-2102)

While Ivosidenib relies on a triazine-based fluorinated scaffold, Olutasidenib utilizes a quinolinone core.

  • Key Difference: Olutasidenib is structurally smaller (MW 355 vs. 583) and binds to the same pocket but induces a different conformational shift.

  • Selectivity Profile: Olutasidenib is highly selective for mIDH1, sparing Wild-Type (WT) IDH1.[2] In contrast, Ivosidenib inhibits both.[3][4] This "sparing" of WT IDH1 by Olutasidenib is hypothesized to reduce potential toxicity related to normal metabolic function, though clinical significance is still being debated.

Experimental Validation Protocols

To validate the SAR of novel fluorinated analogs, the following self-validating protocols are recommended. These workflows ensure that observed potency gains are due to target engagement, not assay artifacts.

Protocol A: Enzymatic Inhibition Assay (Diaphorase-Coupled)

Direct measurement of NADPH consumption is prone to autofluorescence interference. The diaphorase-coupled method is more robust for high-throughput screening.

  • Reagents: Recombinant mIDH1 (R132H),

    
    -KG, NADPH, Diaphorase, Resazurin.
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2 (Critical cofactor), 0.01% Triton X-100.

  • Procedure:

    • Incubate enzyme + Inhibitor (serial dilution) for 60 mins (allows slow-binding equilibration).

    • Add substrate mix (

      
      -KG + NADPH).
      
    • Add detection mix (Diaphorase + Resazurin).

    • Read: Fluorescence (Ex 540 nm / Em 590 nm).

  • Validation: Z-factor must be > 0.5. Include AG-120 as a positive control (IC50 ~10-20 nM).

Protocol B: Cellular 2-HG Quantification (LC-MS/MS)

The gold standard for cellular potency.

  • Cell Line: HT1080 (Endogenous IDH1 R132C) or U87-IDH1-R132H.

  • Treatment: Seed cells at 5,000/well. Treat with inhibitor for 48 hours.

  • Extraction:

    • Remove media. Wash with PBS.

    • Add 80:20 Methanol:Water (-80°C) containing d5-2-HG internal standard.

    • Scrape and centrifuge (14,000 rpm, 10 min, 4°C).

  • Analysis:

    • Inject supernatant onto C18 column.

    • Transition: Monitor m/z 147 -> 129 (2-HG) and 152 -> 134 (d5-2-HG) in negative mode ESI.

  • Calculation: Normalize 2-HG peak area to Internal Standard and total protein content.

Workflow Visualization: SAR Decision Tree

This diagram outlines the logical flow for optimizing a fluorinated IDH1 inhibitor series, moving from synthesis to in vivo validation.

SAR_Workflow Design Design: Fluorine Scan (Bioisosteres) Synth Synthesis Design->Synth EnzAssay Enzymatic Assay (IC50) Synth->EnzAssay EnzAssay->Design Inactive CellAssay Cellular Assay (2-HG Levels) EnzAssay->CellAssay IC50 < 50nM CellAssay->Design Poor Permeability MetaStab Metabolic Stability (Microsomes) CellAssay->MetaStab Potent MetaStab->Design High Clearance (Add Fluorine) PK In Vivo PK (Mouse) MetaStab->PK T1/2 > 60min Decision Candidate Selection PK->Decision Bioavailability > 30%

Figure 2: Optimization workflow prioritizing metabolic stability via iterative fluorination.

References

  • Popovici-Muller, J., et al. (2018).[5][6][7] "Discovery of AG-120 (Ivosidenib): A First-in-Class Mutant IDH1 Inhibitor for the Treatment of IDH1 Mutant Cancers."[6][8] ACS Medicinal Chemistry Letters. Available at: [Link]

  • Dang, L., et al. (2009). "Cancer-associated IDH1 mutations produce 2-hydroxyglutarate."[1][2][8][9][10][11] Nature. Available at: [Link]

  • Watts, J., et al. (2024). "Looking Beyond the Surface: Olutasidenib and Ivosidenib for Treatment of mIDH1 Acute Myeloid Leukemia." Current Oncology Reports. Available at: [Link]

  • Cho, Y.S., et al. (2017). "Discovery and structure-activity-relationship study of novel conformationally restricted indane analogues for mutant isocitric dehydrogenase 1 (IDH1) inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid vs non-fluorinated analog in assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Comparison: (S)-4-(1-aminoethyl)-2-fluorobenzoic Acid vs. Non-Fluorinated Analog Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.

Comparative Analysis of this compound vs. Non-Fluorinated Analog

Executive Summary

In medicinal chemistry, the strategic introduction of fluorine is a pivotal tool for modulating physicochemical properties without significantly altering steric bulk. This guide provides an in-depth technical comparison between This compound (Product A) and its non-fluorinated parent, (S)-4-(1-aminoethyl)benzoic acid (Product B).

While both serve as critical chiral building blocks for kinase inhibitors and peptidomimetics, the 2-fluoro substitution in Product A introduces profound changes in acidity (pKa) , metabolic stability , and conformational preference . This guide details these differences to assist in fragment selection during lead optimization.

Physicochemical Profile & Data Comparison

The introduction of a fluorine atom at the ortho position relative to the carboxylic acid exerts a strong inductive effect (


), significantly altering the electronic landscape of the molecule.[1]
Representative Characterization Data

Data derived from standard physical organic chemistry principles and surrogate structural analogs.

PropertyThis compound(S)-4-(1-aminoethyl)benzoic acidImpact of Fluorination
Molecular Weight 219.64 g/mol (HCl salt)201.65 g/mol (HCl salt)+18 Da (negligible steric penalty)
Acid pKa (COOH) ~3.3 ~4.2 ~1.0 log unit drop (Increased acidity)
Base pKa (NH₂) ~8.8~9.0Minimal effect (distance dependent)
LogD (pH 7.4) ~ -1.0 to -0.8~ -1.3Slight increase in lipophilicity
H-Bond Acceptors 3 (F is a weak acceptor)2Potential for new intramolecular H-bonds
Metabolic Liability Low (Ring oxidation blocked at C2)Moderate (Susceptible to ortho-hydroxylation)Enhanced Stability
Key Insight: The pKa Shift

The most critical operational difference is the acidity of the carboxylic acid. The ortho-fluorine stabilizes the carboxylate anion via electron withdrawal, lowering the pKa by approximately 1 unit.

  • Consequence: At physiological pH (7.4), Product A is more fully ionized than Product B. However, the lipophilicity of the fluorine atom itself often compensates for this, maintaining or slightly improving membrane permeability (LogD).

Biological Assay Performance
A. In Vitro Metabolic Stability (Microsomal Stability)

The non-fluorinated analog (Product B) is susceptible to Phase I oxidative metabolism, particularly aromatic hydroxylation at the electron-rich ortho positions relative to the aminoethyl group.

  • Mechanism: Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6) often target unsubstituted aromatic rings.

  • Fluorine Effect: In Product A, the C2 position is blocked by fluorine. The C-F bond energy (~116 kcal/mol) renders this site inert to oxidative attack. Additionally, the electronegativity of fluorine deactivates the ring towards electrophilic enzymatic oxidation.

  • Expected Result: Product A typically demonstrates >20% higher half-life (t1/2) in human liver microsomes (HLM) compared to Product B.

B. Conformational Control & Binding Affinity

In drug design, reducing the entropic penalty of binding is crucial.

  • Non-Fluorinated (Product B): The carboxylate group can rotate freely relative to the phenyl ring, sampling multiple low-energy conformers.

  • Fluorinated (Product A): The ortho-fluorine creates a "conformationally biased" system. Through electrostatic repulsion with the carbonyl oxygen or weak attraction to the hydroxyl proton (in the neutral state), the fluorine atom restricts the rotation of the carboxylic acid/amide moiety.

  • Application: If the target binding pocket requires a coplanar or specific twisted conformation, Product A can lock the bioactive pose, potentially improving potency (

    
    ) by 2-5 fold.
    
Visualizing the Decision Logic

The following diagram illustrates the decision matrix for choosing between the fluorinated and non-fluorinated scaffold based on specific lead optimization issues.

FragmentSelection Start Lead Optimization Issue MetabStability High Metabolic Clearance? Start->MetabStability Potency Low Potency / High Entropic Cost? Start->Potency Permeability Low Permeability? Start->Permeability SelectF Select this compound (Blocks metabolic soft spot / Locks conformation) MetabStability->SelectF Yes (Block C2 oxidation) SelectH Select (S)-4-(1-aminoethyl)benzoic acid (Maintains higher pKa / Less lipophilic) MetabStability->SelectH No Potency->SelectF Need conformational lock Potency->SelectH Pocket needs flexibility Permeability->SelectF Need higher LogD Permeability->SelectH Need lower LogD

Caption: Decision tree for selecting between fluorinated and non-fluorinated benzoic acid fragments based on ADME/Tox and potency requirements.

Experimental Protocols

To validate the advantages of Product A in your specific program, the following standardized protocols are recommended.

Protocol A: Potentiometric pKa Determination

Objective: To quantify the shift in acidity caused by ortho-fluorination.

  • Preparation: Dissolve 5 mg of the test compound (Product A or B) in 20 mL of degassed water/methanol (80:20 v/v) to ensure solubility.

  • Titrant: Use 0.1 M KOH (standardized).

  • Apparatus: Automatic potentiometric titrator (e.g., Sirius T3 or equivalent) equipped with a pH glass electrode.

  • Execution:

    • Adjust starting pH to ~2.0 using 0.1 M HCl.

    • Titrate with KOH in 0.05 pH increments up to pH 12.0.

    • Perform triplicate runs at 25°C under inert N₂ atmosphere.

  • Analysis: Plot pH vs. Volume of Titrant. Use the Bjerrum difference plot method to calculate pKa values.

    • Validation Criteria: The standard deviation between runs should be <0.03 pH units.

Protocol B: In Vitro Microsomal Stability Assay

Objective: To compare the metabolic half-life (


) and intrinsic clearance (

).
  • Reagents:

    • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

    • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).

    • Test Compounds: 1 µM final concentration (from 10 mM DMSO stock).

  • Procedure:

    • Pre-incubation: Mix 30 µL HLM (final 0.5 mg/mL) with 440 µL phosphate buffer (100 mM, pH 7.4). Add 5 µL of test compound. Incubate at 37°C for 5 min.

    • Initiation: Add 25 µL of NADPH regenerating system to start the reaction.

    • Sampling: At timepoints

      
       min, remove 50 µL aliquots.
      
    • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge samples at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Plot ln(% remaining parent) vs. time.

    • Calculate

      
       (slope) and 
      
      
      
      .
References
  • Hagos, Z., et al. (2025). Fluorine in Drug Discovery: Role, Design and Case Studies. Pharmacy Journal. Available at: [Link]

  • Ogruc Ildiz, G., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules (MDPI). Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual citation for metabolic stability principles).
  • Bordwell pKa Table . Organic Chemistry Data. Available at: [Link]

  • PubChem Compound Summary . (S)-4-(1-Aminoethyl)benzoic acid (CID 12568271). Available at: [Link]

Sources

Strategic Guide: Selecting Chiral Building Blocks for Scalable Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Chiral Building Blocks in Synthesis: Chiral Pool vs. Auxiliaries vs. Catalytic Resolution Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In the high-stakes environment of API development, the choice of a chiral starting material is rarely about "what works"—it is about what scales. This guide provides a head-to-head technical comparison of the three dominant strategies for introducing chirality into amine and alcohol scaffolds: The Chiral Pool (Amino Acid reduction) , Chiral Auxiliaries (Ellman’s Sulfinamide) , and Catalytic Kinetic Resolution (Jacobsen HKR) .

The Verdict:

  • Use Chiral Pool when your target motif maps perfectly to natural amino acids (Phenylalanine, Valine, etc.). It remains the cost-leader for "natural" side chains.

  • Use Ellman’s Auxiliary for non-natural chiral amines where high diastereoselectivity (>98:2 dr) is required and the cost of the auxiliary can be justified by the elimination of downstream resolution steps.

  • Use Jacobsen HKR for terminal epoxides and 1,2-amino alcohols where low cost is paramount and a 50% max yield (intrinsic to resolution) is economically acceptable due to cheap racemic starting materials.

The Contenders: Technical Breakdown
Contender A: The Chiral Pool (Amino Acid Reduction)
  • Source: Natural L-amino acids (or occasionally D-isomers).

  • Mechanism: Direct reduction of the carboxylic acid to an alcohol, or conversion to an aldehyde followed by reductive amination.

  • Primary Utility: Synthesis of chiral

    
    -amino alcohols and diamines with "natural" R-groups (Benzyl, Isopropyl, Methyl, Indole).
    
Contender B: Ellman’s Sulfinamide (Auxiliary Approach) [1][2]
  • Source: tert-Butanesulfinamide (commercially available in both (

    
    ) and (
    
    
    
    ) forms).
  • Mechanism: Condensation with an aldehyde/ketone to form a chiral

    
    -sulfinyl imine, followed by diastereoselective addition of a nucleophile (Grignard, Enolate).
    
  • Primary Utility: Synthesis of chiral amines with non-natural or complex R-groups; access to chiral ketones.

Contender C: Jacobsen HKR (Catalytic Resolution)
  • Source: Racemic terminal epoxides resolved by Chiral Co(salen) catalysts.[3][4]

  • Mechanism: Hydrolytic Kinetic Resolution (HKR).[3][4][5][6] The catalyst selectively hydrates one enantiomer of a racemic epoxide to a diol, leaving the other epoxide enantiomerically pure.

  • Primary Utility: Access to chiral terminal epoxides, 1,2-diols, and subsequent ring-opening to amino alcohols (e.g., Beta-blockers).

Head-to-Head Performance Metrics

The following data aggregates typical process chemistry outcomes.

MetricChiral Pool (Amino Acids) Ellman’s Sulfinamide Jacobsen HKR (Epoxides)
Enantiomeric Excess (ee) >99% (Source dependent)>98% (Diastereomeric ratio)>99% (Tunable via conversion)
Atom Economy High (Loss of water/oxygen only)Low (Loss of heavy auxiliary)Medium (Loss of 50% substrate)
Reaction Scope Limited (Natural side chains)Broad (Any aldehyde/ketone)Limited (Terminal epoxides preferred)
Scalability Excellent (Commodity chems)Good (Auxiliary recycling possible)Excellent (Low catalyst loading)
Cost Factor $ (Low)

$ (High)

(Medium - 50% yield loss)
Risk Factor Racemization during reductionCryogenic conditions often neededExothermic hydrolysis control
Decision Matrix: Selecting the Right Tool

Use this logic flow to determine the optimal route for your target molecule.

DecisionMatrix Start Target Molecule Analysis IsNatural Does R-group match a natural Amino Acid? Start->IsNatural ChiralPool USE CHIRAL POOL (Amino Acid Reduction) IsNatural->ChiralPool Yes IsTerminal Is the chiral center at a terminal position? IsNatural->IsTerminal No IsAmine Is the target a Primary/Secondary Amine? IsTerminal->IsAmine No (Internal/Complex) HKR USE JACOBSEN HKR (Terminal Epoxide Resolution) IsTerminal->HKR Yes (Epoxide/Diol) IsAmine->HKR No (Alcohol focus) Ellman USE ELLMAN AUXILIARY (Sulfinamide Condensation) IsAmine->Ellman Yes

Figure 1: Strategic decision tree for selecting chiral building blocks based on structural motifs.

Experimental Protocols (Best-in-Class)
Protocol A: Ellman’s Sulfinamide Synthesis (Grignard Addition)

Context: This protocol yields chiral amines with high diastereoselectivity.[2][7]

  • Imine Formation:

    • Charge a reactor with the aldehyde (1.0 equiv), (

      
      )-tert-butanesulfinamide (1.1 equiv), and Ti(OEt)
      
      
      
      (2.0 equiv) in THF.
    • Stir at ambient temperature until conversion is complete (monitor via HPLC).

    • Note: Ti(OEt)

      
       acts as both a Lewis acid and a water scavenger.
      
    • Quench with brine, filter Ti salts, and concentrate.

  • Diastereoselective Addition:

    • Dissolve the crude sulfinyl imine in CH

      
      Cl
      
      
      
      or Toluene. Cool to -78 °C (critical for max dr).
    • Add Grignard reagent (2.0 equiv) dropwise.

    • Mechanistic Insight: The sulfinyl oxygen coordinates with Magnesium, forming a six-membered cyclic transition state that dictates facial selectivity.

    • Warm to room temperature and quench with NH

      
      Cl.
      
  • Deprotection:

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane/MeOH.

    • Precipitate the chiral amine hydrochloride salt with Et

      
      O.
      
Protocol B: Jacobsen HKR (Scale-Up Conditions)

Context: Ideal for generating chiral epichlorohydrin or propylene oxide derivatives.

  • Catalyst Activation:

    • Dissolve (

      
      )-Co(salen) precursor (0.5 mol%) in CH
      
      
      
      Cl
      
      
      .
    • Add Acetic Acid (2.0 equiv relative to catalyst) and stir open to air for 1 hour.

    • Critical Step: Oxidation from Co(II) to Co(III) is required for activity. Evaporate solvent to obtain the active brown solid catalyst.

  • Kinetic Resolution:

    • Add racemic terminal epoxide (1.0 equiv) to the catalyst (0.5 mol%).

    • Cool to 0–5 °C. Slowly add H

      
      O (0.55 equiv).
      
    • Exotherm Warning: The hydrolysis is exothermic. On large scale, water addition rate controls the temperature.

    • Stir for 12–24 hours.

  • Isolation:

    • Distill the unreacted enantiopure epoxide (volatile) directly from the reaction mixture.

    • The residual diol can be washed away or crystallized.

Visualizing the Pathways

SynthesisPathways cluster_0 Ellman Route cluster_1 Jacobsen HKR Route E_Start Aldehyde (Prochiral) E_Imine Chiral Imine E_Start->E_Imine + Aux / Ti(OEt)4 E_Aux (R)-t-Bu-Sulfinamide E_Prod Chiral Amine (>98% ee) E_Imine->E_Prod + RMgX / HCl J_Start Racemic Epoxide J_Prod Chiral Epoxide (>99% ee) J_Start->J_Prod + H2O / Cat J_Waste Chiral Diol (Byproduct) J_Start->J_Waste Hydrolysis J_Cat Co(salen) Cat (0.5 mol%)

Figure 2: Comparative workflow.[8] Note the linear nature of the Ellman route versus the divergent nature (resolution) of the HKR route.

References
  • Ellman, J. A., et al. "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butanesulfinyl Imines."[9] Journal of Organic Chemistry, 1999, 64(4), 1278–1284. Link

  • Jacobsen, E. N., et al. "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides." Science, 1997, 277(5328), 936–938. Link

  • Ellman, J. A., et al. "Preparation of (S)-tert-Butanesulfinamide."[9] Organic Syntheses, 2016, 93, 319-330.[10] Link

  • Jacobsen, E. N., et al. "Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes."[3] Journal of the American Chemical Society, 2002, 124(7), 1307–1315.[5] Link

Sources

A Researcher's Guide to Benchmarking Novel IDH1 Inhibitors: A Comparative Analysis of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid Against Known Standards

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound, (S)-4-(1-aminoethyl)-2-fluorobenzoic acid, against established isocitrate dehydrogenase 1 (IDH1) inhibitors. We will delve into the scientific rationale behind the experimental design, provide detailed protocols for head-to-head comparisons, and present a clear structure for data analysis and visualization.

The Critical Role of IDH1 in Oncology and the Rationale for Targeted Inhibition

Isocitrate dehydrogenase 1 (IDH1) is a pivotal enzyme in cellular metabolism, primarily responsible for the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[1][2][3] However, in several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma, IDH1 acquires a gain-of-function mutation, most commonly at the R132 residue.[1][2][4][5] This mutated enzyme gains the neomorphic ability to convert α-KG into the oncometabolite D-2-hydroxyglutarate (2-HG).[2][4][6]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic alterations, including DNA and histone hypermethylation.[1][4] This ultimately blocks cellular differentiation and promotes tumorigenesis.[4][6][7] Consequently, the development of small molecule inhibitors that selectively target mutant IDH1 has emerged as a promising therapeutic strategy.[6][8]

This guide will utilize three well-characterized IDH1 inhibitors as benchmarks for evaluating our compound of interest, this compound:

  • Ivosidenib (AG-120): An FDA-approved, potent, and selective inhibitor of mutant IDH1.[6][7][8][9]

  • Olutasidenib (FT-2102): Another FDA-approved, potent, selective, and brain-penetrant inhibitor of mutant IDH1.[10][11][12][13][14]

  • Vorasidenib (AG-881): A brain-penetrant dual inhibitor of both mutant IDH1 and IDH2.[15][16][17][18][19]

The objective is to provide a robust and reproducible methodology to assess the potency, cellular activity, and potential therapeutic utility of novel chemical entities like this compound in the context of these established drugs.

Visualizing the IDH1 Signaling Pathway and Point of Inhibition

To understand the mechanism of action of these inhibitors, it is crucial to visualize the IDH1 signaling pathway. The following diagram illustrates the normal function of wild-type IDH1, the aberrant function of mutant IDH1, and the point of intervention for targeted inhibitors.

Caption: The IDH1 signaling pathway and the mechanism of inhibitor action.

Comparative Data Summary

The following table summarizes the key performance indicators for our hypothetical compound and the established IDH1 inhibitors. The data for "this compound" are presented as placeholders to be populated following experimental validation.

CompoundTarget(s)IC50 (IDH1 R132H)Cellular 2-HG Inhibition IC50Cell Viability IC50 (HT1080)
This compound Presumed mIDH1TBDTBDTBD
Ivosidenib (AG-120) mIDH1~12 nM2-20 nM[7]Potent
Olutasidenib (FT-2102) mIDH121.2 nM (R132H)[10]Potent[12]Potent
Vorasidenib (AG-881) mIDH1/mIDH20.04-22 nM (R132 variants)[17]Potent[16]< 50 nM[17]

Note: IC50 values can vary depending on assay conditions.

Experimental Protocols for Benchmarking

A rigorous and standardized set of experiments is essential for an objective comparison. The following protocols outline the key assays for benchmarking a novel IDH1 inhibitor.

In Vitro Enzymatic Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the enzymatic activity of mutant IDH1 (R132H).

Rationale: This assay directly measures the compound's ability to inhibit the neomorphic activity of the mutant enzyme, which is the conversion of α-KG to 2-HG, through the consumption of NADPH. Fluorogenic assays measuring NADPH consumption provide a sensitive and high-throughput method for this determination.[20][21]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human IDH1 R132H enzyme in assay buffer.

    • Prepare stock solutions of α-ketoglutarate (α-KG) and NADPH in assay buffer.

    • Prepare a serial dilution of the test compound, this compound, and the reference inhibitors (Ivosidenib, Olutasidenib, Vorasidenib) in DMSO, followed by a further dilution in assay buffer.

    • Prepare a detection reagent mix containing diaphorase and resazurin.[21]

  • Assay Procedure (96-well plate format):

    • Add the diluted compounds to the wells of a black 96-well plate.

    • Add the IDH1 R132H enzyme to all wells except the negative control.

    • Initiate the reaction by adding a mixture of α-KG and NADPH to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the enzymatic reaction and initiate the detection reaction by adding the diaphorase/resazurin mix.

    • Incubate for a further 10-15 minutes to allow for color development.

    • Measure the fluorescence (Ex/Em = 540/590 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay for 2-HG Production

Objective: To assess the ability of the test compound to inhibit the production of the oncometabolite 2-HG in a cellular context.

Rationale: This assay validates the findings from the enzymatic assay in a more physiologically relevant system, confirming that the compound can penetrate cells and engage its target to produce a biological effect. The HT1080 fibrosarcoma cell line, which endogenously expresses the IDH1 R132C mutation, is a suitable model.[22]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture HT1080 cells in appropriate media until they reach 70-80% confluency.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and reference inhibitors for 48-72 hours.

  • 2-HG Extraction and Quantification:

    • Collect the cell culture supernatant.

    • Deproteinate the samples.

    • Quantify the 2-HG levels using a commercially available 2-HG assay kit (either colorimetric or fluorometric) or by LC-MS/MS for greater sensitivity and specificity.[23][24]

  • Data Analysis:

    • Normalize the 2-HG levels to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay).

    • Plot the percentage of 2-HG inhibition against the logarithm of the inhibitor concentration.

    • Determine the cellular IC50 value.

Cell Viability Assay

Objective: To evaluate the effect of the test compound on the viability and proliferation of cancer cells harboring an IDH1 mutation.

Rationale: A successful IDH1 inhibitor should ideally lead to a reduction in the viability or proliferation of cancer cells that are dependent on the mutant enzyme. This assay provides an indication of the compound's potential anti-cancer efficacy.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Seed HT1080 cells in 96-well plates and allow them to adhere.

    • Treat the cells with a serial dilution of the test compound and reference inhibitors for an extended period (e.g., 5-7 days) to observe effects on proliferation.[25]

  • Viability Assessment:

    • Use a standard cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[25]

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for cell viability.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the benchmarking experiments.

Experimental_Workflow Start Novel Compound: This compound Enzymatic_Assay 1. In Vitro Enzymatic Assay (Recombinant mIDH1) Start->Enzymatic_Assay Cell_Assay 2. Cell-Based 2-HG Assay (e.g., HT1080 cells) Start->Cell_Assay Viability_Assay 3. Cell Viability Assay (e.g., HT1080 cells) Start->Viability_Assay IC50_Enzyme Determine Enzymatic IC50 Enzymatic_Assay->IC50_Enzyme Comparison Comparative Analysis vs. Ivosidenib, Olutasidenib, Vorasidenib IC50_Enzyme->Comparison IC50_2HG Determine Cellular 2-HG Inhibition IC50 Cell_Assay->IC50_2HG IC50_2HG->Comparison IC50_Viability Determine Cell Viability IC50 Viability_Assay->IC50_Viability IC50_Viability->Comparison Conclusion Conclusion on Potency, Selectivity, and Efficacy Comparison->Conclusion

Caption: A streamlined workflow for benchmarking novel IDH1 inhibitors.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of novel IDH1 inhibitors like this compound. By performing these experiments in parallel with well-characterized benchmarks, researchers can gain a clear understanding of their compound's relative potency and cellular efficacy.

Positive results from these initial assays would warrant further investigation, including selectivity profiling against wild-type IDH1 and other related enzymes (e.g., IDH2), pharmacokinetic studies, and in vivo efficacy testing in relevant cancer models. This structured approach ensures a data-driven progression from initial hit to a viable lead compound in the drug discovery pipeline.

References

  • The Roles of IDH1 in Tumor Metabolism and Immunity. Taylor & Francis Online. [Link]

  • What is the mechanism of Ivosidenib? - Patsnap Synapse. Patsnap. [Link]

  • Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma. ACS Medicinal Chemistry Letters. [Link]

  • FDA Approval Summary: Ivosidenib for Relapsed or Refractory Acute Myeloid Leukemia with an Isocitrate Dehydrogenase-1 Mutation. Clinical Cancer Research. [Link]

  • Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma. PMC. [Link]

  • Olutasidenib: from bench to bedside. Blood Advances. [Link]

  • Vorasidenib - Wikipedia. Wikipedia. [Link]

  • Oncogenic Isocitrate Dehydrogenase Mutations: Mechanisms, Models, and Clinical Opportunities. Cancer Discovery. [Link]

  • Structure-Based Design and Identification of FT-2102 (Olutasidenib), a Potent Mutant-Selective IDH1 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Olutasidenib (FT-2102) induces durable complete remissions in patients with relapsed or refractory IDH1-mutated AML. SAHMRI. [Link]

  • Oncogenic IDH1mut drives robust loss of histone acetylation and increases chromatin heterogeneity. PNAS. [Link]

  • Tibsovo (Ivosidenib) First Targeted Therapy Approved for Patients with Relapsed or Refractory Acute Myeloid Leukemia and IDH1 Mutation. Journal of Hematology Oncology Pharmacy. [Link]

  • Olutasidenib (FT-2102) in patients with relapsed or refractory IDH1-mutant glioma: A multicenter, open-label, phase Ib/II trial. PubMed. [Link]

  • Idh1 mutations contribute to the development of T-cell malignancies in genetically engineered mice. PNAS. [Link]

  • Consequences of IDH1/2 Mutations in Gliomas and an Assessment of Inhibitors Targeting Mutated IDH Proteins. MDPI. [Link]

  • Ivosidenib - Wikipedia. Wikipedia. [Link]

  • Detection of 2-HG using a fluorescent D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) enzymatic assay. ResearchGate. [Link]

  • The Role of IDH1 Gene Expression in Breast Cancer: Insights into Tumor Progression and Metastasis. JSciMed Central. [Link]

  • IDH1/2 mutations target a key hallmark of cancer by deregulating cellular metabolism in glioma. Neuro-Oncology. [Link]

  • A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor. Cancer Discovery. [Link]

  • IDH1 - My Cancer Genome. My Cancer Genome. [Link]

  • Recent advances of IDH1 mutant inhibitor in cancer therapy. Frontiers. [Link]

  • Vulnerability of IDH1 mutant cancers to histone deacetylase inhibition via orthogonal suppression of DNA repair. PMC. [Link]

  • IDH1(R132H) Assay Kit. BPS Bioscience. [Link]

  • Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening. Frontiers. [Link]

  • Discovery of Novel IDH1 Inhibitor Through Comparative Structure-Based Virtual Screening. Frontiers. [Link]

  • L-2-hydroxyglutarate production arises from non-canonical enzyme function at acidic pH. Nature Chemical Biology. [Link]

  • BMR Isocitrate Dehydrogenase (IDH) Assay Kit. Biomedical Research Service Center. [Link]

  • Abstract 3741: Development and characterization of a cell based assay for the validation of mutant IDH1 inhibitors. AACR Journals. [Link]

  • Isocitrate Dehydrogenase Assay Services for Drug Discovery. Reaction Biology. [Link]

Sources

Racemic Mixture vs. Pure Enantiomer Activity in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chiral Cliff" in Drug Discovery

In modern pharmacology, the distinction between a racemic mixture (1:1 ratio of enantiomers) and a pure single enantiomer is not merely chemical—it is functional. Biological systems are inherently chiral; proteins, receptors, and enzymes possess asymmetric binding pockets that discriminate between mirror-image molecules with exquisite specificity.

For researchers and drug developers, treating a racemate as a single agent is a methodological error that masks potency, toxicity, and pharmacokinetic reality. This guide dissects the performance differences between racemates and pure enantiomers, supported by mechanistic data and validated experimental protocols.

Key Takeaways
  • The Eutomer/Distomer Dichotomy: The active enantiomer (eutomer) drives efficacy, while the inactive enantiomer (distomer) may be inert, toxic, or antagonistic.

  • Potency Shifts: Pure enantiomers often exhibit a 2-fold (theoretical) to >100-fold (actual) increase in potency compared to their racemic counterparts.

  • Metabolic Divergence: Enantiomers often follow distinct metabolic pathways (e.g., CYP2C19 stereoselectivity), altering bioavailability and half-life.

Mechanistic Comparison: Why Enantiomers Behave Differently

When a racemic drug interacts with a biological target, three distinct pharmacological scenarios emerge. Understanding these is critical for interpreting assay data.

Scenario A: The "Dilution" Effect (Inert Distomer)
  • Mechanism: The distomer does not bind to the target and has no off-target effects.

  • Result: The racemate appears 50% as potent as the pure eutomer because half the mass is inactive "ballast."

  • Example: Ibuprofen .[1] (S)-ibuprofen is the active COX inhibitor. (R)-ibuprofen is largely inactive in vitro, though in vivo unidirectional inversion occurs.

Scenario B: The "Interference" Effect (Antagonistic Distomer)
  • Mechanism: The distomer binds to the target (orthosteric or allosteric site) but does not activate it, or it stabilizes a low-affinity conformation, actively preventing the eutomer from binding.

  • Result: The racemate is significantly less than 50% as potent as the eutomer.[2]

  • Example: Citalopram vs. Escitalopram . (R)-citalopram binds to an allosteric site on the Serotonin Transporter (SERT), reducing the association rate of the active (S)-citalopram.

Scenario C: The "Toxicity/Off-Target" Effect (Harmful Distomer)
  • Mechanism: The distomer binds to a completely different receptor or enzyme, causing side effects unrelated to the therapeutic target.

  • Result: Efficacy is similar, but the therapeutic index (TI) of the pure enantiomer is vastly superior.

  • Example: Albuterol vs. Levalbuterol . (S)-albuterol is not just inert; it promotes airway inflammation and hyperresponsiveness, counteracting the bronchodilation of the (R)-isomer.

Comparative Data Analysis

The following table summarizes key pharmacological parameters comparing racemic mixtures with their single-enantiomer counterparts.

Table 1: Pharmacological Performance Metrics
Drug PairTargetRacemate Data (Mix)Pure Enantiomer Data (Eutomer)Key Difference
Citalopram (Racemic) vs. Escitalopram (S-isomer)SERT (Serotonin Transporter)


30-40x selectivity .[3][4] (R)-isomer allosterically inhibits (S)-isomer binding [1].
Albuterol (Racemic) vs. Levalbuterol (R-isomer)

-Adrenergic Receptor
Binding Affinity: ModerateBinding Affinity: ~100x higher than S-isomer(S)-isomer is pro-inflammatory.[5] Levalbuterol 1.25mg

Albuterol 2.5mg [2].
Omeprazole (Racemic) vs. Esomeprazole (S-isomer)H+/K+ ATPase (Proton Pump)Bioavailability: ~30-40%Bioavailability: ~90%Metabolic Stability . (S)-isomer is cleared more slowly by CYP2C19, increasing AUC [3].
Thalidomide Cereblon / UnknownSedative / Teratogenic(R)-Sedative / (S)-TeratogenicSafety Critical . (S)-isomer causes limb malformations. Note: In vivo racemization occurs rapidly [4].

Visualizing the Interaction Pathways

The following diagram illustrates the decision logic and pharmacological interactions that dictate whether a "Chiral Switch" (developing the single enantiomer) is scientifically justified.

ChiralInteraction Racemate Racemic Mixture (50:50 R/S) Eutomer Eutomer (Active) Racemate->Eutomer Distomer Distomer (Inactive/Other) Racemate->Distomer Target Biological Target (Receptor/Enzyme) Outcome1 Scenario A: Dilution (50% Potency) Target->Outcome1 If Distomer Inert Outcome2 Scenario B: Interference (Reduced Efficacy) Target->Outcome2 If Distomer Antagonizes Eutomer->Target High Affinity Binding Distomer->Target No Binding Distomer->Target Allosteric Inhibition OffTarget Off-Target Site (Toxicity) Distomer->OffTarget Off-Target Binding Outcome3 Scenario C: Toxicity (Adverse Events) OffTarget->Outcome3 If Distomer Toxic

Figure 1: Pharmacological interaction pathways of racemic components.[6] The distomer can dilute, antagonize, or toxify the therapeutic effect.

Experimental Protocol: Comparative Potency Assessment

To objectively compare a racemate vs. a pure enantiomer, you cannot simply run a standard dose-response curve without accounting for solvent effects and chiral purity. Below is a validated workflow for a Competitive Radioligand Binding Assay .

Phase 1: Chiral Purity Validation (Pre-Assay)

Why: Commercial "pure" enantiomers often contain 1-2% of the distomer, which can skew results if the distomer has high affinity.

  • Method: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or OD-H).

  • Requirement: Enantiomeric Excess (ee) must be >99.5% before proceeding to biological assay.

Phase 2: Competitive Binding Assay Protocol

Objective: Determine the Inhibition Constant (


) for the Racemate, Eutomer, and Distomer against a radiolabeled reference ligand.

Materials:

  • Cell Line: CHO or HEK-293 stably expressing the target receptor (e.g., Human

    
    -AR).
    
  • Radioligand: High-affinity isotope (e.g.,

    
    -Dihydroalprenolol) at 
    
    
    
    concentration.
  • Test Compounds: Racemate, Pure (R)-enantiomer, Pure (S)-enantiomer.

Step-by-Step Workflow:

  • Preparation:

    • Harvest cells and prepare membrane homogenates in assay buffer (50 mM Tris-HCl, pH 7.4).

    • Determine protein concentration (Bradford/BCA assay) to ensure linear range (typically 5-20 µ g/well ).

  • Incubation:

    • Total Binding: Membrane + Radioligand + Vehicle (DMSO < 1%).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Saturating Ligand (10 µM).

    • Experimental Arms: Membrane + Radioligand + Test Compound (Serial dilution:

      
       M to 
      
      
      
      M).
    • Critical Control: Run the Racemate and Enantiomers on the same plate to eliminate inter-assay variability.

  • Equilibration:

    • Incubate at 25°C for 60-90 minutes (equilibrium must be reached; verify with association kinetics if unknown).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Calculate IC50 using non-linear regression (4-parameter logistic fit).

    • Cheng-Prusoff Correction: Convert IC50 to

      
      :
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Phase 3: Interpretation Logic
  • If

    
    :  The distomer is inert (Scenario A).
    
  • If

    
    :  The distomer is antagonistic or interfering (Scenario B).
    
  • If

    
    :  Both enantiomers are equipotent, or the target is not stereoselective.
    

Experimental Workflow Diagram

AssayWorkflow cluster_prep Phase 1: Validation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Analysis Sample Test Compound (Racemate/Enantiomer) HPLC Chiral HPLC (Check %ee > 99.5%) Sample->HPLC Dilution Serial Dilution (11 points) HPLC->Dilution Pass Incubation Incubation (Membrane + Radioligand) Dilution->Incubation Filtration Vacuum Filtration (GF/B Filters) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Regression Non-Linear Regression (Sigmoidal Dose-Response) Counting->Regression KiCalc Cheng-Prusoff Ki Calculation Regression->KiCalc

Figure 2: Step-by-step workflow for validating and testing chiral compounds in a radioligand binding assay.

Conclusion & Strategic Recommendations

For drug development professionals, the data clearly indicates that racemic mixtures are "dirty" drugs by modern standards. While developing a racemate is cheaper initially, it introduces significant risks regarding off-target toxicity and suboptimal pharmacokinetics.

Recommendations:

  • Early Separation: Perform chiral separation and screening in the Hit-to-Lead phase, not just before IND filing.

  • Investigate the Distomer: Do not assume the inactive isomer is benign. Run full toxicity and binding panels on the distomer alone.

  • Regulatory Alignment: Align with the FDA's 1992 policy statement early; justification for a racemate now requires proving that the separation is technically infeasible or that the racemate offers a specific therapeutic advantage (rare) [5].

References

  • Sanchez, C. (2006).[7] The pharmacology of escitalopram, the S-enantiomer of citalopram.[4][7][8] Progress in Neuro-Psychopharmacology and Biological Psychiatry. Link

  • Handley, D. A., et al. (1998). Dose-response evaluation of levalbuterol versus racemic albuterol in patients with asthma. Journal of Asthma. Link

  • Andersson, T., et al. (2001). Pharmacokinetic studies with esomeprazole, the (S)-isomer of omeprazole.[9][10] Clinical Pharmacokinetics. Link

  • Eriksson, T., et al. (2001). Stereospecific determination, chiral inversion in vitro and pharmacokinetics in humans of the enantiomers of thalidomide. Chirality. Link

  • FDA. (1992).[11][12] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Food and Drug Administration.[11][12][13][14][15] Link

Sources

Comparative ADME properties of fluorinated vs non-fluorinated drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Fluorine Scan

In modern drug discovery, the incorporation of fluorine is not merely a structural modification; it is a precision tool for tuning physicochemical properties without drastically altering molecular size. Approximately 20-25% of drugs currently on the market contain at least one fluorine atom.

This guide compares the ADME (Absorption, Distribution, Metabolism, Excretion) profiles of non-fluorinated parent compounds against their fluorinated analogs. We analyze the mechanistic causality behind these shifts—specifically how the high electronegativity (3.98 Pauling scale) and the strength of the C-F bond (116 kcal/mol) translate into observable pharmacokinetic (PK) advantages.

Physicochemical Modulation: The Root of ADME Changes

Before analyzing ADME directly, one must understand the fundamental alterations in the molecule's character. Replacing a Hydrogen (van der Waals radius 1.20 Å) with Fluorine (1.47 Å) is a sterically conservative change, yet electronically transformative.

Electronic Induction and pKa Shifts

Fluorine is the most electronegative element. When attached to an aliphatic chain or aromatic ring, it exerts a strong electron-withdrawing inductive effect (


).
  • Impact: This lowers the pKa of neighboring basic centers (amines) and increases the acidity of neighboring acidic centers.

  • ADME Consequence: By lowering the pKa of a basic amine from 10.0 to 8.0, we increase the fraction of the uncharged species at physiological pH (7.4). This directly enhances membrane permeability (Absorption) and reduces lysosomal trapping (Distribution).

Lipophilicity and "Polar Hydrophobicity"

Fluorine substitution typically increases lipophilicity (


), but with a nuance known as "polar hydrophobicity." While the C-F bond is non-polarizable (hydrophobic), the high electronegativity creates a significant bond dipole.
  • Aromatic F: Increases

    
     (more lipophilic).
    
  • Aliphatic F: Can decrease

    
     if close to other polar groups due to dipole-dipole interactions, or increase it if isolated.
    
Visualization: The Fluorine Effect Logic Flow

Fluorine_Effect_Logic cluster_0 Structural Modification cluster_1 Physicochemical Shift cluster_2 ADME Outcome H_to_F H -> F Substitution Elec_With Electron Withdrawal (-I Effect) H_to_F->Elec_With Bond_Strength C-F Bond Strength (116 kcal/mol) H_to_F->Bond_Strength pKa_Drop pKa Reduction (Basic Centers) Elec_With->pKa_Drop Modulates Ionization Met_Stab Metabolic Stability (Blocked Oxidation) Bond_Strength->Met_Stab Resists CYP450 Permeability Increased Permeability pKa_Drop->Permeability More Unionized Species

Figure 1: Causal pathway linking H→F substitution to macroscopic ADME outcomes.

Comparative ADME Analysis

Metabolism: The Metabolic Blockade

The most common application of fluorine is blocking "soft spots"—sites prone to Cytochrome P450 (CYP) mediated oxidative metabolism.

  • Non-Fluorinated (H): C-H bonds, particularly at benzylic or para-aromatic positions, are readily oxidized by CYP450 (hydroxylation).

  • Fluorinated (F): The C-F bond is resistant to homolytic and heterolytic cleavage by CYP enzymes. The oxidation potential is too high for the heme-iron oxo species to overcome.

  • Data Insight: A strategic fluorine placement can extend half-life (

    
    ) by 2-5 fold.
    
Absorption: Permeability vs. Solubility

While F-substitution improves permeability (by modulating pKa and lipophilicity), it often reduces aqueous solubility.

PropertyNon-Fluorinated AnalogFluorinated AnalogMechanism
Solubility HigherLowerIncreased lattice energy; increased lipophilicity.
Permeability (

)
ModerateHighReduced ionization at pH 7.4; increased lipophilicity.
Efflux (P-gp) VariablePotentially HigherFluorine can increase H-bond acceptor capability, occasionally recruiting P-gp.
Distribution: Protein Binding and CNS
  • Plasma Protein Binding (PPB): Fluorinated compounds generally show higher PPB due to increased lipophilicity. This reduces the fraction unbound (

    
    ), which is the pharmacologically active component.
    
  • Blood-Brain Barrier (BBB): Fluorination is a key strategy for CNS drugs. By lowering the pKa of basic amines, it reduces the cationic charge, facilitating passive diffusion across the BBB.

Case Study: Ezetimibe (Cholesterol Absorption Inhibitor)

The development of Ezetimibe provides a textbook example of using fluorine to solve metabolic instability.

  • Lead Compound (SCH 48461): Rapidly metabolized via benzylic oxidation and hydrolysis.

  • Optimization: Introduction of fluorine on the pendant phenyl rings and the benzylic position.

  • Result: The fluorinated analog (Ezetimibe) blocked the metabolic soft spots, drastically improving oral bioavailability and duration of action.

Comparative Data Summary (Simulated based on literature trends):

ParameterSCH 48461 (Non-F Lead)Ezetimibe (Fluorinated)
Metabolic Clearance (

)
High (>100 µL/min/mg)Low (<15 µL/min/mg)
Half-life (

)
< 1 hour~22 hours
Bioavailability (

)
< 5%~35-60%
Primary Metabolic Route Benzylic OxidationGlucuronidation (Oxidation blocked)

Experimental Protocols

To validate the impact of fluorine substitution, the following comparative assays are standard.

Protocol A: Comparative Microsomal Stability Assay

This protocol determines the intrinsic clearance (


) differences between the H and F analogs.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-incubation: Add test compound (Final conc: 1 µM) to microsomes. Incubate at 37°C for 5 mins.

    • Note: Using 1 µM ensures first-order kinetics (

      
      ).
      
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope = 
    
    
    
    .
    
    
Visualization: Microsomal Stability Workflow

Microsomal_Workflow cluster_sampling 3. Kinetic Sampling (37°C) Step1 1. Pre-Incubation (Microsomes + Compound) Step2 2. Initiation (Add NADPH) Step1->Step2 Sample0 T=0 min Step2->Sample0 Sample60 T=60 min Sample0->Sample60 Intervals Step3 4. Quench (Ice-Cold ACN + IS) Sample60->Step3 Step4 5. LC-MS/MS Analysis Step3->Step4

Figure 2: Step-by-step workflow for determining metabolic stability differences.

Protocol B: LogD Determination (Shake-Flask Method)

To quantify the lipophilicity shift caused by fluorination.

Workflow:

  • Phase Prep: Saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Dissolution: Dissolve test compound in the PBS-saturated Octanol phase (Target: 100 µM).

  • Equilibration: Mix equal volumes of drug-containing Octanol and Octanol-saturated PBS in a glass vial.

  • Agitation: Rotate for 1 hour at room temperature; centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV or LC-MS.

  • Calculation:

    
    
    

Conclusion

The substitution of hydrogen with fluorine is a high-impact strategy in lead optimization. It provides a predictable mechanism to block metabolic clearance and modulate pKa for better membrane permeability. However, researchers must balance these gains against potential risks of poor solubility and increased protein binding. The protocols provided (Microsomal Stability and LogD) are essential self-validating steps to confirm that the theoretical advantages of the "Fluorine Scan" translate into actual ADME improvements.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry. (Discusses Ezetimibe and Sitagliptin). [Link]

  • Smart, B. E. (2001). Fluorine substituent effects (on pKa). Journal of Fluorine Chemistry. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for Microsomal/LogD protocols). [Link]

Comparative Guide: Profiling Off-Target Liabilities of Fluorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In modern drug design, the fluorinated benzoic acid (F-BA) scaffold is a privileged structure. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups, modulating pKa, lipophilicity, and metabolic stability without significantly altering steric bulk. However, this structural modification introduces unique off-target risks that are often distinct from their non-fluorinated or chlorinated analogs.

This guide objectively compares the performance of Fluorinated Benzoic Acid Derivatives against Non-Fluorinated (Hydrogen) and Chlorinated alternatives. It focuses on the critical balance between metabolic stability (the intended effect) and off-target liability (the unintended consequence), specifically regarding Cytochrome P450 (CYP) inhibition and reactive metabolite formation.

The Core Dilemma: Stability vs. Inhibition

While fluorination at the para or ortho position of a benzoic acid moiety effectively blocks CYP-mediated hydroxylation (extending half-life), it alters the electronic landscape of the ring. This can increase the compound's affinity for the CYP heme iron or lipophilic pockets, converting a rapidly metabolized substrate into a potent competitive or mechanism-based inhibitor .

Comparative Performance Analysis

The following data compares a representative 4-Fluorobenzoic Acid (4-FBA) scaffold against its direct analogs: Benzoic Acid (H-BA) and 4-Chlorobenzoic Acid (4-Cl-BA) .

Table 1: Physicochemical & Metabolic Profile Comparison
Feature4-Fluoro-BA (The Product) Benzoic Acid (Alternative A) 4-Chloro-BA (Alternative B) Implication for Drug Design
Van der Waals Radius 1.47 Å (Mimics H)1.20 Å1.75 Å (Steric clash risk)F-BA maintains binding pocket fit; Cl-BA often clashes.
Hammett Constant (

)
0.060.000.23F-BA is electron-withdrawing but less so than Cl, fine-tuning acidity.
pKa (Acid Acidity) ~4.144.20~3.98F-BA lowers pKa slightly, increasing ionization at physiological pH.
Metabolic Liability Low (Blocks para-hydroxylation)High (Rapid hydroxylation/glucuronidation)Medium (Blocks hydroxylation but lipophilic)F-BA extends

significantly vs. H-BA.
CYP Inhibition Risk Moderate-High (Type II Binding)Low (Substrate only)High (Lipophilic binding)F-BA risks "locking" the enzyme active site without turnover.
Table 2: Off-Target Toxicity Risks
Off-Target MechanismFluorinated Benzoic Acid RiskNon-Fluorinated Alternative Risk
CYP2C9 Inhibition High Concern. The anionic carboxylate anchors to Arg108 in CYP2C9; fluorine alters orientation, potentially causing competitive inhibition.Low Concern. Rapidly cleared as a substrate.
Defluorination Specific Risk. Oxidative defluorination can release

or form toxic quinone-methides.
None. No halogen release.
hERG Binding Moderate. Fluorine modulates

-

stacking interactions with aromatic residues in the hERG channel.
Low. Lower lipophilicity reduces channel affinity.

Experimental Protocols for Assessment

To validate the safety of a fluorinated benzoic acid derivative, generic ADME screens are insufficient. You must employ a Self-Validating Tiered Assessment focusing on CYP inhibition and reactive metabolite trapping.

Protocol A: High-Throughput Fluorogenic CYP Inhibition Assay

Purpose: To distinguish between simple substrate competition and time-dependent inhibition (TDI) caused by the fluorinated moiety.

Reagents:

  • Enzyme: Recombinant Human CYP2C9 and CYP3A4 (Baculosomes).

  • Substrates: DBOMF (CYP3A4) and BOMCC (CYP2C9) – fluorogenic probes.

  • Cofactor: NADPH Regeneration System (Glucose-6-phosphate, G6P-Dehydrogenase,

    
    ).
    
  • Control: Sulfaphenazole (Specific CYP2C9 inhibitor).

Step-by-Step Workflow:

  • Preparation: Prepare test compounds (F-BA derivatives) at 7 concentrations (0.1 µM to 100 µM) in phosphate buffer (pH 7.4).

  • Pre-Incubation (The Critical Step):

    • Plate A (Direct Inhibition): Add Enzyme + Test Compound. Incubate 0 min.

    • Plate B (Time-Dependent Inhibition): Add Enzyme + Test Compound + NADPH. Incubate 30 min at 37°C . (This allows suicide substrates to covalently bind).

  • Reaction Initiation: Add fluorogenic substrate + NADPH to both plates.

  • Kinetic Read: Measure fluorescence (Ex/Em specific to probe) every 2 minutes for 30 minutes.

  • Data Processing: Calculate

    
     for both plates.
    
    • Shift Calculation: If

      
       (30 min pre-incubation) < 
      
      
      
      (0 min) by >1.5-fold, the compound is a Time-Dependent Inhibitor (TDI) . This is a common failure mode for fluorinated aromatics.
Protocol B: Glutathione (GSH) Trapping for Defluorination

Purpose: To detect if the fluorine atom is "labile" (leaving group) leading to reactive electrophiles.

Workflow:

  • Incubate F-BA derivative (10 µM) with Human Liver Microsomes (1 mg/mL) and NADPH (1 mM).

  • Add Glutathione (GSH) (5 mM) and cytosolic fraction (containing Glutathione S-Transferases).

  • Incubate for 60 minutes at 37°C.

  • Quench with ice-cold Acetonitrile.

  • Analysis: Analyze via LC-MS/MS (High Resolution).

    • Search Trigger: Look for Neutral Loss of 129 Da (Pyroglutamic acid) or specific GSH adduct mass shifts (

      
      ).
      
    • Interpretation: Identification of a GSH adduct implies the fluorine was displaced, generating a reactive intermediate capable of alkylating proteins.

Visualizing the Assessment Logic

Diagram 1: The "Fluorine Safety Scan" Workflow

This decision tree illustrates the tiered approach to clearing a fluorinated benzoic acid candidate.

FluorineSafetyScan Start Candidate: F-Benzoic Acid Deriv. PhysChem Tier 1: PhysChem & In Silico (pKa, LogP, SOM Prediction) Start->PhysChem MetabStab Tier 2: Metabolic Stability (Microsomal Clint) PhysChem->MetabStab Pass CYP_Inhib Tier 3: CYP Inhibition Screen (Direct vs. TDI) MetabStab->CYP_Inhib If Stable Decision_Point Is IC50 shift > 1.5x? CYP_Inhib->Decision_Point Risk_TDI High Risk: Mechanism-Based Inhibition Decision_Point->Risk_TDI Yes (TDI) GSH_Trap Tier 4: GSH Trapping (Defluorination Check) Decision_Point->GSH_Trap No (Reversible) Safe Proceed to In Vivo PK GSH_Trap->Safe No Adducts GSH_Trap->Risk_TDI Adducts Found

Caption: Tiered workflow for assessing safety. Note the critical decision point at Tier 3 for Time-Dependent Inhibition (TDI).

Diagram 2: Mechanism of CYP Interference

How fluorinated benzoic acids can transition from substrates to inhibitors.

CYP_Mechanism Substrate F-Benzoic Acid (Substrate) CYP_Heme CYP450 Heme Iron (Active Site) Substrate->CYP_Heme Binds Metabolism Hydroxylation Blocked (Metabolic Stability) CYP_Heme->Metabolism Ideal Path Inhibition Type II Binding (N/O-Fe Coordination) CYP_Heme->Inhibition Off-Target Path (Due to altered electronics) Defluorination Oxidative Defluorination (Toxic Metabolite) CYP_Heme->Defluorination Rare Path (If F is labile)

Caption: Mechanistic divergence. Fluorine blocks metabolism (green) but increases risk of inhibition (yellow) or toxicity (red).

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Haghi, W., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.

  • Orr, S. T., et al. (2012). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes. Methods in Molecular Biology.

  • Pike, A., et al. (2020). Fluorine substitution effects on drug metabolism and pharmacokinetics. Drug Metabolism and Disposition.[1][2][3][4]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.

Sources

A Senior Application Scientist's Guide to the Validation of Chiral HPLC Methods for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail—it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules, one enantiomer may be the source of therapeutic activity, while its mirror image, the distomer, could be inactive or, in some cases, elicit harmful effects. Consequently, the precise quantification of enantiomeric excess (ee) is a non-negotiable aspect of quality control. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) stands as the definitive technique for this purpose, offering the high selectivity required to resolve these isomeric pairs.[1][2]

This guide provides an in-depth, experience-driven comparison of approaches for validating a chiral HPLC method. It moves beyond a simple checklist of validation parameters to explore the scientific rationale behind the experimental choices, ensuring the development of a robust and reliable method fit for its intended purpose in a regulated environment.

The Foundational Choice: The Chiral Stationary Phase (CSP)

The success of any chiral separation is fundamentally anchored to the selection of the appropriate CSP.[1] The diverse chemistry of available CSPs provides a range of interaction mechanisms to achieve separation. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often the first line of investigation due to their broad applicability and success in resolving a wide array of chiral compounds.[3] Other classes, including Pirkle-type, cyclodextrin, and protein-based phases, offer alternative selectivities.[1][2]

The goal is to achieve baseline resolution (Rs > 1.5) between the enantiomers in a practical timeframe.[1] The choice of CSP is not merely about achieving separation but also about the long-term robustness of the method. Factors such as column lifetime, lot-to-lot reproducibility, and susceptibility to "memory effects" are critical considerations that extend beyond the initial screening phase.[4][5]

Table 1: Comparative Performance of Common CSPs for a Hypothetical Chiral Amine

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Resolution (Rs)Selectivity (α)Analysis Time (min)
Cellulose-based (Immobilized) n-Hexane/Isopropanol (90:10)1.02.11.2512
Amylose-based (Coated) n-Hexane/Ethanol (85:15)1.01.81.1815
Pirkle-type (Brush-type) n-Hexane/Isopropanol/Dichloromethane (70:20:10)1.22.51.3510
Cyclodextrin-based Acetonitrile/TEAA Buffer pH 4.5 (40:60)0.81.61.1520

Data is illustrative and synthesized from established principles of chiral separations.

The immobilized polysaccharide CSP demonstrates a good balance of resolution and analysis time, often providing enhanced durability compared to coated phases, making it a strong candidate for a robust, long-term quality control method.

The Architecture of Validation: A Parameter-by-Parameter Deep Dive

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[6] For chiral purity assays, the focus is on accurately quantifying a minor component (the undesired enantiomer) in the presence of a major component (the desired enantiomer).[4] The validation framework is guided by the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <1225> guidelines.[6][7][8]

Workflow for Chiral HPLC Method Validation

G cluster_dev Method Development cluster_val Method Validation (ICH Q2/USP <1225>) cluster_imp Implementation Dev CSP & Mobile Phase Screening Opt Optimization of Chromatographic Conditions Dev->Opt Initial Separation Achieved Spec Specificity / Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob SST System Suitability Rob->SST Routine Routine QC Testing SST->Routine Transfer Method Transfer Routine->Transfer

Caption: A typical workflow for the development and validation of a chiral HPLC method.

Specificity (Selectivity)

The "Why": Specificity is the bedrock of any analytical method. For a chiral purity test, it is the unequivocal demonstration that the method can distinguish the desired enantiomer from the undesired enantiomer, and both from any other components like process impurities, degradation products, or matrix components.[9] A lack of specificity could lead to an underestimation of the enantiomeric impurity.

Experimental Protocol:

  • Peak Purity Analysis: Inject solutions of the pure desired enantiomer, the pure undesired enantiomer (if available), and a racemic mixture. A photodiode array (PDA) detector is invaluable here to assess peak purity across the entire peak, ensuring no co-eluting impurities are present.

  • Forced Degradation: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that any degradants do not interfere with the quantitation of either enantiomer.

  • Placebo and Blank Analysis: Inject a blank (diluent) and a placebo (formulation matrix without the active pharmaceutical ingredient) to confirm the absence of interfering peaks at the retention times of the enantiomers.

Linearity and Range

The "Why": Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a defined range.[10] For an enantiomeric excess method, it is crucial to establish linearity for the minor (undesired) enantiomer, as it will be present at low levels.

Experimental Protocol:

  • Prepare a stock solution of the undesired enantiomer.

  • Create a series of calibration standards by spiking a constant, high concentration of the desired enantiomer with varying, low concentrations of the undesired enantiomer. This mimics the actual sample conditions.

  • A typical range for the undesired enantiomer might be from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.5%, the range could be 0.1% to 0.75%).

  • Inject each standard in triplicate.

  • Plot the peak area of the undesired enantiomer against its concentration and perform a linear regression analysis. The correlation coefficient (r²) should ideally be >0.999.[11]

Accuracy

The "Why": Accuracy measures the closeness of the test results to the true value.[8] In this context, it confirms that the method can correctly quantify the amount of the undesired enantiomer present.

Experimental Protocol:

  • Prepare samples of the drug substance by spiking with known amounts of the undesired enantiomer at a minimum of three concentration levels across the specified range (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery for the added undesired enantiomer.

  • Acceptance criteria are typically between 98.0% and 102.0% recovery.[12]

Table 2: Example Accuracy Data

Spiked Level (% of Specification)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50% 2.52.4899.2%
100% 5.05.05101.0%
150% 7.57.4198.8%
Precision

The "Why": Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[8] It is a measure of the method's random error and is assessed at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short interval with the same analyst and instrument.

  • Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment.[13]

Experimental Protocol:

  • Repeatability: Prepare six independent samples of the drug substance spiked with the undesired enantiomer at the 100% specification level. Analyze them and calculate the Relative Standard Deviation (%RSD) of the results.

  • Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst or on a different HPLC system. Compare the results from both sets of experiments.

  • The acceptance criterion for precision is typically a %RSD of not more than 2.0% for the major component and can be wider, often <20%, for the minor component as it approaches the quantitation limit.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why":

  • LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]

  • LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14] The LOQ is arguably the most critical parameter for an impurity method, as it defines the lower boundary of its reliable measurement range.

Experimental Protocol (based on Signal-to-Noise):

  • Determine the concentration of the undesired enantiomer that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD.[15]

  • Determine the concentration that yields an S/N ratio of approximately 10:1 for the LOQ.[15]

  • Confirm the LOQ by preparing and injecting at least six samples at this concentration and demonstrating acceptable precision (%RSD) and accuracy.

Robustness

The "Why": Robustness provides an indication of the method's reliability during normal usage by demonstrating its capacity to remain unaffected by small, but deliberate, variations in method parameters.[16][17] This is a critical exercise, as it helps to identify which parameters must be tightly controlled to ensure consistent performance.

Experimental Protocol:

  • Identify critical method parameters that could potentially vary during routine use. For chiral HPLC, these often include:

    • Mobile phase composition (e.g., ±2% of the minor solvent).[12]

    • Column temperature (e.g., ±2 °C).[12]

    • Flow rate (e.g., ±0.1 mL/min).[12]

    • Mobile phase pH (if applicable).

  • Vary one parameter at a time while keeping others constant.

  • Inject a system suitability solution and a sample spiked at the specification limit under each condition.

  • Evaluate the impact on critical responses, particularly the resolution (Rs) between the enantiomers. The method is considered robust if system suitability criteria are met and the results are not significantly affected by these changes.[18]

Decision Tree for Robustness Investigation

G start Start Robustness Test param Vary Parameter (e.g., Flow Rate ±10%) start->param analyze Analyze SST & Spiked Sample param->analyze check_sst System Suitability Criteria Met? analyze->check_sst check_results Results Unaffected? check_sst->check_results Yes fail Parameter is Not Robust (Tighten Method Control) check_sst->fail No pass Parameter is Robust check_results->pass Yes check_results->fail No

Caption: Decision process for evaluating the robustness of a single method parameter.

System Suitability

The "Why": This is not a validation parameter per se, but rather a set of tests performed before each analysis to ensure the chromatographic system is performing adequately for the intended application.[19] The criteria are established during validation.

Typical System Suitability Tests:

  • Resolution (Rs): The most critical parameter for a chiral separation. A minimum resolution (e.g., Rs > 1.5 or 2.0) is required to ensure accurate quantitation.

  • Injection Precision/Repeatability: Multiple injections of a standard solution to ensure the injector and system are working precisely (%RSD of peak areas).

  • Tailing Factor (Tf): Ensures good peak shape, which is important for accurate integration. Typically, Tf ≤ 2.0.

  • Sensitivity/LOQ Check: An injection of a standard at the LOQ level to confirm the system has adequate sensitivity for that run.[4]

Conclusion: A Self-Validating System

A properly validated chiral HPLC method is more than just a series of passed tests; it is a self-validating system. The causality is clear: a specific and robust method, proven through forced degradation and deliberate parameter variation, provides trust in the accuracy and precision of the data. The defined system suitability criteria act as a daily verification of performance, ensuring that the method remains fit for purpose throughout its lifecycle. By grounding experimental choices in scientific rationale and adhering to established regulatory guidelines, researchers and drug development professionals can generate enantiomeric excess data that is defensible, reliable, and ultimately protective of patient safety.

References

  • FDA Guidance on Analytical Method Validation. U.S.
  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • Highlights from FDA's Analytical Test Method Valid
  • USP <1225> Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S.
  • System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group.
  • A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. BenchChem.
  • <1225> VALID
  • Trouble with chiral separations.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
  • A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products. BenchChem.
  • Playing with Selectivity for Optimal Chiral Separation.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace.
  • A Comparative Guide to the Validation of a Chiral HPLC Method for the Enantiomeric Purity of Synthetic Kopsinaline. BenchChem.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar.
  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • A Detailed Study of Validation Parameters and System Suitability Test in HPLC. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respir
  • How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC. SciSpace.
  • Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec.
  • ICH Q2 Robust. Scribd.
  • Chiral Recognition in Separation Science: An Overview.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. Daicel Chiral Technologies.
  • Validated enantiospecific LC method for determination of (R)-enantiomer impurity in (S)-efavirenz. Ingenta Connect.
  • Robustness/ruggedness tests in method validation.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar.
  • Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formul
  • Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs. SciSpace.
  • The determination of linearity, LOD and LOQ of each enantiomer.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Method Validation and Robustness.

Sources

Safety Operating Guide

Operational Guide: Disposal & Handling of (S)-4-(1-aminoethyl)-2-fluorobenzoic acid

[1][2]

Executive Summary & Chemical Profile

(S)-4-(1-aminoethyl)-2-fluorobenzoic acid is a zwitterionic, fluorinated building block commonly used in the synthesis of pharmaceutical intermediates.[1][2][3] Its disposal requires strict adherence to halogenated waste protocols due to the presence of the fluorine atom and the potential for hydrofluoric acid (HF) generation during thermal destruction (incineration).[2]

Unlike standard organic acids, the amphoteric nature of this molecule (containing both a basic amine and an acidic carboxyl group) dictates specific compatibility checks to prevent unexpected precipitation or heat generation in mixed waste streams.

Chemical Identity & Properties
ParameterDataOperational Implication
Chemical Name This compoundPrimary identifier for waste tags.[1][2][3]
CAS Number 1214346-98-9 (Free Acid) / 1391358-28-3 (HCl Salt)Use for inventory reconciliation.[2]
Molecular Formula C₉H₁₀FNO₂Halogenated (F) – Must be segregated.[2]
Physical State Solid (White to off-white powder)Dust inhalation hazard during transfer.[2]
Acidity/Basicity Amphoteric (Zwitterionic)Soluble in both acidic and basic aqueous streams.[2]
Solubility Water (Moderate), DMSO, MethanolDo not pour down drains; collect as solvent waste.[2][4]

Hazard Identification & Risk Assessment

Before disposal, the material must be classified according to GHS standards. While not typically classified as P-listed (acutely toxic) under RCRA, it is a significant irritant.[2]

Core Hazards:

  • H315: Causes skin irritation.[2][5][6][7]

  • H319: Causes serious eye irritation.[2][6][7][8]

  • H335: May cause respiratory irritation.[2][6][7]

  • Combustion Hazard: Upon incineration, this compound releases Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).[2]

Scientist’s Note: The "S" enantiomer designation indicates chirality.[2] While this affects biological activity, it does not alter the chemical disposal pathway compared to the racemate.[2] Treat all enantiomers identically for waste purposes.

Waste Classification Logic (Decision Tree)

The following logic ensures compliance with RCRA (USA) and European Waste Catalogue (EWC) standards. The critical decision point is the segregation of Halogenated vs. Non-Halogenated waste to ensure the incinerator facility uses appropriate scrubbers.[2]

DisposalFlowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Filter Cake)StateCheck->SolidLiquidLiquid Waste(Mother Liquor/Rinsate)StateCheck->LiquidSolidActionDouble Bag in PolyethyleneLabel: 'Solid Hazardous Waste - Toxic/Irritant'Solid->SolidActionSolventCheckIs it dissolved in Organic Solvent?Liquid->SolventCheckOrganicYes (e.g., DMSO, MeOH)SolventCheck->OrganicAqueousNo (Aqueous Buffer/Water)SolventCheck->AqueousHalogenBinSegregate to:HALOGENATED ORGANIC SOLVENTS(Do not mix with Acetone/Ethanol waste)Organic->HalogenBinContains FluorineAqNeutralizeAdjust pH to 6-8Collect in Aqueous Waste DrumAqueous->AqNeutralize

Figure 1: Decision logic for segregating fluorinated amino acid waste.[1][2] Note the strict requirement for "Halogenated" streams due to the Fluorine atom.[2]

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup materials.[2][4]

  • Containment: Do not place loose powder in the drum. Place the material inside a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Seal the first bag and place it into a second bag (double-bagging). This prevents dust release upon compaction in the waste drum.

  • Labeling:

    • Chemical Name: this compound.[1][2][3][9]

    • Constituents: 100%.[2]

    • Hazard Checkbox: Irritant, Toxic.[2]

  • Disposal Stream: Solid Hazardous Waste (RCRA Code: Not P/U listed, but treat as hazardous due to H315/H319).[2]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: Filtrates from synthesis, HPLC waste, dissolved stock solutions.[2][4]

CRITICAL WARNING: This compound contains Fluorine .[2] Even if dissolved in a non-halogenated solvent (like Methanol), the entire mixture must be classified as Halogenated Waste .[2]

  • Segregation:

    • Correct Container: High-Density Polyethylene (HDPE) or Glass carboy.[2]

    • Tagging: Label clearly as "HALOGENATED SOLVENT WASTE" .

  • Compatibility Check:

    • Ensure the waste container does not contain strong oxidizing agents (e.g., Nitric Acid, Peroxides).[2][4] The amine group can react violently with oxidizers.[10]

    • Self-Validating Step: Check the pH of the waste stream.[2] If highly acidic (< pH 2), add the waste slowly to avoid heat evolution from neutralization by other basic components in the drum.

  • Rinsing: Triple rinse empty reagent bottles with a compatible solvent (e.g., Methanol).[2] Add the rinsate to the Halogenated waste container. Deface the label on the empty bottle and dispose of the glass as "Chemically Contaminated Glass" or wash for recycling if permitted by local EHS.

Emergency Spill Management

In the event of a powder spill outside a containment hood:

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and N95 particulate respirator (or P100) to prevent inhalation of the zwitterionic dust.[2]

  • Dry Cleanup (Preferred):

    • Do not wet the powder immediately (this spreads the contamination).

    • Cover the spill with a damp paper towel to suppress dust, then scoop into a bag.[2]

  • Wet Cleanup:

    • After removing the bulk solid, wipe the surface with a dilute acidic solution (e.g., 1% Acetic Acid) followed by water.[2][4] The acid helps solubilize the amine fraction for easier removal.

    • Dispose of all wipes as Solid Hazardous Waste .[2]

Regulatory Compliance (Reference)

  • RCRA (USA): This material is not specifically listed (P or U list).[2] However, it must be characterized. If the waste exhibits characteristics of toxicity (D-codes) or is mixed with listed solvents (F-codes), it must be managed accordingly.[1][2]

    • Default Classification: Non-regulated chemical waste (unless mixed with hazardous solvents), but Best Management Practice (BMP) dictates incineration.[2]

  • Incineration Requirement: Because of the C-F bond, the waste contractor must burn this at high temperatures (>1100°C) with caustic scrubbing to capture HF gas [1].[2]

References

  • United States Environmental Protection Agency (EPA). Treatment Technologies for Halogenated Organic Containing Wastes. Technical Resource Document. Available at: [Link]

  • PubChem. Compound Summary: 4-Amino-2-fluorobenzoic acid.[1][2] National Library of Medicine. Available at: [Link]

  • University of Wisconsin-Madison. Laboratory Safety Guide: Disposal of Chemical Waste. Available at: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-(1-aminoethyl)-2-fluorobenzoic acid
Reactant of Route 2
Reactant of Route 2
(S)-4-(1-aminoethyl)-2-fluorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.